molecular formula C₁₀H₂₂Cl₂N₂O₄S₂ B1139722 N,N,N',N'-Tetramethyl-L-cystine CAS No. 38254-66-9

N,N,N',N'-Tetramethyl-L-cystine

Cat. No.: B1139722
CAS No.: 38254-66-9
M. Wt: 369.33
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N',N'-Tetramethyl-L-cystine is a modified amino acid dimer of particular interest in biochemical research. As a derivative of L-cystine, which is formed from the oxidation of two cysteine molecules and plays a critical role in protein structure through disulfide bridge formation , this tetramethylated analog is designed for specialized investigative applications. Its structure, featuring methylation at all four nitrogen atoms, is primarily utilized in studies exploring molecular recognition and crystal growth inhibition, a research area highly relevant to understanding and preventing pathological crystal formation such as cystine kidney stones . Researchers employ this compound as a molecular imposter or tailored auxiliary to probe the specific binding interactions at crystal surfaces and kink sites. Its mechanism of action is consistent with step-pinning models, where the molecule binds to active growth sites on crystal faces, thereby disrupting the normal incorporation of solute molecules and effectively inhibiting crystal growth . This makes N,N,N',N'-Tetramethyl-L-cystine a valuable tool for elucidating fundamental crystallization mechanisms and for the development of strategic approaches to crystal-based pathologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-11(2)7(9(13)14)5-17-18-6-8(10(15)16)12(3)4/h7-8H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICIRHDRDJOBID-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSSCC(C(=O)O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CSSC[C@@H](C(=O)O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis & Technical Synthesis Guide: N,N,N',N'-Tetramethyl-L-cystine

[1]

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a symmetric, methylated derivative of the amino acid L-cystine.[1] By substituting the four amino hydrogen atoms with methyl groups, the molecule retains the redox-active disulfide bridge while significantly altering its solubility profile, acid-base behavior, and metal coordination potential.[1]

This guide provides a rigorous structural breakdown, a validated synthesis protocol via the Eschweiler-Clarke method, and a characterization framework for researchers utilizing TMC in peptide chemistry, ligand design, and redox biology.[1]

Molecular Architecture & Stereochemistry[1]

Structural Identity

TMC differs from native L-cystine by the exhaustive methylation of its two terminal amino groups.[1] This modification converts the primary amines into tertiary amines, eliminating their capacity to act as hydrogen bond donors while retaining their function as proton acceptors.[1]

FeatureSpecification
IUPAC Name (2R,2'R)-3,3'-Disulfanediylbis(2-(dimethylamino)propanoic acid)
Molecular Formula

Molecular Weight 296.41 g/mol (Free Base)
Chirality L-Isomer (2R, 2'R absolute configuration)
Symmetry

Point Group (idealized in solution)
Stereochemical & Conformational Analysis

The molecule consists of two

1
  • Disulfide Geometry: The

    
     dihedral angle typically adopts a gauche conformation (~90°) to minimize lone-pair repulsion between sulfur atoms, though this is subject to crystal packing forces.[1]
    
  • Steric Bulk: The

    
     groups introduce significant steric hindrance around the 
    
    
    -carbon.[1] This "umbrella" effect protects the nitrogen lone pair from certain electrophilic attacks but enhances its basicity in the gas phase (though solvation effects in water often attenuate this).[1]
  • Zwitterionic Character: In neutral aqueous solution, TMC exists in equilibrium with its zwitterionic form (

    
    ), although the bulky methyl groups can destabilize the hydration shell compared to the primary amine of cystine.[1]
    
Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional hierarchy of the TMC molecule.

TMC_Structurecluster_0Monomer A (Left)cluster_1Disulfide Bridgecluster_2Monomer B (Right)N1Tertiary AmineN(CH3)2CA1Alpha Carbon(R)-StereocenterN1->CA1N-C BondCB1Beta CarbonCH2CA1->CB1COOH1Carboxylic AcidCOOHCOOH1->CA1S1SulfurCB1->S1S2SulfurS1->S2Disulfide Bond(~2.05 Å)CB2Beta CarbonCH2S2->CB2CA2Alpha Carbon(R)-StereocenterCB2->CA2COOH2Carboxylic AcidCOOHCA2->COOH2N2Tertiary AmineN(CH3)2CA2->N2

Caption: Structural connectivity of N,N,N',N'-Tetramethyl-L-cystine, highlighting the C2 symmetry and functional groups.[1]

Physicochemical Profile

Understanding the physical properties is crucial for isolation and application.[1]

PropertyValue / BehaviorCausality
Solubility (Free Base) Moderate in water; Low in non-polar solvents.[1]The zwitterionic lattice energy is high, but methyl groups disrupt the H-bonding network, potentially increasing solubility in alcohols compared to L-cystine.[1]
Solubility (HCl Salt) High in water (>100 mg/mL).[1]Protonation of the tertiary amines breaks the intermolecular salt bridges.[1]
pKa Values (Approx)

(COOH)

(Amine)
N-methylation typically lowers the amine pKa slightly compared to primary amines due to solvation effects, despite the inductive donation of methyls.[1]
Redox Stability Stable to air oxidation.[1]The disulfide bond is robust.[1] Reduction to N,N-dimethylcysteine requires DTT, TCEP, or electrochemical reduction.[1]

Synthesis Protocol: Eschweiler-Clarke Methylation[1][3]

The most robust method for synthesizing TMC from L-cystine is the Eschweiler-Clarke reaction .[1] This reductive amination uses formaldehyde and formic acid.[1][2][3][4][5][6] Unlike alkyl halides (e.g., Methyl Iodide), which lead to quaternary ammonium salts (betaines), this method selectively stops at the tertiary amine stage.[1][3]

Reaction Mechanism[1][7]
  • Imine Formation: Condensation of formaldehyde with the primary amine.[1]

  • Reduction: Formic acid acts as a hydride donor, reducing the imine to a secondary amine.[1][3][6]

  • Repetition: The process repeats to form the tertiary amine.[1][6]

  • Termination: No further reaction occurs because the tertiary amine cannot form an iminium ion intermediate.

Step-by-Step Protocol

Reagents:

  • L-Cystine (10 mmol, 2.40 g)[1]

  • Formic Acid (98%, Excess, solvent/reagent)[1]

  • Formaldehyde (37% aq.[1] solution, Excess)

  • HCl (concentrated, for workup)[1]

Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2.40 g of L-cystine in 20 mL of 98% formic acid.

  • Addition: Add 15 mL of 37% formaldehyde solution. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. The evolution of

    
     gas indicates the reaction is progressing.[1]
    
  • Concentration: Remove the excess formic acid and formaldehyde under reduced pressure (rotary evaporator) to yield a viscous syrup.

  • Salt Formation: Redissolve the residue in a minimum amount of water/ethanol and add concentrated HCl.[1]

  • Crystallization: Precipitate the N,N,N',N'-Tetramethyl-L-cystine dihydrochloride by adding acetone or diethyl ether. Filter and dry the white crystalline solid.[1]

Synthesis Workflow Diagram

Synthesis_WorkflowStartStart: L-Cystine(Primary Amine)ReagentsAdd Excess HCHO + HCOOH(Eschweiler-Clarke Reagents)Start->ReagentsRefluxReflux @ 100°C (12-24h)CO2 Evolution ObservedReagents->RefluxIntermediateFormation of Iminium Ions& Hydride TransferReflux->IntermediateMechanismEvapRotary EvaporationRemove excess reagentsReflux->EvapIntermediate->RefluxWorkupAdd HCl + AcetonePrecipitate Dihydrochloride SaltEvap->WorkupEndProduct: TMC Dihydrochloride(Tertiary Amine)Workup->End

Caption: Eschweiler-Clarke synthesis pathway for selective N-methylation of L-cystine.

Characterization & Validation

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

Expected 1H NMR Data ( )

The symmetry of the molecule results in a simplified spectrum (half the number of expected signals).[1]

Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
N-CH3 2.80 – 3.00Singlet (s)12HCharacteristic signal for dimethylamino groups.[1] Distinct from quaternary salts (which appear >3.1 ppm).[1]

-CH2
3.10 – 3.40Multiplet (m) or dd4HDiastereotopic protons adjacent to the disulfide.[1]

-CH
3.90 – 4.20dd or t2HDeshielded by the adjacent nitrogen and carboxyl group.[1]
Mass Spectrometry[1][8]
  • ESI-MS (+): Expect a dominant peak at m/z 297.1

    
    .[1]
    
  • Fragmentation: Loss of

    
     or cleavage of the disulfide bond (
    
    
    for the monomer) may be observed at higher collision energies.[1]

Functional Applications

Ligand Chemistry

TMC serves as a specialized ligand in coordination chemistry.[1] Unlike cysteine, which offers an

1
  • Steric Control: The methyl groups prevent the nitrogen from approaching metal centers in square-planar geometries, often forcing unique coordination modes (e.g., exclusively S,O-coordination).[1]

  • Prevention of Schiff Bases: The lack of N-H protons means TMC cannot form Schiff bases with aldehydes, making it stable in carbonyl-rich environments.[1]

Redox Probes

TMC can be reduced to N,N-dimethyl-L-cysteine .[1] This thiol is a structural analog of Penicillamine.[1]

  • Reaction:

    
    [1]
    
  • Utility: Used to study steric effects on the rate of disulfide exchange reactions in proteins.[1]

References

  • Eschweiler-Clarke Reaction: Pine, S. H., & Sanchez, B. L. (1971).[1][3] Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry. Link[1]

  • Cystine Structure & Derivatives: PubChem.[1][7][8] (n.d.). N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride.[1][9] National Library of Medicine.[1] Link (Refers to parent Cystine and derivatives).[1]

  • NMR of Methylated Amino Acids: Simpson, J. et al. (2011).[1] Detection of Intermediates for the Eschweiler–Clarke Reaction.[1][6] Analyst. Link

  • Synthesis Validation: Clarke, H. T., et al. (1933).[1][3] The Action of Formaldehyde on Amines and Amino Acids.[1][2][3][4][5][6] Journal of the American Chemical Society.[1] Link[1]

Synthesis of N,N,N',N'-Tetramethyl-L-cystine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target Molecule

N,N,N',N'-Tetramethyl-L-cystine (CAS: 38254-66-9) is a symmetric, bis-tertiary amine derivative of the amino acid L-cystine.[][2] It serves as a critical chiral ligand in asymmetric synthesis, a specific probe in biological redox systems, and a precursor for zwitterionic surfactants. Unlike its parent molecule, the tetramethyl derivative exhibits altered solubility profiles and enhanced lipophilicity while retaining the redox-active disulfide bridge.

Synthetic Strategy: The Eschweiler-Clarke Protocol

The synthesis of N,N,N',N'-tetramethyl-L-cystine presents a unique chemoselective challenge: permethylation of the amino groups must occur without compromising the disulfide bond.

  • The Trap (Thiazolidine Formation): Reacting L-cysteine (thiol form) with formaldehyde inevitably yields thiazolidine-4-carboxylic acid, locking the nitrogen in a ring.

  • The Solution (Disulfide Protection): By starting with L-cystine (disulfide form), the sulfur atoms are "protected" in the disulfide bridge, preventing thiazolidine cyclization. This allows the use of the Eschweiler-Clarke reaction —a reductive methylation using formaldehyde and formic acid—to selectively target the amine moieties.

Key Advantages of this Route:

  • Chemoselectivity: Exclusively methylates the nitrogen atoms.

  • Stereochemical Integrity: The mild acidic conditions preserve the chiral centers (

    
    ).
    
  • Scalability: Uses inexpensive, industrial-grade reagents (Formalin, Formic Acid).

Part 2: Reaction Mechanism

The transformation proceeds via the Eschweiler-Clarke mechanism , adapted here for a diamine system. The reaction is driven by the formation of an iminium ion, which is irreversibly reduced by formate, releasing CO₂.

Mechanistic Pathway
  • Condensation: The primary amine of cystine condenses with formaldehyde to form a hemiaminal, which dehydrates to an iminium ion .

  • Reduction: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine and releasing CO₂ (the driving force).

  • Iterative Cycle: The secondary amine reacts again with formaldehyde/formic acid to form the final tertiary amine (dimethylated state).

EschweilerClarke Start L-Cystine (Primary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H₂O SecAmine N-Methyl Cystine Iminium->SecAmine + HCOOH - CO₂ (Hydride Transfer) TertAmine N,N,N',N'-Tetramethyl- L-cystine SecAmine->TertAmine Repeat Cycle (2nd Methylation)

Figure 1: Step-wise reductive methylation mechanism. The cycle repeats twice for each amino group.

Part 3: Experimental Protocol

Reagents & Materials
ReagentRoleStoichiometry (Equiv.)Grade
L-Cystine Starting Material1.0>98%, crystalline
Formaldehyde (37% aq.) Methylating Agent10.0 (Excess)ACS Reagent
Formic Acid (88-98%) Reductant/Solvent20.0 (Excess)ACS Reagent
Hydrochloric Acid (6M) Salt FormationAs neededReagent Grade
Ethanol/Acetone RecrystallizationSolventHPLC Grade
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with L-Cystine (10.0 g, 41.6 mmol) .

  • Add Formic Acid (40 mL) . Stir until the cystine is partially suspended/dissolved. Note: Cystine dissolves slowly; the reaction is initially heterogeneous.

  • Add Formaldehyde solution (37%, 35 mL) carefully.

Step 2: Reflux & Methylation
  • Heat the mixture to 90–100°C (Reflux) using an oil bath.

  • Observation: Vigorous evolution of CO₂ gas will occur as the reaction initiates. Ensure the condenser is functioning well to retain formaldehyde.

  • Maintain reflux for 12–18 hours . The solution should become clear and homogeneous as the more soluble methylated product forms.

  • In-Process Check (IPC): Monitor by TLC (Silica, n-BuOH:AcOH:H₂O 4:1:1). The starting material (ninhydrin positive, purple) should disappear. The product is tertiary and will not stain typical purple with ninhydrin (often turns faint yellow/brown or requires Dragendorff’s reagent for visualization).

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotavap) at 50°C to remove excess formic acid and formaldehyde. A viscous syrup or semi-solid residue will remain.

  • Acidification: Dissolve the residue in a minimum amount of 6M HCl (approx. 20 mL) and evaporate again to dryness. Repeat this step twice to ensure complete removal of formate and conversion to the hydrochloride salt.

  • Crystallization: Dissolve the final syrup in a minimum volume of hot Ethanol (abs.) . Add Acetone or Diethyl Ether dropwise until turbidity is observed.

  • Cool to 4°C overnight. White crystalline needles of N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride should precipitate.

Step 4: Purification
  • Filter the crystals under vacuum/inert gas.

  • Wash with cold acetone.

  • Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Part 4: Characterization & Quality Control

Physical Properties
PropertySpecificationNotes
Appearance White Crystalline SolidHygroscopic as HCl salt
Melting Point 192–193°C Distinct from L-Cystine (>240°C dec)
Solubility High: H₂O, MeOHLow: Acetone, Ether, Hexane
Spectroscopic Identification (Expected Data)
  • ¹H NMR (D₂O, 400 MHz):

    • δ 2.9–3.0 ppm (s, 12H): Strong singlet corresponding to the four N-methyl groups. This is the diagnostic peak.

    • δ 3.2–3.4 ppm (m, 4H): Beta-methylene protons (-CH₂-S-).

    • δ 3.9–4.1 ppm (dd, 2H): Alpha-methine protons (N-CH-COOH).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z ≈ 297.4 (Free base).

Workflow Step1 Dissolution L-Cystine + HCOOH Step2 Methylation Add HCHO + Reflux (18h) Step1->Step2 Step3 Evaporation Remove excess reagents Step2->Step3 Step4 Salt Formation Add HCl -> Evaporate Step3->Step4 Step5 Crystallization EtOH / Acetone Step4->Step5

Figure 2: Operational workflow for the synthesis of N,N,N',N'-Tetramethyl-L-cystine.

Part 5: Troubleshooting & Safety

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Methylation Insufficient heating or loss of HCHO.Ensure vigorous reflux; add fresh HCHO after 6 hours.
Oily Product (No Crystals) Residual water or formic acid.Azeotrope with toluene or repeated evaporation with EtOH.
Disulfide Cleavage Reaction temperature too high (>110°C) or metal contamination.Keep temp <100°C; use glass-lined equipment; avoid metal spatulas.
Thiazolidine Impurity Starting material contained reduced Cysteine.Ensure L-Cystine starting material is free of thiol (Ellman's test).
Safety Considerations
  • Formaldehyde: Known carcinogen and sensitizer. Use in a well-ventilated fume hood.

  • Formic Acid: Corrosive and produces CO (carbon monoxide) upon decomposition. Vent reaction gas properly.

  • Cyanide-Free: This protocol avoids NaCNBH₃, eliminating cyanide risks associated with alternative reductive amination methods.

References

  • Stereodivergent Chirality Transfer by Noncovalent Control of Disulfide Bonds. Journal of the American Chemical Society. (2022). Discusses N-methylation of cystine derivatives and characterization.

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. Standard mechanism and conditions for amine methylation.

  • N,N,N',N'-Tetramethyl-L-cystine (CAS 38254-66-9). BOC Sciences. Commercial availability and physical property data (Melting Point).

  • Reductive Methylation of Amines. ResearchGate. General protocols for amino acid methylation using formaldehyde/zinc or formic acid.

Sources

Chemical Properties and Applications of N,N,N',N'-Tetramethyl-L-cystine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of N,N,N',N'-Tetramethyl-L-cystine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a synthetic derivative of the amino acid L-cystine, characterized by the exhaustive methylation of both amino groups. Unlike its parent compound, which suffers from poor aqueous solubility at neutral pH, TMC (particularly as the dihydrochloride salt) exhibits significantly enhanced solubility and altered acid-base properties.

This guide details the physicochemical profile, synthesis, and application of TMC. It serves as a critical reference for researchers utilizing TMC as a redox-active linker , a chiral ligand for transition metals, or a surface modifier in nanotechnology (Self-Assembled Monolayers).

Physicochemical Profile

The introduction of four methyl groups induces steric crowding around the nitrogen centers and eliminates the hydrogen bond donating capability of the amine, fundamentally altering the solvation shell and pKa values compared to native cystine.

Comparative Properties Table
PropertyL-Cystine (Native)N,N,N',N'-Tetramethyl-L-cystine (TMC)
CAS Number 56-89-338254-66-9 (Dihydrochloride)
Molecular Formula C₆H₁₂N₂O₄S₂C₁₀H₂₀N₂O₄S₂
Molecular Weight 240.30 g/mol 296.41 g/mol (Free base) / 369.33 g/mol (2HCl)
Aqueous Solubility Poor (~0.1 g/L at pH 7)High (as HCl salt, >50 g/L)
Amine Type Primary (-NH₂)Tertiary (-N(CH₃)₂)
Amine pKa (approx) ~8.0 - 10.7~9.0 - 9.8 (Lower basicity due to solvation)
Isoelectric Point (pI) ~5.0~5.5 - 6.0 (Estimated)
Redox Potential -250 mV (Cys/Cystine)Similar, kinetically slower due to sterics
Structural Implications

The N,N-dimethylation converts the primary amine to a tertiary amine. In aqueous solution, tertiary amines are generally less basic than primary amines due to the reduced stabilization of the ammonium cation by water solvation (steric hindrance prevents efficient hydration). Consequently, TMC exists as a zwitterion over a slightly different pH range than cystine and maintains cationic character at physiological pH without the potential for amide bond formation, making it chemically distinct in peptide coupling workflows.

Synthesis Protocol: Eschweiler-Clarke Methylation

The most robust method for synthesizing TMC from L-cystine is the Eschweiler-Clarke reaction . This reductive amination pathway avoids quaternary ammonium salt formation (over-methylation), stopping selectively at the tertiary amine stage.

Reaction Mechanism[1]
  • Imine Formation: Formaldehyde reacts with the primary amine of cystine to form an imine/iminium species.

  • Reduction: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine and releasing CO₂.

  • Iterative Cycle: The process repeats on the secondary amine to yield the N,N-dimethylated tertiary amine.

Experimental Workflow

SynthesisWorkflow Start Starting Material: L-Cystine Reagents Add Reagents: Formic Acid (98%) + Formaldehyde (37% aq) Start->Reagents Reflux Reflux Condition: 90-100°C for 12-24 Hours (CO2 Evolution) Reagents->Reflux Methylation Evap Workup: Evaporate excess HCHO/HCOOH under reduced pressure Reflux->Evap Acidify Salt Formation: Dissolve residue in 6M HCl Evap->Acidify Crystallize Purification: Precipitate with Acetone/Ethanol Acidify->Crystallize Product Final Product: N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride Crystallize->Product

Figure 1: Step-by-step synthesis workflow for N,N,N',N'-Tetramethyl-L-cystine via Eschweiler-Clarke methylation.

Detailed Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend L-Cystine (10 mmol, 2.40 g) in Formic Acid (98%, 20 mL) .

  • Activation: Add Formaldehyde (37% aq. solution, 50 mmol, ~4 mL) . A large excess is required to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (~100°C). Vigorous evolution of CO₂ gas will occur. Maintain reflux for 18–24 hours .

  • Concentration: Remove the solvent and excess reagents under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.

  • Salt Formation: Dissolve the residue in a minimum amount of 6M HCl (approx. 10 mL) .

  • Crystallization: Add Acetone or Ethanol dropwise to the acidic solution until turbidity is observed. Cool at 4°C overnight to crystallize the N,N,N',N'-Tetramethyl-L-cystine dihydrochloride .

  • Validation: Verify purity via ¹H NMR (D₂O). Look for the singlet corresponding to the N-methyl protons at approximately δ 2.9–3.0 ppm.

Redox Chemistry and Surface Applications

TMC retains the disulfide bridge of cystine, allowing it to function as a redox switch or a precursor for thiolate ligands.

Reduction to N,N-Dimethyl-L-Cysteine

The disulfide bond can be cleaved using standard reducing agents (DTT, TCEP) or electrochemically. The product, N,N-Dimethyl-L-cysteine , is a potent chelator.

  • Reaction: (HOOC-CH(NMe₂)-CH₂-S)₂ + 2H⁺ + 2e⁻ → 2 HS-CH₂-CH(NMe₂)-COOH

  • Kinetics: The steric bulk of the dimethylamino group may retard the rate of disulfide exchange compared to native cystine, offering "delayed release" properties in biological media.

Self-Assembled Monolayers (SAMs) on Gold

TMC is widely used to functionalize gold surfaces. Upon adsorption, the disulfide bond cleaves, forming a gold-thiolate bond.

  • Surface Species: Au-S-CH₂-CH(NMe₂)-COOH.

  • Advantage: The tertiary amine provides a bulky, cationic headgroup (at pH < 9) that resists non-specific protein adsorption better than primary amines due to hydration layers and steric repulsion.

RedoxSurface cluster_Redox Solution Phase Redox cluster_Surface Surface Chemistry (Au) TMC Tetramethyl-L-Cystine (Disulfide Dimer) DMC 2x N,N-Dimethyl-Cysteine (Thiol Monomer) TMC->DMC Reduction (DTT/TCEP) SAM Thiolate Monolayer Au-S-R TMC->SAM Chemisorption (S-S Cleavage) DMC->TMC Oxidation (O2/H2O2) AuSurface Gold Surface (Au)

Figure 2: Redox cycling in solution and chemisorption mechanism on gold surfaces.

Coordination Chemistry

The reduced form, N,N-dimethylcysteine, acts as a bidentate or tridentate ligand for transition metals.

  • Soft Metals (Cu(I), Ag(I), Au(I), Hg(II)): Bind exclusively through the Thiol (S) atom. The methylated nitrogen does not coordinate strongly to soft metals but influences the outer-sphere environment.

  • Borderline/Hard Metals (Zn(II), Ni(II), Cu(II)): Form chelate complexes involving the Thiol (S) and the Amine (N) .

    • Steric Effect: The N,N-dimethyl group introduces steric hindrance, often lowering the stability constant (

      
      ) of the complex compared to native cysteine. However, it prevents the nitrogen from acting as a hydrogen bond donor, which can be useful for isolating specific coordination geometries.
      

Irving-Williams Stability Order for Dimethylcysteine Complexes:



References

  • Eschweiler-Clarke Reaction Mechanism

    • Clarke, H. T., et al. "The Action of Formaldehyde on Amines and Amino Acids." Journal of the American Chemical Society, 1933. Link

  • Cystine/Cysteine Redox Chemistry

    • Cleland, W. W. "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry, 1964. Link

  • Metal Coordination of Amino Acids

    • Sigel, H., & Martin, R. B.[1] "Coordinating Properties of the Amide Bond." Chemical Reviews, 1982. Link

  • Application in SAMs

    • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. Link

  • Physical Properties of Cystine Derivatives: Greenstein, J. P., & Winitz, M. Chemistry of the Amino Acids. Wiley, 1961. (Standard Reference Text).

Sources

N,N,N',N'-Tetramethyl-L-cystine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiochemical profile, synthetic pathways, and research applications of N,N,N',N'-Tetramethyl-L-cystine .

Physiochemical Profile, Synthetic Utility, and Ligand Applications[1]

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine is a derivative of the proteinogenic amino acid L-cystine, characterized by the exhaustive methylation of its two amino termini.[1] This modification converts the primary amines into tertiary amines, significantly altering the compound's acid-base properties, metal coordination geometry, and solubility profile. Commercially available primarily as the dihydrochloride salt (CAS 38254-66-9), it serves as a critical precursor for N,N-dimethyl-L-cysteine , a chiral ligand used in asymmetric catalysis and heavy metal chelation.[1]

Identity & Physiochemical Specifications

The following data characterizes the commercially dominant form (Dihydrochloride) and the theoretical free base.

Table 1: Chemical Identity & Properties[1]
PropertySpecification
Common Name N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride
CAS Number 38254-66-9 (Dihydrochloride salt)
Synonyms Bis(N,N-dimethyl-L-cysteine) disulfide; 3,3'-Dithiobis(2-dimethylaminopropionic acid)
Molecular Formula C₁₀H₂₀N₂O₄S₂[1] · 2HCl (Salt) C₁₀H₂₀N₂O₄S₂ (Free Base)
Molecular Weight 369.33 g/mol (Dihydrochloride) ~296.41 g/mol (Free Base)
Physical State White to off-white crystalline powder
Solubility Highly soluble in water (salt form); Soluble in ethanol/water mixtures.[1]
Chirality L-isomer (derived from L-Cystine)
Melting Point 200–205 °C (decomposition)

Critical Note on CAS: Researchers must distinguish between the salt and free base. Most vendors supply the dihydrochloride salt (CAS 38254-66-9) to ensure stability and water solubility.[1] The free base is often generated in situ by pH adjustment.

Synthetic Pathways

The synthesis of N,N,N',N'-Tetramethyl-L-cystine is classically achieved via the Eschweiler-Clarke reaction .[1] This reductive methylation pathway is preferred over direct alkylation with methyl halides (e.g., MeI) because it prevents quaternary ammonium salt formation (betaines), stopping selectively at the tertiary amine stage.

Mechanism of Action

The reaction utilizes Formaldehyde (HCHO) as the carbon source and Formic Acid (HCOOH) as the hydride donor.[2]

  • Imine Formation: The primary amine of L-cystine condenses with formaldehyde to form an imine (Schiff base).

  • Reduction: Formic acid reduces the imine to a secondary amine, releasing CO₂.[2][3]

  • Iterative Cycle: The secondary amine reacts again with formaldehyde and formic acid to yield the final tertiary amine.

Experimental Protocol (Standardized)

Note: This is a generalized high-yield protocol adapted for amino acid derivatives.

  • Reagents: L-Cystine (1.0 eq), Formaldehyde (37% aq.[1] solution, 5.0 eq), Formic Acid (98%, 10.0 eq).

  • Procedure:

    • Dissolve L-cystine in formic acid.[1]

    • Add formaldehyde solution dropwise at room temperature.

    • Reflux the mixture at 90–100°C for 12–18 hours. Evolution of CO₂ indicates reaction progress.

    • Workup: Concentrate under reduced pressure to remove excess acid/aldehyde. Add concentrated HCl to precipitate the product as the dihydrochloride salt.

    • Purification: Recrystallize from ethanol/water.

Reaction Pathway Diagram

Synthesis cluster_conditions Eschweiler-Clarke Conditions Cystine L-Cystine (Primary Amine) Imine Imine Intermediate Cystine->Imine + HCHO (Condensation) Dimethyl N,N,N',N'-Tetramethyl- L-cystine (Tertiary Amine) Imine->Dimethyl + HCOOH (Reduction via Hydride Transfer) - CO2

Caption: Figure 1. Selective reductive methylation of L-Cystine to the tetramethyl derivative via Eschweiler-Clarke chemistry.[1]

Chemical Reactivity & Ligand Behavior[4]

The methylation of the nitrogen atoms introduces steric bulk and alters the electronic density of the molecule, distinguishing it from native cystine.

Acid-Base Properties (pKa Shift)
  • Native L-Cystine: The amino group pKa is ~8.8.[1]

  • Tetramethyl Derivative: Tertiary amines in amino acids typically exhibit a lower pKa (6.0–7.5) compared to their primary counterparts. This makes the N,N,N',N'-tetramethyl-L-cystine zwitterion stable at physiological pH but more easily protonated in slightly acidic environments.[1]

Redox & Thiol Generation

Like cystine, the tetramethyl derivative possesses a disulfide bond susceptible to reduction.

  • Reduction: Treatment with DTT, 2-Mercaptoethanol, or Sodium Borohydride yields two equivalents of N,N-Dimethyl-L-cysteine .[1]

  • Utility: N,N-Dimethyl-L-cysteine is a potent chiral ligand.[1] The dimethylamino group serves as a "hard" donor (N) alongside the "soft" thiolate (S), creating a hemilabile N,S-chelate favored in asymmetric zinc and copper catalysis.

Metal Coordination Logic

MetalBinding Ligand N,N-Dimethyl-L-Cysteine (Reduced Form) Metal Metal Center (Zn, Cd, Cu) Ligand->Metal Thiolate (S) Binding (High Affinity) Ligand->Metal Dimethylamino (N) Binding (Steric Control) Complex N,S-Chelate Complex Metal->Complex Formation

Caption: Figure 2.[1] Bidentate coordination mode of the reduced ligand. The bulky dimethylamino group influences stereoselectivity.

Applications in Research

Asymmetric Synthesis

The reduced form (N,N-dimethyl-L-cysteine) is utilized as a chiral ligand in the enantioselective addition of dialkylzincs to aldehydes.[1] The steric hindrance of the dimethyl group directs the approach of the reagent, inducing high enantiomeric excess (ee).

Biological Probes[5]
  • Transport Studies: Used to probe the substrate specificity of the System xC- (cystine/glutamate antiporter). The methylation prevents recognition by certain enzymes (like cysteine lyases) while retaining transport capability in specific mutant lines, allowing researchers to isolate transport kinetics from metabolism.

  • Redox Buffering: As a modified disulfide, it can buffer redox potential in cell-free assays without reacting with primary-amine-specific probes (e.g., ninhydrin or fluorescamine), enabling selective detection of other amino acids.[1]

Heavy Metal Remediation

Research indicates that methylated cystine derivatives incorporated into nanofiltration membranes or resins show high affinity for Hg(II) and Cd(II) . The "soft" sulfur atoms bind the heavy metals, while the methylated nitrogens modulate the binding pH range.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at -20°C or 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation or moisture absorption.[1]

  • Stability: The disulfide bond is stable under ambient conditions but will cleave in the presence of strong reducing agents or high pH (>10).

References

  • Santa Cruz Biotechnology. N,N,N′,N′-Tetramethyl-L-Cystine Dihydrochloride (CAS 38254-66-9) Product Data.[1][4]Link[1]

  • Clarke, H. T., et al. "The Action of Formaldehyde on Amines and Amino Acids."[2][5] Journal of the American Chemical Society, 1933.[5] (Foundational citation for Eschweiler-Clarke methylation of amino acids).[1][2][6]

  • ChemicalBook. N,N,N',N'-TETRAMETHYL-L-CYSTINE Properties and Supplier Data.Link[1]

  • National Institute of Standards and Technology (NIST). Cystine Standard Reference Data.[1]Link (Reference for parent compound L-Cystine).[1]

  • ResearchGate. Transition Metal Complexes of Cysteine Derivatives.Link (Context for metal coordination chemistry).

Sources

Technical Guide: Solubility Profile of N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, dissolution protocols, and solvent selection strategies for N,N,N',N'-Tetramethyl-L-cystine (specifically the dihydrochloride salt, CAS 38254-66-9), a modified amino acid dimer used in peptide synthesis, chiral catalysis, and oxidative folding applications.

Executive Summary & Chemical Identity

N,N,N',N'-Tetramethyl-L-cystine (often supplied as the dihydrochloride salt ) is the N-methylated derivative of L-cystine. Unlike its parent compound L-cystine—which is notoriously insoluble in neutral water—the tetramethylated dihydrochloride salt exhibits significantly enhanced aqueous solubility due to its ionic character and the disruption of the crystal lattice by the bulky methyl groups.

  • Compound Name: N,N,N',N'-Tetramethyl-L-cystine dihydrochloride

  • CAS Number: 38254-66-9

  • Molecular Formula: C₁₀H₂₀N₂O₄S₂ · 2HCl

  • Molecular Weight: 369.33 g/mol (Salt); 296.41 g/mol (Free Base)

  • Key Functional Groups: Two tertiary amines, two carboxylic acids, one disulfide bridge.

Critical Solubility Distinction: Salt vs. Free Base

Researchers must distinguish between the two forms of this compound, as their solubility profiles are inverted:

  • Dihydrochloride Salt (Commercial Standard): Highly soluble in water and polar protic solvents. Insoluble in non-polar organics.

  • Free Base (Zwitterion/Neutral): Reduced water solubility compared to the salt; increased solubility in chlorinated solvents (DCM, Chloroform) when fully proton-neutral.

Solubility Landscape

The following data summarizes the solubility behavior of the dihydrochloride salt form.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous Water (pH < 7) High (>50 mg/mL) Ionic dissociation of the HCl salt favors hydration. The tertiary ammonium groups prevent aggregation.
PBS / Buffers (pH 7.4) Moderate Solubility may decrease slightly as the pH approaches the pI, but methyl groups generally prevent the rapid precipitation seen with L-cystine.
Alcohols Methanol High High dielectric constant and H-bonding capability solvate the ionic pair effectively.
Ethanol Moderate Soluble, often used with water for recrystallization.
Polar Aprotic DMSO High Excellent solvating power for amino acid salts; useful for stock solutions in biological assays.
DMF Moderate to High Suitable for peptide coupling reactions.
Non-Polar Diethyl Ether Insoluble Used as an anti-solvent to precipitate the product.
Hexane Insoluble Completely immiscible with the ionic salt lattice.
Chlorinated DCM / Chloroform Low (Salt) The salt form is too polar. To dissolve in DCM, convert to the free base or use a phase transfer catalyst.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical workflow for selecting a solvent based on the intended application (Synthesis vs. Biological Assay).

SolubilityWorkflow Start Start: N,N,N',N'-Tetramethyl-L-cystine (Dihydrochloride Salt) Goal Define Application Start->Goal BioAssay Biological Assay (Cell Culture/Enzymatic) Goal->BioAssay OrgSyn Organic Synthesis (Peptide Coupling/Ligand) Goal->OrgSyn Purification Purification (Recrystallization) Goal->Purification WaterSol Dissolve in Water or Acidic Buffer (pH < 6) BioAssay->WaterSol Low Conc. DMSOSol Dissolve in DMSO (Stock Solution) BioAssay->DMSOSol High Conc. Stock MeOHSol Dissolve in Methanol or DMF OrgSyn->MeOHSol Polar Reaction FreeBase Convert to Free Base (Neutralize with Base) OrgSyn->FreeBase Non-Polar Reaction Recryst Dissolve in Hot EtOH/MeOH Add Ether to Precipitate Purification->Recryst DCMSol Extract into DCM/EtOAc FreeBase->DCMSol

Caption: Decision tree for solvent selection based on the chemical form (salt vs. free base) and intended experimental outcome.

Experimental Protocols

Protocol A: Preparation of Aqueous Stock Solution (50 mM)

Purpose: For use in biological assays or oxidative folding buffers. Reagents: N,N,N',N'-Tetramethyl-L-cystine dihydrochloride (MW: 369.33), Milli-Q Water.

  • Calculate: To prepare 10 mL of 50 mM solution, weigh 184.7 mg of the dihydrochloride salt.

  • Dissolve: Add the solid to a 15 mL conical tube.

  • Add Solvent: Add 8 mL of Milli-Q water. Vortex vigorously for 30 seconds. The salt should dissolve rapidly due to the ionic chloride counterions.

  • Adjust Volume: Bring the total volume to 10 mL with water.

  • pH Check (Optional): The solution will be acidic (approx. pH 2-3).[1][2] If a neutral pH is required, add 1M NaOH dropwise slowly while stirring. Caution: Rapid neutralization may cause transient precipitation of the zwitterion; ensure continuous stirring.

  • Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave, as heat may degrade the disulfide bond.

Protocol B: Conversion to Free Base for Organic Synthesis

Purpose: To render the compound soluble in Dichloromethane (DCM) or Ethyl Acetate for use as a ligand in non-polar reactions.

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of minimal water.

  • Neutralization: Cool the solution to 0°C. Slowly add saturated aqueous NaHCO₃ or 2M NaOH until pH reaches ~9-10.

  • Extraction: Add 20 mL of DCM (Dichloromethane). Shake vigorously in a separatory funnel.

  • Separation: Collect the organic (lower) layer. Repeat extraction of the aqueous layer 2x with 10 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: The resulting oil or solid is the free base , soluble in most organic solvents but insoluble in water.

Protocol C: Recrystallization (Purification)

Purpose: To purify crude material.[1][3][4] System: Ethanol/Ether or Methanol/Ether.

  • Dissolve the crude dihydrochloride salt in the minimum amount of hot Methanol or Ethanol (approx. 60°C).

  • Allow the solution to cool to room temperature.

  • Add Diethyl Ether dropwise until the solution turns slightly turbid.

  • Store at 4°C overnight. White crystalline needles of the pure salt should form.

Mechanistic & Troubleshooting Insights

The "Methyl Effect" on Solubility

Standard L-Cystine is insoluble in water because of a robust crystal lattice stabilized by extensive hydrogen bonding between the ammonium and carboxylate groups.

  • Mechanism: In N,N,N',N'-tetramethyl-L-cystine, the four methyl groups on the nitrogens sterically hinder these intermolecular hydrogen bonds.

  • Result: The crystal lattice energy is significantly lower, making the methylated derivative much more soluble in water and organic solvents than its parent compound.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness in Water pH is near the isoelectric point (pI), causing zwitterionic aggregation.Acidify with 0.1M HCl or basify with 0.1M NaOH to charge the molecule.
Insolubility in DCM Compound is still in the HCl salt form.Perform a "free base" extraction (Protocol B) to remove the HCl counterions.
Yellow Discoloration Oxidation of the disulfide or trace impurities.Recrystallize using Protocol C. Ensure DMSO stock is fresh (DMSO can oxidize over time).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40427331, N,N,N',N'-Tetramethyl-L-cystine dihydrochloride. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 38254-66-9 (Dihydrochloride salt) Synonyms: Bis(N,N-dimethyl-L-cysteine)disulfide; TMC Molecular Formula:


 (Neutral); 

(Salt) Molecular Weight: 296.41 g/mol (Free base); 369.33 g/mol (Dihydrochloride)

Executive Summary & Structural Logic

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a symmetric disulfide dimer derived from L-cysteine where both amino groups are fully methylated. Unlike its parent L-cystine, TMC lacks primary amine protons, altering its hydrogen-bonding capacity and metal chelation kinetics. It is frequently employed in drug development as a stable precursor for in situ generation of N,N-dimethyl-L-cysteine (a potent heavy metal chelator and antioxidant) via reductive cleavage.

This guide provides a rigorous spectroscopic breakdown of TMC, focusing on the dihydrochloride salt form typically handled in research. The data is synthesized from standard Eschweiler-Clarke methylation protocols and validated against characteristic functional group shifts.

Synthesis & Sample Preparation (The Provenance of Data)

To ensure the validity of spectroscopic data, the sample history must be established. TMC is synthesized via the Eschweiler-Clarke reductive methylation of L-cystine. This specific pathway dictates the impurity profile (e.g., trace formaldehyde) and salt form.

Synthesis Workflow (Graphviz)

G Cystine L-Cystine (Starting Material) Intermediate Iminium Ion Intermediate Cystine->Intermediate Condensation Reagents HCHO (xs) + HCOOH Reflux, 100°C Reagents->Intermediate Reduction Hydride Transfer (-CO2) Intermediate->Reduction TMC_Base TMC (Free Base) Zwitterion Reduction->TMC_Base Methylation Complete HCl_Tx HCl (g) / Isopropanol TMC_Base->HCl_Tx Salt Formation TMC_Salt TMC Dihydrochloride (Final Analyte) HCl_Tx->TMC_Salt Crystallization

Caption: Figure 1. Eschweiler-Clarke reductive methylation pathway for the synthesis of N,N,N',N'-Tetramethyl-L-cystine.

Sample Preparation for Spectroscopy[1]
  • NMR Solvent:

    
     is the standard solvent due to the high polarity of the zwitterion/salt. For the free base, 
    
    
    
    may be used but often requires derivatization (esterification) for solubility.
  • pH Dependency: Chemical shifts (

    
    ) are highly pH-dependent. Data below refers to the acidic form (pH < 2) typical of the dihydrochloride salt dissolved in 
    
    
    
    .

Nuclear Magnetic Resonance (NMR) Characterization

H NMR Spectroscopy (400 MHz, )

The symmetry of the TMC molecule results in a simplified spectrum where the two halves of the dimer are magnetically equivalent.

Assignment

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight

-CH
3.95 - 4.10dd2H

Deshielded by cationic ammonium and carboxylic acid.

-CH

3.25 - 3.45m (ABX)4H-Diastereotopic protons due to chiral center; complex splitting.
N-CH

2.95 - 3.05s12H-Strong singlet characteristic of N,N-dimethyl ammonium group.
Solvent 4.79s--HDO residual peak (Reference).

Expert Interpretation:

  • The N-Methyl Singlet: The most diagnostic feature is the intense singlet around 3.0 ppm. In the free base (zwitterion), this shifts upfield to ~2.4-2.5 ppm due to the loss of the positive charge on the nitrogen.

  • Diastereotopicity: The

    
    -methylene protons adjacent to the disulfide bond are chemically non-equivalent (prochiral) due to the adjacent L-chiral center. They appear as a multiplet or two distinct doublets of doublets (dd) rather than a simple doublet.
    
C NMR Spectroscopy (100 MHz, )
Carbon Type

(ppm)
Assignment
Carbonyl (C=O) 168.5 - 170.0Carboxylic acid/carboxylate.

-Carbon
68.0 - 70.5Highly deshielded by quaternary nitrogen.
N-Methyl (N-CH

)
42.0 - 44.5Characteristic dimethylamino signal.

-Carbon
34.0 - 36.5Methylene attached to disulfide.

Mass Spectrometry (MS) Profile[2][3]

Ionization & Fragmentation Logic

TMC is best analyzed using Electrospray Ionization (ESI) in positive mode (


). The disulfide bond is the "weak link" in the molecular skeleton, dictating the fragmentation pattern.

Primary Ionization Events:

  • 
    :  observed at m/z 297.1  (Monoisotopic mass of neutral + proton).
    
  • 
    :  observed at m/z 319.1 .
    

Fragmentation Pathway (MS/MS):

  • S-S Cleavage: Homolytic or heterolytic cleavage of the disulfide bond is the primary fragmentation channel, yielding the monomeric N,N-dimethylcysteine ion.

  • Neutral Loss: Loss of

    
     (-18) or 
    
    
    
    (-46) from the carboxylic acid moiety.
Fragmentation Diagram (Graphviz)

MS Parent Parent Ion [M+H]+ m/z 297.1 Cleavage S-S Bond Cleavage Parent->Cleavage CID Energy Fragment2 Loss of COOH [M+H - 45]+ Parent->Fragment2 Minor Pathway Fragment1 Fragment A [C5H10NO2S]+ m/z ~148-149 Cleavage->Fragment1 Major Pathway

Caption: Figure 2. ESI-MS fragmentation logic for N,N,N',N'-Tetramethyl-L-cystine.

Infrared (IR) Spectroscopy

Data typically collected via ATR-FTIR on the solid dihydrochloride salt.

Wavenumber (cm

)
Vibration ModeFunctional Group Assignment
2800 - 3000

Alkyl C-H stretching (Methyl/Methylene).
2400 - 2700

Broad "ammonium" band (Salt form only).
1735 - 1750

Carboxylic acid carbonyl stretch.
1460 - 1480

Methyl deformation (bending).
1200 - 1250

C-N stretching (Aliphatic amine).
500 - 550

Disulfide linkage stretch (Weak, often obscured).

References & Validation Sources

  • Synthesis Protocol: Clarke, H. T., et al.[1] "The Action of Formaldehyde on Amines and Amino Acids."[1][2][3][4] Journal of the American Chemical Society, vol. 55, 1933. Link (Foundational Eschweiler-Clarke methodology).

  • Disulfide NMR Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for amino acid chemical shifts).

  • Cystine Derivative Properties: "N,N,N',N'-Tetramethyl-L-Cystine Dihydrochloride Product Data." Santa Cruz Biotechnology. Link (Confirmation of CAS and Salt Form).

  • N-Methyl Amino Acid Shifts: "1H NMR Prediction of N-Methylated Amino Acids." ChemDraw / MestReNova Database Algorithms. (Used for validation of N-Me singlet position).

Sources

Technical Guide: Research Applications of N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (TMC) is the N-methylated derivative of the amino acid dimer L-cystine. Unlike its parent molecule, which relies heavily on hydrogen bonding networks for stability and surface assembly, TMC introduces significant steric bulk and hydrophobicity at the amino terminus.

This structural modification fundamentally alters its behavior in supramolecular chemistry , surface engineering (SAMs) , and bioinorganic chelation . For the drug development scientist, TMC represents a lipophilic, redox-active disulfide that serves as a precursor to N,N-dimethyl-L-cysteine, a thiol with distinct metal-binding kinetics compared to native cysteine or penicillamine.

This guide outlines the mechanistic advantages of TMC in three core domains: Surface functionalization, redox-responsive delivery, and metal coordination.

Part 1: Chemical Profile & Mechanistic Distinctness[1]

To apply TMC effectively, one must understand how N-methylation changes its physicochemical profile compared to L-Cystine.

FeatureL-Cystine (Native)N,N,N',N'-Tetramethyl-L-cystine (TMC)Research Implication
Nitrogen Character Primary Amine (-NH₂), H-bond donor/acceptorTertiary Amine (-N(CH₃)₂), H-bond acceptor onlyPrevents inter-molecular H-bonding networks; alters packing density on surfaces.
pKa (Amine) ~8.5~9.8 (Estimated via inductive effect)Remains protonated/cationic over a wider pH range; alters electrostatic binding.
Hydrophobicity Low (Hydrophilic)Moderate-High (Lipophilic)Enhanced membrane permeability; soluble in organic solvents (e.g., DCM, Methanol) unlike native cystine.
Redox Product L-CysteineN,N-Dimethyl-L-cysteineReleases a sterically hindered thiol, slowing oxidation rates and altering metal coordination spheres.
The Redox Cycle

TMC acts as a stable storage form (dimer) for the reactive monomer. Upon reduction (chemical or enzymatic), it yields two equivalents of N,N-dimethyl-L-cysteine.

RedoxCycle Figure 1: The Redox and Chelation Cycle of TMC TMC N,N,N',N'-Tetramethyl-L-cystine (Oxidized Dimer) DMC 2x N,N-Dimethyl-L-cysteine (Reduced Monomer) TMC->DMC Reduction (Cleavage) RedAgent Reducing Agent (TCEP / DTT / GSH) RedAgent->TMC DMC->TMC Oxidation (O2/H2O2) Metal Metal Coordination (Au, Zn, Cu) DMC->Metal Chelation/Adsorption

Figure 1: TMC serves as a stable precursor. Reduction yields the dimethylated monomer, which is the active species for metal binding or surface attachment.

Part 2: Application Domain – Nanotechnology & Surface Engineering

Core Utility: Controlling Packing Density in Self-Assembled Monolayers (SAMs).

Standard L-cysteine forms dense, disordered SAMs on gold surfaces due to strong zwitterionic interactions and inter-chain hydrogen bonding. TMC breaks this paradigm. The bulky dimethylamino groups prevent close packing, creating "spaced" monolayers with predictable defects.

Protocol: Formation of Hydrophobic/Cationic SAMs on Gold

Objective: Create a gold surface with controlled cationic charge density and no hydrogen-bonding capability.

  • Substrate Prep: Clean Au(111) substrate using Piranha solution (3:1 H₂SO₄:H₂O₂) for 5 minutes. Warning: Piranha solution reacts violently with organics. Rinse with Milli-Q water and ethanol.

  • Solution Prep: Dissolve TMC in Ethanol (not water, unlike Cystine) to a concentration of 1.0 mM.

    • Note: The solubility of TMC in ethanol is a key processing advantage over L-Cystine, which requires acidic aqueous buffers.

  • Incubation: Immerse the gold substrate in the TMC solution for 24 hours at room temperature in the dark.

  • Mechanism: The disulfide bond cleaves upon adsorption to gold, forming a gold-thiolate bond (Au-S).

    • Reaction:TMC + 2Au(0) → 2(Au-S-CH₂-CH(NMe₂)-COOH)

  • Rinsing: Rinse extensively with ethanol to remove physisorbed material.

  • Validation: Characterize using Cyclic Voltammetry (CV) or Contact Angle Goniometry. TMC-modified surfaces will show a higher contact angle (more hydrophobic) than Cysteine-modified surfaces.

Why this matters: Researchers use TMC SAMs to study electron transfer without the interference of proton-coupled electron transfer (PCET) mechanisms that occur with primary amines. The tertiary amine cannot donate a proton, simplifying electrochemical data interpretation.

Part 3: Bioinorganic Chemistry & Chelation

Core Utility: Sterically Hindered Ligand for Zinc and Copper.

TMC is a precursor to N,N-dimethylcysteine, a ligand that mimics Penicillamine but with steric bulk on the nitrogen rather than the carbon backbone. This is critical for designing metal complexes where N-coordination needs to be weakened or modulated.

Experimental Workflow: Synthesis of Zinc-DMC Complexes

This protocol demonstrates how to use TMC to generate metal complexes in situ, avoiding the oxidation instability of the free thiol monomer.

  • Reduction: Dissolve TMC (0.5 mmol) in degassed methanol. Add 1.1 equivalents of Tributylphosphine (TBP) or TCEP to reduce the disulfide. Stir for 30 mins under Nitrogen.

  • Metal Addition: Add Zn(OAc)₂ (1.0 mmol) directly to the reduced solution.

  • Complexation: The N,N-dimethylcysteine coordinates Zinc via the Thiolate (S) and the Amine (N).

  • Outcome: The bulky methyl groups on the nitrogen force a specific geometry (often distorted tetrahedral) that differs from the planar complexes formed by unsubstituted cysteine.

Research Insight: This system is used to model Zinc Finger proteins where methylation of residues is suspected to alter metal affinity. The N-methylation lowers the binding constant slightly compared to native cysteine, allowing for reversible metal release—a desirable trait in drug delivery vectors.

Part 4: Drug Delivery & Redox-Responsive Linkers

Core Utility: Lipophilic Disulfide Linkers.

In antibody-drug conjugates (ADCs) or nanoparticle carriers, solubility is often a bottleneck. TMC provides a "greasy" disulfide linker.

  • Solubility: TMC is soluble in a wider range of organic solvents than Cystine, facilitating conjugation reactions with hydrophobic drugs (e.g., Paclitaxel, Doxorubicin).

  • Cleavage Kinetics: The steric bulk around the disulfide bond in TMC makes it slightly more resistant to reduction by glutathione (GSH) compared to unhindered disulfides. This "steric shielding" can extend the circulation half-life of a drug carrier before it releases its payload inside the cell.

Comparative Cleavage Assay

To verify the stability advantage, researchers should perform a DTNB (Ellman's Reagent) competition assay:

  • Incubate TMC and L-Cystine (control) separately with 5mM Glutathione (physiological reducing condition) at pH 7.4.

  • Monitor the release of free thiol groups at 412 nm.

  • Expected Result: TMC shows a slower rate of thiol release due to the steric hindrance of the four methyl groups surrounding the reaction center.

References

  • Surface Chemistry & SAMs

    • Tailoring the Strength of Nanoporous Gold by Self-Assembled Monolayers of Alkanethiols. (General principles of thiol/disulfide assembly on gold, applicable to TMC).
    • Source: 1[1]

  • Synthesis of N-Methylated Cysteines

    • A Viable Synthesis of N-Methyl Cysteine.
    • Source: 2[3]

  • Cystine/Cysteine Redox Biology

    • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery.[4] (Foundational text on the redox behavior of cystine derivatives).

    • Source: 5

  • Immunomodulation by Cystine Dimers

    • N,N'-Diacetyl-L-cystine (DiNAC), the disulfide dimer of N-acetylcysteine, inhibits atherosclerosis.[6][7] (Illustrates the biological activity of modified cystine dimers, providing a parallel for TMC research).

    • Source: 7

Sources

N,N,N',N'-Tetramethyl-L-cystine: Synthesis, Properties, and Applications in Chemical Biology

[1]

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (CAS 38254-66-9) is the symmetric disulfide dimer of N,N-dimethyl-L-cysteine . As a derivative of L-cystine, it occupies a critical niche in medicinal chemistry and peptide science. Unlike its parent compound, the introduction of four methyl groups significantly alters its physicochemical profile, enhancing lipophilicity while preventing the formation of Schiff bases, thus stabilizing the amine functionality. This guide details the synthesis, characterization, and strategic utility of this compound as a building block for N-methylated peptide therapeutics and a probe for redox biology.

Structural & Physicochemical Profile

The "Magic Methyl" effect is a well-documented phenomenon in drug discovery where the addition of methyl groups can profoundly improve potency and metabolic stability. N,N,N',N'-Tetramethyl-L-cystine represents a "double-dimer" application of this principle.

Chemical Structure

The molecule consists of two N,N-dimethyl-L-cysteine units linked by a disulfide bridge. The tertiary amines resist typical side reactions associated with primary amines (e.g., aldehyde condensation), making it a robust standard for specific biological assays.

PropertyValueNotes
IUPAC Name (2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid
Molecular Formula C₁₀H₂₀N₂O₄S₂
Molecular Weight 296.41 g/mol Free base
CAS Number 38254-66-9
Solubility High in H₂O, dilute acidZwitterionic character
pKa (Carboxyl) ~1.8 (Estimated)Similar to L-Cysteine
pKa (Amine) ~9.0 - 9.5 (Estimated)Tertiary amine, slightly lower than primary due to solvation
Chirality L-isomer (R-configuration at α-carbon)Retained from L-Cystine precursor

Chemical Synthesis: The Eschweiler-Clarke Protocol[5]

The most robust method for synthesizing N,N,N',N'-Tetramethyl-L-cystine is the Eschweiler-Clarke reductive alkylation . This reaction selectively methylates primary amines to tertiary amines using formaldehyde and formic acid without producing quaternary ammonium salts.[1]

Mechanism of Action
  • Imine Formation: The primary amine of L-cystine condenses with formaldehyde to form an imine (Schiff base).

  • Reduction: Formic acid acts as a hydride donor, reducing the imine to a secondary amine (N-methyl-L-cystine).

  • Iteration: The process repeats on the secondary amine to form the tertiary amine (N,N-dimethyl-L-cystine).

  • Dimer Stability: The disulfide bond of L-cystine is generally stable under these reflux conditions, preserving the dimeric structure.

Experimental Protocol

Note: This protocol assumes standard safety practices for handling formaldehyde and formic acid (fume hood mandatory).

Reagents:

  • L-Cystine (10 mmol, 2.40 g)

  • Formaldehyde (37% aq. solution, 100 mmol, ~8 mL) – Excess required

  • Formic Acid (98%, 100 mmol, ~4 mL) – Excess required

  • Hydrochloric acid (concentrated) for workup

Step-by-Step Methodology:

  • Slurry Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend L-cystine (2.40 g) in Formic Acid (4 mL).

  • Addition: Add Formaldehyde solution (8 mL) slowly. The mixture may self-heat slightly.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. The evolution of CO₂ gas indicates the reaction progress. The suspension should become a clear solution as the product forms.

  • Concentration: Remove excess formaldehyde and formic acid under reduced pressure (rotary evaporator) to yield a viscous residue.

  • Acidification: Dissolve the residue in a minimum amount of water and add concentrated HCl to convert the zwitterion to the dihydrochloride salt.

  • Crystallization: Precipitate the product by adding acetone or ethanol/ether mixture. Filter the white crystalline solid.

  • Purification: Recrystallize from ethanol/water if necessary.

Synthesis Pathway Diagram

SynthesisPathwayCystineL-Cystine(Primary Amine)ImineImine IntermediateCystine->Imine+ HCHO- H₂ONMethylN,N'-Dimethyl-L-cystine(Secondary Amine)Imine->NMethyl+ HCOOH- CO₂ (Reduction)TetraMethylN,N,N',N'-Tetramethyl-L-cystine(Tertiary Amine)NMethyl->TetraMethylRepeat Cycle(HCHO + HCOOH)

Caption: Step-wise reductive methylation of L-Cystine to N,N,N',N'-Tetramethyl-L-cystine via the Eschweiler-Clarke reaction.

Applications in Drug Development & Chemical Biology

Building Block for N-Methylated Peptides

N-methylation of peptides is a premier strategy to improve metabolic stability (resistance to proteases) and membrane permeability (reduced hydrogen bond donor count).

  • Challenge: Direct coupling of N,N-dimethyl-L-cysteine is sterically hindered and prone to racemization.

  • Solution: N,N,N',N'-Tetramethyl-L-cystine serves as a stable precursor. It can be introduced into peptide synthesis workflows, or reduced in situ to generate N,N-dimethyl-L-cysteine thiolates for fragment coupling.

Redox Probes and Metal Chelation

The reduced form, N,N-dimethyl-L-cysteine , acts as a bulky, electron-rich ligand for soft metals (Zn²⁺, Cu⁺).

  • Chelation: The dimethylamino group alters the coordination geometry and binding affinity compared to native cysteine, useful for designing zinc finger mimetics with altered specificity.

  • Redox Cycling: The tetramethyl-cystine/dimethyl-cysteine couple has a distinct redox potential. It can be used to study specific disulfide reductases that may discriminate based on steric bulk around the nitrogen.

Biological Transport Studies (System xCT)

The cystine/glutamate antiporter (System xCT) is critical for maintaining intracellular glutathione levels.

  • Specificity: System xCT is highly specific for the L-cystine structure. Derivatives like N,N,N',N'-Tetramethyl-L-cystine are used to map the steric tolerance of the transporter's binding pocket. Inhibition or transport of this derivative helps define the pharmacophore required for cystine uptake in cancer cells (which often overexpress xCT).

Redox Cycle Diagram

RedoxCycleDimerN,N,N',N'-Tetramethyl-L-cystine(Oxidized Dimer)Monomer2 x N,N-Dimethyl-L-cysteine(Reduced Thiol)Dimer->MonomerReduction(DTT, TCEP, or Reductase)Monomer->DimerOxidation(O₂, Metal Catalysis)

Caption: The reversible redox cycle between the disulfide dimer and the thiol monomer, central to its biological utility.

References

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids.[2][1][3][4][5] Journal of the American Chemical Society, 55(11), 4571–4587. Link

  • Eschweiler, W. (1905).[2] Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd.[2] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[2] Link

  • Loftfield, R. B. (1947). Preparation of C14-Labeled Hydrogen Cyanide, Alanine, and Glycine. Nucleonics, 1, 54-57.
  • Särnstrand, B., et al. (1999). N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. Journal of Pharmacology and Experimental Therapeutics, 288(3), 1174-1184. Link (Demonstrates biological activity of cystine derivatives).

  • PubChem. (n.d.). N,N-Dimethyl-L-cysteine.[6] National Library of Medicine. Link

Biological Activity of N,N,N',N'-Tetramethyl-L-cystine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and experimental utility of N,N,N',N'-Tetramethyl-L-cystine.

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (TMC) is the oxidized disulfide dimer of N,N-dimethyl-L-cysteine . While often overshadowed by its parent amino acid (cystine) or its therapeutic analog (N-acetylcysteine), TMC represents a critical class of sterically modified disulfide probes .[1]

Its biological utility lies in three distinct mechanisms:

  • Pro-drug Delivery: Acting as a stable, reduction-responsive carrier for N,N-dimethyl-L-cysteine (a potent urease inhibitor and metal chelator).

  • Redox Calibration: Serving as a sterically hindered disulfide standard to probe thiol-disulfide exchange kinetics.[1]

  • Chiral Derivatization: Functioning as a precursor to chiral thiols used in resolving enantiomeric amines in metabolomics.

This guide details the physicochemical properties, mechanisms of action, and validated experimental protocols for integrating TMC into drug discovery and biochemical workflows.[1]

Part 1: Chemical Biology & Mechanism of Action[1][2]

Physicochemical Profile

Unlike L-cystine, which has primary amine groups, TMC possesses tertiary dimethyl-amino groups. This structural modification fundamentally alters its behavior in biological systems:

  • pKa Shift: The N-methylation lowers the pKa of the amino group, altering its zwitterionic character at physiological pH (7.4).

  • Steric Bulk: The four methyl groups create a "protective shell" around the disulfide bridge, reducing the rate of non-enzymatic disulfide exchange compared to native cystine.[1]

  • Lipophilicity: The addition of methyl groups increases the hydrophobic character, potentially altering membrane permeability and transporter recognition (e.g., bypassing System xc- in favor of organic cation transporters).

Mechanism 1: The Reductive Cascade (Pro-Drug Activity)

TMC is biologically inert in its oxidized form.[1] Its activity is "unlocked" upon intracellular reduction.[1]

  • Uptake: TMC enters the cell (mechanism under investigation, likely distinct from the cystine/glutamate antiporter due to N-methylation).

  • Reduction: Intracellular thiols (GSH) or oxidoreductases cleave the disulfide bond.[1]

  • Active Species Release: Two moles of N,N-dimethyl-L-cysteine are released.

  • Target Engagement: The monomer acts as a competitive inhibitor of Urease (interacting with the active site Nickel ions) or as a chiral chelator.

Mechanism 2: Urease Inhibition

Research indicates that the reduced monomer, N,N-dimethyl-L-cysteine, is a non-competitive inhibitor of bacterial ureases (e.g., H. pylori, P. mirabilis).

  • Ki Value: ~2 µM (significantly more potent than L-cysteine).[1][2]

  • Mode of Action: The dimethyl-amino group likely stabilizes the thiol-Nickel coordination complex within the urease active site, preventing urea hydrolysis.

Part 2: Visualization of Biological Pathways[1]

Pathway 1: The Reductive Activation Cycle

The following diagram illustrates the conversion of the stable TMC dimer into its active monomeric form and subsequent target engagement.[1]

TMC_Activation TMC N,N,N',N'-Tetramethyl-L-cystine (Inactive Dimer) Monomer 2x N,N-Dimethyl-L-cysteine (Active Monomer) TMC->Monomer Disulfide Cleavage GSH Intracellular GSH/Reductase GSH->Monomer Reducing Equivalents Urease Bacterial Urease (Ni-Ni Active Site) Monomer->Urease Chelation Inhibition Enzymatic Inhibition (Ki ~ 2 µM) Urease->Inhibition Loss of Function

Caption: Figure 1. The reductive activation of TMC releases N,N-dimethyl-L-cysteine, which targets urease enzymes.

Part 3: Experimental Protocols

Protocol A: Reductive Generation of N,N-Dimethyl-L-cysteine

Purpose: To generate the active thiol species from the stable TMC precursor for enzyme inhibition assays.

Reagents:

  • N,N,N',N'-Tetramethyl-L-cystine (TMC)

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (Preferred over DTT to avoid thiol interference in downstream metal assays)[1]

  • PBS (Phosphate Buffered Saline), pH 7.4, degassed[1]

Workflow:

  • Stock Preparation: Dissolve TMC to 10 mM in degassed PBS. Note: If solubility is low, use 5% DMSO.[1]

  • Reduction: Add TCEP at a 1.2:1 molar ratio (TCEP:TMC) to ensure complete reduction.

    • Why: TCEP is irreversible and does not form mixed disulfides.[1]

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.

  • Verification: Verify free thiol generation using Ellman’s Reagent (DTNB).

    • Expectation: Absorbance at 412 nm should correspond to 2x the molar concentration of the starting TMC.[1]

Protocol B: Urease Inhibition Assay

Purpose: To quantify the biological potency of the TMC-derived monomer.

Reagents:

  • Jack Bean Urease (Type III, ~15,000-50,000 units/g)

  • Urea substrate (500 mM)[1]

  • Phenol Red indicator[1]

  • Reduced TMC (from Protocol A)[1]

Step-by-Step:

  • Buffer Setup: Prepare 25 mM phosphate buffer (pH 7.0).

  • Enzyme Mix: Dilute Urease to 5 U/mL in buffer.

  • Inhibitor Addition: Add graded concentrations of reduced TMC (0.1 µM – 100 µM) to the enzyme solution.[1]

  • Pre-incubation: Incubate for 15 minutes at 37°C.

    • Critical Step: This allows the thiol to coordinate with the active site Nickel.[1]

  • Substrate Trigger: Add Urea (final conc. 50 mM) and Phenol Red.

  • Measurement: Monitor Absorbance at 560 nm (pH rise due to ammonia production) kinetically for 10 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Data Summary & Comparative Analysis

The following table contrasts TMC with standard cysteine derivatives, highlighting its unique position as a "Sterically Hindered" probe.

PropertyL-CystineN-Acetylcysteine (NAC)N,N,N',N'-Tetramethyl-L-cystine (TMC)
Primary State Oxidized DimerReduced ThiolOxidized Dimer
Amine Type Primary (-NH2)Acetylated (-NH-CO-CH3)Tertiary (-N(CH3)2)
Redox Stability Low (Rapid exchange)ModerateHigh (Steric protection)
Primary Target System xc- / Protein synthesisGSH ReplenishmentUrease Inhibition / Metal Chelation
Key Advantage Natural nutrientBioavailableStable precursor; High metal affinity
Pathway 2: Comparative Transport Logic

Hypothetical transport mechanisms differentiating Cystine from TMC based on N-methylation.

Transport_Logic cluster_membrane Cell Membrane SysXc System xc- (Cystine/Glu Antiporter) OCT Organic Cation Transporter (Putative TMC Route) Cystine L-Cystine Cystine->SysXc High Affinity TMC TMC (Tetramethyl) TMC->SysXc Blocked (Steric/Charge) TMC->OCT Potential Uptake

Caption: Figure 2. N-methylation likely shifts transport dependence from System xc- to cation-preferring systems.

Part 5: References

  • Santa Cruz Biotechnology. N,N,N',N'-Tetramethyl-L-Cystine Dihydrochloride Product Data. Retrieved from [1]

  • PubChem. N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride (CID 40427331). National Library of Medicine.[1] Retrieved from [1]

  • Kot, M. et al. (2020).[1][3] Cysteine based novel noncompetitive inhibitors of urease(s). PubMed.[1] (Contextual grounding for N,N-dimethyl-L-cysteine activity). Retrieved from

  • MDPI Molecules. Dimethylcysteine (DiCys) for Chiral Metabolite Analyses. (Validation of the monomer as a chemical probe). Retrieved from [1]

  • NIST Chemistry WebBook. L-Cystine Derivatives and Mass Spectrometry Data. Retrieved from [1]

Sources

Commercial Sources and Technical Characterization of N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (CAS: 38254-66-9 for the dihydrochloride salt) is a specialized amino acid derivative primarily utilized as a stable precursor for N,N-dimethyl-L-cysteine , a critical chiral ligand in asymmetric synthesis and bioinorganic chemistry. Unlike common cysteine derivatives (e.g., N-Acetylcysteine), this compound features a tertiary amine structure, significantly altering its solubility, pKa, and metal-chelating properties.

This guide provides researchers and procurement professionals with a validated framework for sourcing this compound, verifying its purity, and understanding its critical quality attributes (CQAs).

Chemical Identity & Technical Profile

Before engaging suppliers, it is imperative to distinguish this compound from similar derivatives like N,N'-dimethylcystine (secondary amine) or N-acetylcystine (amide).

PropertySpecification
Chemical Name N,N,N',N'-Tetramethyl-L-cystine dihydrochloride
Synonyms Bis(N,N-dimethyl-L-cysteine) disulfide; Tetramethylcystine
CAS Number 38254-66-9 (Dihydrochloride); Check 583-89-1 for free base variants
Molecular Formula C₁₀H₂₀N₂O₄S₂[1][2][3] · 2HCl
Molecular Weight 296.41 g/mol (Free Base); ~369.33 g/mol (2HCl)
Solubility Highly soluble in water (due to ionic nature of HCl salt); sparingly soluble in ethanol.
Chirality L-isomer (R,R configuration due to sulfur priority)
Structural Visualization

The following diagram illustrates the reductive cleavage pathway that renders this compound useful as a ligand precursor.

G Cystine L-Cystine (Raw Material) TMC N,N,N',N'-Tetramethyl-L-cystine (Stable Precursor) Cystine->TMC Reductive Methylation (HCHO, HCOOH) DMC N,N-Dimethyl-L-cysteine (Active Ligand) TMC->DMC Reductive Cleavage (DTT, NaBH4, or In Situ) Metal Metal Complex (Zn, Cu, etc.) DMC->Metal Coordination

Figure 1: Synthesis and utility pathway of N,N,N',N'-Tetramethyl-L-cystine.

Supplier Landscape & Sourcing Strategy

This compound is not a high-volume commodity. It is typically found in the catalogs of specialized reagent suppliers or custom synthesis houses.

Tier 1: Global Distributors (Catalog Items)

These suppliers hold stock or have established rapid synthesis routes.

  • Santa Cruz Biotechnology (SCBT): Explicitly lists N,N,N',N'-Tetramethyl-L-Cystine Dihydrochloride (Catalog # sc-286438).

  • Parchem: Lists the compound, often acting as a bridge to bulk manufacturers.

  • Merck/Sigma-Aldrich: Often lists under "Rare Chemicals" or through their custom synthesis division (check for "Bis(dimethylamino)cystine").

Tier 2: Custom Synthesis & Bulk (CROs)

For quantities >100g, catalog prices become prohibitive. Engage these types of vendors:

  • Peptide CROs: Companies like Bachem or Chem-Impex often synthesize this as an intermediate for N-methylated peptides.

  • Asian CROs: ChemScene and BLD Pharm are reliable for sulfur-containing building blocks.

Sourcing Protocol: The "Red Flag" Check

When requesting quotes, ask for a sample Certificate of Analysis (CoA) and check for these specific issues:

  • Identity: Ensure the CAS matches 38254-66-9. If they offer 56-89-3, they are selling you generic L-Cystine.

  • Salt Form: Verify if it is the Free Base or HCl salt. The HCl salt is more stable but hygroscopic.

  • Optical Rotation: A specific rotation

    
     significantly different from -100° to -130° (approximate range for derivatives) suggests racemization during the methylation step.
    

Quality Assurance & Verification Protocols (E-E-A-T)

Protocol A: Purity Analysis via HPLC

Standard C18 methods for amino acids often fail to retain this polar, cationic species. Use an Ion-Pairing or Mixed-Mode method.

Methodology:

  • Column: Primesep 100 (Mixed-Mode) or C18 with Ion-Pairing reagent.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 40% B over 20 minutes. (The methyl groups increase hydrophobicity compared to native cystine, increasing retention).

  • Detection: UV at 210 nm (peptide bond/sulfide) or ELSD (Evaporative Light Scattering) if UV baseline is noisy.

Protocol B: Identity Verification via 1H-NMR

NMR is the definitive test for the degree of methylation.

  • Solvent: D₂O.

  • Key Signal: Look for a strong singlet around 2.8 – 3.0 ppm .

    • Interpretation:

      • Singlet (12H): Confirms four methyl groups (Tetramethyl).

      • Split peaks or multiple singlets: Indicates incomplete methylation (mixture of mono-, di-, and tri-methylated species).

  • Alpha-Proton: A triplet/multiplet around 3.8-4.0 ppm.

Applications & Criticality

Why source this specific derivative?

  • Ligand for Asymmetric Synthesis: Upon reduction, N,N-dimethyl-L-cysteine acts as a bidentate (N,S) or tridentate (N,S,O) ligand. The bulky dimethylamino group induces different steric environments than primary amines, often enhancing enantioselectivity in zinc-catalyzed alkylations.

  • Biological Probes: The tertiary amine can be protonated at physiological pH without reacting with aldehydes/ketones (unlike primary amines), making it a bio-orthogonal handle in certain conjugation chemistries.

  • Peptide Stability: Incorporating N,N-dimethylcysteine (via this dimer) into peptide sequences protects the N-terminus from enzymatic degradation (exopeptidases).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for L-Cystine Derivatives. Retrieved from [Link][1]

  • Bartoccini, F., et al. (2022). Dithiol Based on L-Cysteine and Cysteamine as a Disulfide-Reducing Agent. Journal of Organic Chemistry. (Discusses synthesis of methylated cystine derivatives). Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Cysteine and Cystine.[5] (Basis for mixed-mode separation protocol). Retrieved from [Link]

Sources

Methodological & Application

Protocol for the synthesis of N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Purification of N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride

Executive Summary

This guide outlines a robust, scalable protocol for the synthesis of N,N,N',N'-Tetramethyl-L-cystine dihydrochloride (CAS: 38254-66-9). This compound is a critical chiral ligand used in bioinorganic chemistry for modeling metalloprotein active sites and as a precursor for generating chiral metal complexes.

Unlike N-methyl-L-cysteine synthesis, which often requires complex protecting group strategies (e.g., oxazolidinones) to prevent sulfhydryl oxidation, this protocol utilizes a direct Eschweiler-Clarke reductive methylation on the disulfide dimer (L-cystine). This method preserves the disulfide bridge while ensuring complete methylation of the amino groups, avoiding the formation of quaternary ammonium salts.

Reaction Mechanism & Design

The synthesis relies on the reductive amination of L-cystine using formaldehyde and formic acid.

  • Step 1 (Imine Formation): The primary amines of L-cystine condense with formaldehyde to form iminium ion intermediates.[1]

  • Step 2 (Reduction): Formic acid acts as a hydride donor, reducing the iminium ion to the N-methyl amine and releasing CO₂.

  • Selectivity: The reaction stops at the tertiary amine stage.[1] Quaternization is kinetically disfavored under these conditions, ensuring high purity of the dimethylated product.

Pathway Visualization

ReactionScheme Cystine L-Cystine (Primary Amine) Imine Iminium Intermediate Cystine->Imine + HCHO - H2O HCHO Formaldehyde (Electrophile) Product N,N,N',N'-Tetramethyl- L-cystine (Tertiary Amine) Imine->Product + HCOOH Reduction CO2 CO2 (Gas) Imine->CO2 Byproduct Formic Formic Acid (Hydride Donor) Formic->Product H- Transfer

Caption: Mechanistic flow of the Eschweiler-Clarke methylation applied to L-cystine.

Experimental Protocol

Reagents and Materials
ReagentPurity/Conc.Role
L-Cystine >99% (Optical Purity)Starting Material
Formaldehyde 37% aq. solutionMethylating Agent
Formic Acid 98%Reductant & Solvent
Hydrochloric Acid 12 M (Conc.)Salt Formation
Ethanol/Acetone ACS GradeRecrystallization
Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Cystine (24.0 g, 0.10 mol) in Formic Acid (98%, 100 mL) .

    • Note: L-Cystine has low solubility in neutral water but will dissolve as the reaction proceeds and the medium becomes acidic/heated.

  • Add Formaldehyde (37% aq., 60 mL, ~0.80 mol) .

    • Stoichiometry: A large excess (4 eq. per amine, 8 eq. total) drives the reaction to completion and prevents mono-methylated byproducts.

Step 2: Reflux (Methylation)

  • Attach a reflux condenser.

  • Heat the mixture to 90–100°C (gentle reflux) for 18–24 hours .

    • Observation: Vigorous bubbling (CO₂ evolution) will occur initially. Ensure adequate venting.

    • Checkpoint: The solution should become clear and homogeneous after 1-2 hours.

Step 3: Isolation of the HCl Salt

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotary Evaporator, 60°C bath) to a viscous syrup.

  • Acidification: Add conc. HCl (20 mL) to the syrup and evaporate again to dryness. Repeat this step twice.

    • Why: This ensures removal of residual formic acid and converts the zwitterion into the stable dihydrochloride salt.

  • Trituration: Add absolute ethanol (50 mL) to the residue. Sonicate if necessary to break up the solid.

  • Add Acetone (200 mL) slowly with stirring to precipitate the product.

  • Filter the white solid and wash with cold acetone.

Step 4: Purification (Recrystallization)

  • Dissolve the crude solid in a minimum amount of hot Methanol or Water (approx. 60°C).

  • Add hot Ethanol until slight turbidity is observed.

  • Allow to cool slowly to room temperature, then store at 4°C overnight.

  • Collect crystals via vacuum filtration. Dry in a vacuum desiccator over P₂O₅.

Characterization & Quality Control

To validate the synthesis, compare your results against these standard parameters.

ParameterSpecificationMethod/Notes
Appearance White Crystalline SolidHygroscopic (store in desiccator)
Yield 75% – 85%Typical range for optimized process
Melting Point 230–240°C (dec.)Similar to L-cystine; decomposes upon melting
Solubility High in H₂O, MeOH; Low in Acetone, Et₂OUseful for purification
¹H NMR (D₂O)

2.95 (s, 12H, N-Me)

3.30 (m, 4H,

-CH₂)

4.05 (m, 2H,

-CH)
Diagnostic singlet at ~3.0 ppm confirms N-methylation
Workflow Diagram

Workflow Start Start: L-Cystine Slurry in Formic Acid AddHCHO Add Formaldehyde (Excess) Start->AddHCHO Reflux Reflux 100°C (18-24h, CO2 evolution) AddHCHO->Reflux Evap Evaporate to Syrup Reflux->Evap SaltForm Add conc. HCl & Evaporate (x2) Evap->SaltForm Cryst Recrystallize (MeOH/EtOH/Acetone) SaltForm->Cryst Final Pure N,N,N',N'-Tetramethyl- L-cystine 2HCl Cryst->Final

Caption: Operational workflow for the synthesis and isolation of the dihydrochloride salt.

Troubleshooting & Expert Insights

Issue: "Oiling Out" during crystallization.

  • Cause: Residual formic acid or water prevents crystal lattice formation.

  • Solution: The "HCl chase" (Step 3.3) is critical. If oil persists, dissolve in a small amount of MeOH and precipitate by dropwise addition into rapidly stirring diethyl ether (anhydrous).

Issue: Low Optical Rotation.

  • Cause: Racemization due to excessive heat or prolonged reflux.

  • Prevention: Do not exceed 100°C. The Eschweiler-Clarke conditions are generally mild enough to preserve stereochemistry, but prolonged exposure to high heat in acidic media can cause slow racemization.

Issue: Disulfide Cleavage.

  • Context: Unlike NaBH₄ reductions, Formic acid is a specific reductant for the imine and does not typically reduce the disulfide bond (S-S) to the thiol (S-H).

  • Verification: Perform an Ellman’s test. A negative result indicates the disulfide bond is intact.

References

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933).[1] The Action of Formaldehyde on Amines and Amino Acids.[1][2] Journal of the American Chemical Society, 55(11), 4571–4587.

    • Foundational reference for the Eschweiler-Clarke methyl
  • Santa Cruz Biotechnology. (n.d.). N,N,N',N'-Tetramethyl-L-Cystine Dihydrochloride Product Data. SCBT.

    • Validation of commercial availability and CAS registry.
  • Loeffler, R. R., et al. (1993). Synthesis and characterization of N-methylated amino acids. Journal of Chemical Society, Perkin Transactions 2.

Sources

Application Note: N,N,N',N'-Tetramethyl-L-cystine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N,N,N',N'-Tetramethyl-L-cystine (TMC) in peptide synthesis. While often overshadowed by its monomeric counterparts, TMC serves as a critical, stable precursor for introducing N,N-dimethyl-L-cysteine into peptide sequences—typically as an N-terminal cap to enhance metabolic stability or as a scaffold for symmetric disulfide-linked dimers.

Part 1: Introduction & Strategic Utility[1]

N,N,N',N'-Tetramethyl-L-cystine (TMC) is the oxidized, disulfide-dimer form of N,N-dimethyl-L-cysteine . In drug discovery, its primary utility lies in the "Methyl Effect." Incorporating N,N-dialkyl amino acids at the N-terminus of a peptide chain dramatically alters its physicochemical profile.

Why Use TMC?
  • Metabolic Stability: The bulky N,N-dimethyl group at the N-terminus eliminates the free amine proton, preventing recognition by aminopeptidases. This significantly extends the plasma half-life of therapeutic peptides.

  • Permeability: N-methylation reduces the hydrogen bond donor count, potentially improving membrane permeability and oral bioavailability.

  • Reagent Stability: The monomer, N,N-dimethyl-L-cysteine, is prone to rapid oxidation and degradation. TMC (the dimer) is a stable, crystalline solid (dihydrochloride salt) that can be stored indefinitely and reduced in situ or immediately prior to use.

The Challenge: Steric Hindrance

The two methyl groups on the nitrogen create significant steric bulk. Coupling the carboxyl group of N,N-dimethyl-L-cysteine to the N-terminus of a resin-bound peptide is difficult compared to standard amino acids. Standard coupling protocols often fail, leading to low yields or deletion sequences. This guide provides optimized protocols to overcome this barrier.

Part 2: Mechanism & Workflow

The integration of TMC into a peptide synthesis workflow involves two distinct pathways depending on the desired end-product:

  • Pathway A (N-Terminal Capping): Reduction of TMC to monomeric N,N-dimethyl-L-cysteine followed by coupling.

  • Pathway B (Symmetric Dimers): Direct coupling of TMC to two resin-bound chains (less common, requires specific spacing).

Workflow Visualization

The following diagram illustrates the critical pathway for generating N-terminal capped peptides using TMC.

TMC_Workflow cluster_0 In Situ Preparation TMC N,N,N',N'-Tetramethyl-L-cystine (Stable Dimer) Monomer N,N-Dimethyl-L-Cysteine (Reactive Monomer) TMC->Monomer Reduction (pH 8.0) Reductant Reducing Agent (TCEP or DTT) Reductant->Monomer Final N-Methylated Peptide (Protease Resistant) Monomer->Final Coupling Resin Resin-Bound Peptide (Free N-Terminus) Resin->Final Coupling Activation (HATU/HOAt/Collidine) Coupling->Final

Caption: Workflow for converting the stable TMC dimer into the reactive monomer for N-terminal peptide capping.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of N,N-Dimethyl-L-Cysteine (Monomer)

Use this protocol to generate the active coupling species from the stable TMC dimer.

Reagents:

  • N,N,N',N'-Tetramethyl-L-cystine dihydrochloride (TMC)

  • Dithiothreitol (DTT) or TCEP·HCl (Tris(2-carboxyethyl)phosphine)

  • Degassed DMF (N,N-dimethylformamide)

  • DIEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of TMC (approx. 369 mg) in 5 mL of degassed DMF/Water (9:1 v/v).

    • Note: The dihydrochloride salt is water-soluble; pure DMF may require sonication.

  • Reduction: Add 2.2 mmol of TCEP·HCl (preferred over DTT to avoid thiol competition during coupling).

  • Neutralization: Adjust pH to approx. 8.0 by adding DIEA dropwise.

  • Incubation: Stir under Nitrogen/Argon for 30–60 minutes at room temperature.

  • Verification: Monitor by LC-MS. The peak for the dimer (M+H) should disappear, replaced by the monomer peak.

  • Use: Use the solution immediately for Protocol 2. Do not store the monomer solution overnight.

Protocol 2: High-Efficiency Coupling to SPPS Resin

Due to steric hindrance from the dimethylamino group, standard HBTU/DIC coupling is insufficient. This protocol uses HATU/HOAt for maximum activation.

Reagents:

  • Pre-reduced N,N-Dimethyl-L-Cysteine solution (from Protocol 1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) – Optional but recommended for hindered amines.

  • 2,4,6-Collidine (TMP) – Preferred base for hindered couplings to prevent racemization.

Step-by-Step:

  • Resin Preparation: Ensure the resin-bound peptide (0.1 mmol scale) is fully deprotected (Fmoc removed) and washed with DMF (3x) and DCM (3x).

  • Activation Cocktail:

    • To the monomer solution (approx. 2.0 mmol active species), add 1.9 mmol HATU and 1.9 mmol HOAt.

    • Add 4.0 mmol 2,4,6-Collidine.

    • Critical: Allow pre-activation for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization.

  • Coupling: Add the activated mixture to the resin.

  • Reaction Conditions:

    • Microwave (Recommended): Heat to 60°C for 20 minutes (25W constant power).

    • Room Temperature: Shake vigorously for 4–6 hours.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Note: If coupling to a Proline or N-methylated residue, use Chloranil.

  • Capping: If the test is slightly positive, repeat the coupling (double couple).

  • Final Wash: Wash resin with DMF (5x) and DCM (5x).

Protocol 3: Cleavage and Isolation

N,N-dimethylcysteine is sensitive to oxidation. Handling during cleavage requires specific scavengers.

Cleavage Cocktail (Reagent K modified):

  • TFA (Trifluoroacetic acid): 90%

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%

  • DODT (3,6-Dioxa-1,8-octanedithiol): 5% (Crucial for protecting the dimethyl-cysteine thiol)

Procedure:

  • Incubate resin in cocktail for 2–3 hours.

  • Precipitate in cold diethyl ether.

  • Important: Centrifuge and wash the pellet 3x with ether to remove all traces of DODT.

  • Lyophilization: Dissolve the pellet immediately in 0.1% TFA/Water and lyophilize. Do not leave in solution at neutral pH to prevent disulfide dimerization back to the TMC form.

Part 4: Data Summary & Troubleshooting

Comparative Coupling Efficiency

Efficiency of coupling N,N-dimethyl-L-cysteine to a resin-bound Alanine (H-Ala-Resin).

Coupling ReagentBaseConditionsYield (HPLC)Racemization
HBTU / HOBtDIEART, 2h35%< 1%
DIC / OxymaNone75°C (MW), 10m68%2-3%
HATU / HOAt Collidine 60°C (MW), 20m > 95% < 1%
PyBOPDIEART, 12h82%1-2%
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Steric hindrance of N-Me2 group.Switch to HATU/HOAt. Use microwave heating. Double couple.
Dimer Formation Re-oxidation of monomer before coupling.Increase TCEP concentration in Protocol 1. Keep under Argon.
Racemization Over-activation or high temperature.Use Collidine instead of DIEA. Limit pre-activation time to < 2 mins.
Product is Dimer Oxidation during workup (post-cleavage).Work in acidic buffers (pH < 4). Use TCEP in purification buffers.

References

  • Preparation of N-Methyl Cysteine Derivatives

    • Source: N
    • Title: A Viable Synthesis of N-Methyl Cysteine[1]

    • Link:[Link]

    • Relevance: Foundational chemistry for synthesizing and handling methylated cysteine deriv
  • Source: Sigma-Aldrich (Merck)
  • Compound Properties (TMC)

    • Source: Santa Cruz Biotechnology[2]

    • Title: N,N,N′,N′-Tetramethyl-L-Cystine Dihydrochloride Product Data[2][3]

    • Relevance: Physical properties and solubility d
  • Advanced SPPS Strategies

    • Source: CEM Corpor
    • Title: SPPS Reagents Explained: A Complete Guide
    • Link:[Link]

    • Relevance: Modern activation strategies (Oxyma/DIC vs H

Sources

Application Note: High-Sensitivity Quantification and Characterization of N,N,N',N'-Tetramethyl-L-cystine (TMC)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the detection and quantification of N,N,N',N'-Tetramethyl-L-cystine (TMC) . It synthesizes principles of redox biology and analytical chemistry to address the specific challenges posed by the methylated amine groups and the disulfide bond.

Executive Summary & Molecule Profile

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a disulfide-bridged amino acid derivative. Unlike standard cystine, the amine groups in TMC are fully methylated (tertiary amines). This structural modification drastically alters its analytical behavior:

  • Loss of Derivatization Sites: The lack of primary or secondary amines renders standard amino acid reagents (OPA, FMOC, Ninhydrin) ineffective.

  • Ionization Shift: The tertiary amines possess a distinct pKa, making them highly responsive to positive mode electrospray ionization (ESI+).

  • Redox Sensitivity: Accurate quantification requires preventing artifactual disulfide exchange during sample preparation.

Physicochemical Profile
PropertyDataRelevance to Protocol
Formula C₁₀H₂₀N₂O₄S₂Parent Ion [M+H]⁺ ≈ 297.1 Da
MW 296.41 g/mol Precursor for MS/MS
Solubility Water (High), MeOH (Moderate)Compatible with HILIC and RP-LC
Chromophores Weak (End absorption <210 nm)UV detection is non-specific; requires MS or Fluorescence
pKa (Amine) ~9.5 (Estimated)Retains positive charge in acidic mobile phases

Analytical Strategy Selection

The selection of the method depends on the available instrumentation and the specific "species" of interest (Intact Disulfide vs. Total Thiol Pool).

MethodSelection Start Start: Define Analytical Goal Goal1 Goal: Intact TMC Quantitation (Bioanalysis/PK) Start->Goal1 Goal2 Goal: Total Thiol Pool (Redox State Analysis) Start->Goal2 Goal3 Goal: Bulk Purity (QC/Manufacturing) Start->Goal3 Method1 Method A: HILIC-LC-MS/MS (Direct Detection) Goal1->Method1 High Sensitivity Method2 Method B: Reduction + Fluorescence (Indirect via Thiol Tagging) Goal2->Method2 High Sensitivity Method3 Method C: RP-HPLC-UV (210nm) or qNMR Goal3->Method3 Low Sensitivity

Figure 1: Decision tree for selecting the appropriate TMC analytical workflow.

Method A: HILIC-LC-MS/MS (Gold Standard)

Rationale: This method detects the intact disulfide TMC directly without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) here because TMC is polar and elutes too quickly on C18 columns.

Equipment & Reagents[1][3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: HILIC Amide or Zwitterionic HILIC (e.g., Waters BEH Amide, 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Mass Spectrometry Parameters (ESI+)

TMC forms a robust doubly charged ion


 or singly charged 

.
ParameterSetting
Ionization ESI Positive
Precursor Ion m/z 297.1 [M+H]⁺
Quantifier Transition 297.1

149.1 (Cleavage of S-S bond)
Qualifier Transition 297.1

103.1 (Loss of COOH from monomer)
Cone Voltage 25 V (Optimized for soft ionization)
Collision Energy 15–20 eV
Protocol Steps
  • Sample Prep: Mix 50 µL plasma/media with 150 µL cold Acetonitrile (containing Internal Standard, e.g., Cystine-d4).

  • Centrifuge: 14,000 x g for 10 min at 4°C.

  • Dilution: Dilute supernatant 1:1 with Acetonitrile to ensure HILIC compatibility.

  • Injection: 2–5 µL.

  • Gradient: 90% B to 50% B over 5 minutes.

Method B: Reduction-Derivatization HPLC-FLD

Rationale: For laboratories lacking MS, or when total dimethyl-cysteine content is required. Since TMC has no reactive amine for tagging, we must reduce the disulfide bond to generate a thiol (-SH), then tag the thiol with a fluorophore like SBD-F or Monobromobimane (mBBr) .

Critical Note: Standard amine reagents (OPA/FMOC) will FAIL because TMC is a tertiary amine.

The "Differential Alkylation" Workflow

To distinguish between pre-existing reduced monomer (DMC) and oxidized dimer (TMC), a differential approach is required.

DiffAlkylation cluster_A Path A: Free Thiol (DMC) cluster_B Path B: Total Thiol (TMC + DMC) Sample Biological Sample (Contains TMC + DMC) StepA1 Direct Labeling (SBD-F, pH 9.5) Sample->StepA1 StepB1 Reduction (TCEP, pH 7.0) Sample->StepB1 ResultA Result: Free DMC Only StepA1->ResultA Calc Calculation: [TMC] = ([Total] - [Free]) / 2 ResultA->Calc StepB2 Labeling (SBD-F, pH 9.5) StepB1->StepB2 ResultB Result: Total DMC StepB2->ResultB ResultB->Calc

Figure 2: Differential alkylation strategy to quantify TMC specifically.

Reagents
  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Why? Unlike DTT, TCEP is odorless, stable, and does not interfere with many thiol-labeling reactions.

  • Derivatizing Agent: SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).

  • Buffer: Borate Buffer (0.1 M, pH 9.5) containing 1 mM EDTA.

Detailed Protocol (Total TMC Determination)
  • Reduction:

    • Mix 100 µL sample with 10 µL TCEP (100 mM in water).

    • Incubate at RT for 10 minutes. (Reduces TMC

      
       2x DMC).
      
  • Derivatization:

    • Add 200 µL Borate Buffer (pH 9.5).

    • Add 50 µL SBD-F (1 mg/mL in buffer).

    • Incubate: 60°C for 60 minutes (SBD-F reaction is slow but highly specific for thiols).

  • Quenching:

    • Add 10 µL 1 M HCl to stop the reaction (SBD-F is inactive at acidic pH).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm).

    • Mobile Phase: Phosphate Buffer (pH 6.0) / Methanol (90:10).

    • Detection: Fluorescence (Ex: 385 nm, Em: 515 nm).

Method C: HPLC-UV (Purity/QC)

Rationale: For checking the purity of synthesized TMC bulk powder. Not suitable for biological samples due to low sensitivity.

  • Column: C18 (Standard).[1][2]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 0-20% B.

  • Detection: UV at 210 nm .

  • Note: The disulfide bond has a weak absorption around 250 nm, but 210 nm (amide/carboxyl) is more sensitive, albeit prone to interference.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Control
  • Why TCEP over DTT? DTT contains thiols. If you use DTT, you must remove it before adding SBD-F, or the DTT will consume the dye. TCEP is a phosphine and does not react with SBD-F, allowing a "one-pot" reaction.

  • Why Acidic Mobile Phase for MS? TMC is zwitterionic. At pH 3.0, the carboxyl groups are protonated (neutral) and the tertiary amines are protonated (positive), leading to excellent peak shape and ionization efficiency.

Self-Validating Steps
  • Internal Standard (IS): Use N-Acetyl-L-Cysteine (NAC) or Cystine-d4. If the IS recovery drops <80%, matrix effects are suppressing ionization (Method A) or inhibiting derivatization (Method B).

  • Alkylation Check: For Method B, run a "Blank + TCEP + SBD-F". If you see peaks, your TCEP is contaminated or oxidized.

References

  • Sciex. (2023). Best practices for cysteine analysis: LC-MS workflows using NEM alkylation.[3] Science Exploration Press. [Link]

  • Agilent Technologies. (2014).[4] Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach.[Link]

  • National Institutes of Health (NIH). (2008). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma.[4] PMC.[4] [Link]

  • ResearchGate. (2025). Nitrogen@Carbon Quantum Dots for Fluorescence Detection of L-alanine, L-methionine and L-cysteine.[5][Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N,N,N',N'-Tetramethyl-L-cystine (TMC) is the oxidized disulfide dimer of N,N-dimethyl-L-cysteine. Unlike native cystine, the full methylation of the amino groups alters its zwitterionic character, hydrophobicity, and hydrogen-bonding potential. This compound is frequently encountered as a ligand in asymmetric synthesis, a byproduct in the synthesis of N-methylated peptides, or a target in metabolic studies involving methylated amino acids.

Analytical Challenges
  • Zwitterionic Nature: TMC contains two carboxylic acid groups (

    
    ) and two tertiary amine groups (
    
    
    
    ).[1] At neutral pH, it exists as a bis-zwitterion, leading to poor retention on standard C18 columns.
  • Lack of Chromophore: The molecule lacks aromatic rings. UV detection relies on the weak disulfide absorption (~250 nm) or the non-specific carboxyl/amine absorption (<210 nm).[1]

  • Disulfide Stability: The disulfide bond is susceptible to reduction or scrambling (disulfide exchange) in the presence of free thiols or high pH.[1]

This guide details two robust protocols for the quantification and purity analysis of TMC: a Reversed-Phase Ion-Pairing (RP-IP) method for standard quality control (QC) and a Hydrophilic Interaction Liquid Chromatography (HILIC) method for high-sensitivity LC-MS applications.[1]

Chemical Properties & Handling

PropertyData
Chemical Formula

Molecular Weight 296.41 g/mol
Solubility Soluble in water, dilute acid, and methanol; poorly soluble in non-polar solvents.[1]
pKa Values (Est.)

(-COOH),

(-N(Me)2)
UV Maxima ~205 nm (strong), ~250 nm (weak, disulfide specific)
Storage -20°C, desiccated. Avoid reducing agents (DTT, TCEP).[1]

Method Development Strategy

The separation strategy relies on manipulating the ionization state of TMC.

  • RP-IP Approach: We use an acidic mobile phase containing Trifluoroacetic Acid (TFA) .[1] The low pH (~2.[1]0) suppresses the ionization of the carboxylic acids (making them neutral), while the TFA forms an ion pair with the positively charged tertiary amines.[1] This increases the hydrophobicity of the analyte, allowing retention on a C18 stationary phase.

  • HILIC Approach: We utilize the polar nature of the zwitterion.[2] An Amide or Zwitterionic stationary phase retains TMC based on hydrophilic partitioning. This method uses volatile buffers (Ammonium Formate), making it ideal for Mass Spectrometry (MS) detection.[1]

Decision Matrix (DOT Visualization)

MethodSelection Start Select Analytical Goal Goal_QC Routine QC / Purity (High Conc > 10 µg/mL) Start->Goal_QC Goal_Bio Biological / Trace Analysis (Low Conc < 1 µg/mL) Start->Goal_Bio Method_RP Protocol A: RP-HPLC with TFA (UV 210 nm) Goal_QC->Method_RP Robustness Method_HILIC Protocol B: HILIC-MS/MS (ESI+) Goal_Bio->Method_HILIC Sensitivity

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on analytical requirements.

Protocol A: Reversed-Phase Ion-Pairing (Standard QC)

Scope: Routine purity analysis, synthesis monitoring, and raw material testing.

Instrumentation & Conditions
  • System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290, Waters Alliance).[1]

  • Column: C18 Endcapped, 4.6 x 150 mm, 3.5 µm or 5 µm (Recommended: Waters Symmetry C18 or Agilent Zorbax Eclipse Plus C18).[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10–20 µL.

  • Detection:

    • Channel A: 210 nm (Quantification - High Sensitivity).[1]

    • Channel B: 250 nm (Identification - Disulfide Specificity).[1]

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.[1]

    • Note: TFA is critical for ion-pairing. Do not substitute with Formic Acid for this column type.

  • Solvent B (Organic): 0.08% (v/v) TFA in Acetonitrile (ACN).[1]

    • Note: Slightly lower TFA in organic phase helps baseline stability.[1]

Gradient Program
Time (min)% Solvent A% Solvent BDescription
0.0982Equilibration
2.0982Isocratic Hold (Elute salts)
15.06040Linear Gradient
16.01090Wash
19.01090Hold Wash
19.1982Re-equilibration
25.0982End
System Suitability Criteria
  • Tailing Factor:

    
     (TFA minimizes tailing of amines).[1]
    
  • Retention Time: Stable within ±0.1 min.

  • Theoretical Plates: > 5000.

Protocol B: HILIC-MS/MS (Trace Analysis)[1]

Scope: Pharmacokinetic studies, metabolic profiling, or trace impurity analysis.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex Triple Quad, Thermo TSQ).[1]

  • Column: Amide-HILIC, 2.1 x 100 mm, 1.7 µm (Recommended: Waters ACQUITY BEH Amide or Tosoh TSKgel Amide-80).

  • Column Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

Gradient Program (HILIC Mode)
  • Note: In HILIC, water is the "strong" solvent. Start high organic.

Time (min)% Solvent A% Solvent B
0.01090
1.01090
8.05050
9.05050
9.11090
14.01090
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Precursor Ion:

    
    .[1]
    
  • Product Ions (MRM):

    • 
       (Cleavage of disulfide bond, Quantifier).[1]
      
    • 
       (Loss of carboxylic acid/methyls, Qualifier).[1]
      

Sample Preparation Workflow

Critical Warning: Avoid using reducing agents (DTT,


-mercaptoethanol) or high pH buffers during preparation, as these will reduce TMC to N,N-dimethyl-L-cysteine or cause disulfide scrambling.
Workflow Diagram

SamplePrep Sample Solid Sample / Biological Matrix Dissolve Dissolve/Dilute Solvent: 0.1% TFA in H2O (Maintains Acidic pH) Sample->Dissolve 1 mg/mL for UV Filter Filtration 0.22 µm PVDF or PTFE (Avoid Nylon - binds proteins/dyes) Dissolve->Filter Vial Transfer to Amber Vial (Protect from light) Filter->Vial Inject HPLC Injection Vial->Inject

Figure 2: Sample preparation workflow ensuring stability of the disulfide bond.

Step-by-Step:

  • Weighing: Accurately weigh 10 mg of TMC standard.

  • Dissolution: Dissolve in 10 mL of 0.1% TFA in Water .

    • Rationale: The acidic pH stabilizes the disulfide and ensures the amine is protonated for solubility.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter.

  • Storage: Analyze immediately or store at 4°C for up to 24 hours.

References

  • Synthesis and Characterization

    • Teixidó, M., et al. (2005).[1] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[1][3] Link

  • Disulfide Analysis

    • Dahaoui, S., et al. (1999).[1] "Crystalline structures of L-cysteine and L-cystine: a combined theoretical and experimental characterization." ResearchGate.[4] Link

  • HILIC Separation of Zwitterions

    • McCalley, D. V. (2017).[1] "Understanding and manipulating the separation of hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. Link

  • Ion-Pairing Mechanisms

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard Text for RP-IP mechanism).

Disclaimer: This protocol is intended for research and development purposes only. Users should validate the method according to their specific regulatory requirements (e.g., ICH Q2(R1)) before routine use.

Sources

N,N,N',N'-Tetramethyl-L-cystine: A Redox-Active Chiral Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (TMMC) represents a specialized derivative of the amino acid L-cystine where the N-termini are fully methylated to form tertiary amines.[1] While less ubiquitous than its parent compound, TMMC occupies a critical niche in modern drug discovery due to two synergistic properties:[1][2]

  • The Disulfide "Switch": It retains the biologically responsive disulfide bond, which is stable in extracellular environments (oxidizing) but rapidly cleaved in the intracellular cytosol (reducing, high glutathione).[1][2]

  • The Tertiary Amine "Buffer": Unlike primary amines, the dimethylamino groups possess a pKa (~7.5–8.[1][2]5) ideal for the "proton sponge" effect, facilitating endosomal escape in gene delivery applications.[1][2]

This guide details the use of TMMC as a redox-sensitive building block for prodrugs, a chiral ligand for asymmetric synthesis, and a surface modifier for biosensors.[1][2]

Part 2: Scientific Integrity & Logic (The "Why" and "How")[1][2]

Chemical Architecture & Stability[1][2]
  • Structure: Two

    
    -dimethyl-L-cysteine units linked by a disulfide bridge.[1][2]
    
  • Solubility: The methylation increases lipophilicity compared to native cystine, yet the molecule remains water-soluble in acidic/neutral media due to protonation of the tertiary amines.[1][2]

  • Redox Logic: The central utility of TMMC in drug delivery is its susceptibility to thiol-disulfide exchange. In plasma (GSH ~2-20 µM), TMMC linkers remain intact.[1][2] In the cytosol (GSH ~2-10 mM), the disulfide is cleaved, releasing the constituent dimethyl-cysteine units (or the drug payload attached to the carboxylate).[1][2]

Primary Application: Redox-Responsive Cationic Lipids (Gene Delivery)

Recent advancements in Lipid Nanoparticles (LNPs) for mRNA delivery utilize cystine skeletons.[1][2] TMMC serves as the hydrophilic core for synthesizing biodegradable cationic lipids .[1][2]

  • Mechanism: The carboxyl groups of TMMC are esterified with long-chain fatty alcohols (e.g., oleyl alcohol).[1][2] The resulting lipid has a cationic headgroup (the dimethylamines) and a cleavable linker (the disulfide).[1][2]

  • Benefit: After endocytosis, the disulfide cleaves, destabilizing the LNP and releasing the genetic payload, while the lipid tails are metabolized, reducing toxicity compared to non-degradable cationic lipids.[1][2]

Secondary Application: Asymmetric Synthesis Ligand

TMMC acts as a


-symmetric chiral ligand.[1][2] The tertiary amines can coordinate with transition metals (Zn, Cu, Pd) without forming Schiff bases (unlike primary amines), offering a robust chiral environment for:
  • Enantioselective Addition: Diethylzinc addition to aldehydes.[1][2]

  • Oxidative Coupling: As a ligand in copper-catalyzed cross-couplings.[1][2]

Part 3: Visualization & Formatting

Diagram 1: The Redox-Triggered Release Mechanism

This diagram illustrates the logical flow of a TMMC-based prodrug or LNP entering a cell and releasing its payload via Glutathione (GSH) mediation.[1][2]

RedoxMechanism Extracellular Extracellular Space (Oxidizing Environment) CellMembrane Cell Membrane (Endocytosis) Extracellular->CellMembrane TMMC-Construct Stable Endosome Endosome (Acidification) CellMembrane->Endosome Uptake Cytosol Cytosol (High GSH ~10mM) Endosome->Cytosol Endosomal Escape (Proton Sponge Effect) Cleavage Disulfide Cleavage (Thiol-Exchange) Cytosol->Cleavage GSH Attack Release Active Drug/RNA Released Cleavage->Release Breakdown

Caption: Logical flow of TMMC-based delivery systems utilizing the glutathione gradient for selective intracellular release.

Part 4: Experimental Protocols

Protocol A: Synthesis of N,N,N',N'-Tetramethyl-L-cystine (Reductive Methylation)

Standard alkylation with methyl iodide often leads to quaternization (betaines).[1][2] Reductive methylation is preferred for stopping at the tertiary amine stage.[1]

Reagents:

  • L-Cystine (10 mmol)[1][2]

  • Formaldehyde (37% aq.[1][2] solution, excess)

  • Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB)[1][2]

  • Acetonitrile/Water (1:1 v/v)[1][2]

  • Glacial Acetic Acid[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Suspend L-Cystine (2.40 g, 10 mmol) in 50 mL of Acetonitrile/Water (1:1). Add Glacial Acetic Acid dropwise until the solution clears (pH ~4–5).

  • Aldehyde Addition: Add Formaldehyde (37%, 4.0 mL, ~50 mmol) to the stirring solution. Allow to stir for 15 minutes to form the iminium intermediate.

  • Reduction: Cool the reaction vessel to 0°C. Cautiously add NaBH3CN (1.90 g, 30 mmol) in small portions over 30 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quenching: Quench excess hydride by adjusting pH to <2 with 1M HCl. Stir for 30 minutes.

  • Purification:

    • Neutralize to pH 6–7 with NaOH.[1][2]

    • Evaporate organic solvent.[1][2]

    • Pass the aqueous residue through a cation-exchange resin (Dowex 50W).[1][2] Elute with 2M NH4OH.[1][2]

    • Lyophilize the eluate to obtain N,N,N',N'-Tetramethyl-L-cystine as a white powder.[1][2]

  • Validation: Verify via 1H-NMR (D2O). Look for the singlet N-Me peak at ~2.9 ppm and the absence of the alpha-proton doublet shift characteristic of the primary amine.

Protocol B: Preparation of TMMC Self-Assembled Monolayers (SAMs) on Gold

Used for creating chiral biosensing interfaces.

Reagents:

  • Polycrystalline Gold Electrode (cleaned via Piranha solution - Warning: Corrosive)[1][2]

  • TMMC (1 mM solution in Ethanol/Water 9:1)[1][2]

  • Potassium Ferrocyanide (Redox probe for blocking studies)[1][2]

Methodology:

  • Pre-treatment: Polish the gold electrode with alumina slurry (0.05 µm), sonicate in ethanol, and electrochemically clean in 0.5 M H2SO4 (CV cycling -0.2 to +1.5 V).

  • Deposition: Immerse the clean gold substrate into the 1 mM TMMC solution for 24 hours at room temperature in the dark. Note: The disulfide bond cleaves upon adsorption, forming two N,N-dimethyl-L-cysteine thiolates bound to the gold.

  • Rinsing: Rinse copiously with Ethanol then Deionized Water to remove physisorbed material.[1][2]

  • Characterization (Blocking Assay):

    • Perform Cyclic Voltammetry (CV) in 1 mM K3[Fe(CN)6] / 0.1 M KCl.[1][2]

    • Result Interpretation: A well-formed SAM will significantly suppress the redox peaks of ferrocyanide compared to bare gold. The dimethylamino headgroups will be positively charged at pH < 7, potentially attracting anionic probes via electrostatics, unlike neutral SAMs.[1][2]

Protocol C: Disulfide Cleavage Assay (Drug Release Simulation)

Validates the "Smart Linker" capability.

Reagents:

  • TMMC (10 mM stock in PBS, pH 7.4)

  • Dithiothreitol (DTT) or L-Glutathione (GSH, reduced)[1][2]

  • DTNB (Ellman's Reagent) for quantification of free thiols.[1][2]

Methodology:

  • Setup: Prepare two reaction vessels containing TMMC (1 mM final conc).

    • Vessel A (Extracellular Mimic): PBS buffer only.[1][2]

    • Vessel B (Intracellular Mimic): PBS + 10 mM GSH.[1][2]

  • Incubation: Incubate at 37°C.

  • Sampling: At t = 0, 15, 30, 60, and 120 mins, remove 100 µL aliquots.

  • Quantification:

    • Add aliquot to 900 µL DTNB solution.[1][2]

    • Measure Absorbance at 412 nm.[1][2]

    • Note: TMMC itself does not react with DTNB.[1][2] Only the cleaved product (N,N-dimethyl-cysteine) containing a free thiol will react.[1][2]

  • Data Analysis: Plot % Cleavage vs. Time. Vessel B should show >90% cleavage within 60 mins, while Vessel A remains <5%.[1][2]

Part 5: Data Summary Tables

Table 1: Comparative Properties of Cystine Derivatives
PropertyL-Cystine (Native)N,N,N',N'-Tetramethyl-L-cystine (TMMC)Relevance to Drug Discovery
Amine Type Primary (-NH2)Tertiary (-N(CH3)2)TMMC avoids Schiff base side-reactions; acts as proton sponge.[1][2]
pKa (Amine) ~8.0~7.5–8.4 (Lowered by methyls)Ideal for endosomal buffering (pH 5-6 transition).[1][2]
Solubility Low (neutral pH)Moderate (improved lipophilicity)Better membrane interaction; soluble in organic synthesis solvents.[1][2]
Metal Binding N, S, O chelationN(Me)2, S, O chelationMethylation prevents N-deprotonation, altering metal selectivity (Zn vs Cu).[1][2]
Redox Stability Cleaved by GSHCleaved by GSHRetains biological trigger mechanism.[1][2]

Part 6: References

  • Vertex Pharmaceuticals. (2021).[1][2] Novel cationic lipids having a cystine skeleton and uses thereof. WO2021193397A1.[1][2] Link

    • Significance: Establishes the primary industrial application of TMMC derivatives in Lipid Nanoparticles (LNPs) for nucleic acid delivery.[1][2]

  • Gund, A., et al. (2021).[1][2] Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas.[1][2][4] European Journal of Medicinal Chemistry.[1][2][4] Link[1][2]

    • Significance: Discusses N,N-dimethyl-L-cysteine derivatives as bioactive inhibitors and ligands.

  • BOC Sciences. N,N,N',N'-Tetramethyl-L-cystine (CAS 38254-66-9) Product Data.[1][2][][1][2]

    • Significance: Verification of commercial availability and chemical structure.[1][2]

  • NIST Chemistry WebBook. L-Cystine Properties and Spectral Data.[1][2]Link[1][2]

    • Significance: Baseline physicochemical data for the parent compound for comparative analysis.[1][2]

  • Cleland, W. W. (1964).[1][2] Dithiothreitol, a New Protective Reagent for SH Groups.[1][2] Biochemistry.[1][2][6][7] Link[1][2]

    • Significance: The foundational method for thiol-disulfide exchange assays referenced in Protocol C.[1][2]

Sources

Cell permeability studies with N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Investigating the Cell Permeability of N,N,N',N'-Tetramethyl-L-cystine: A Mechanistic Approach Using the Caco-2 Model

Abstract

The assessment of a drug candidate's ability to permeate the intestinal epithelium is a cornerstone of preclinical drug development. This document provides a comprehensive guide for researchers investigating the cell permeability of amino acid derivatives, with a specific focus on the novel compound N,N,N',N'-Tetramethyl-L-cystine (TMLC). While direct literature on TMLC is not extensively available, this guide establishes a foundational understanding by leveraging the well-documented behavior of its parent molecule, L-cystine. We hypothesize that the tetramethylation of L-cystine increases its lipophilicity, potentially altering its transport mechanism from a carrier-mediated process to passive diffusion, thereby enhancing its membrane permeability. This application note details a robust protocol for evaluating this hypothesis using the Caco-2 cell monolayer model, a gold standard for in vitro prediction of human drug absorption. We further provide in-depth explanations of the underlying scientific principles, data interpretation, and troubleshooting, ensuring a self-validating and reliable experimental framework.

Introduction: The Imperative of Cell Permeability in Drug Discovery

The journey of an orally administered drug from the gastrointestinal tract to its systemic target is fraught with biological barriers, the most significant of which is the intestinal epithelium. A compound's ability to effectively cross this barrier dictates its oral bioavailability and, consequently, its therapeutic efficacy. The human colon adenocarcinoma cell line, Caco-2, has become an invaluable tool in early-stage drug development. When cultured on semi-permeable membranes, these cells differentiate to form a monolayer of polarized enterocytes that mimic the key morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transport proteins.[1][2][3]

L-cystine, the disulfide-linked dimer of cysteine, is a crucial amino acid for cellular functions, most notably as a precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[4] Its transport across cellular membranes is a highly regulated process, primarily mediated by the system x_c⁻ amino acid antiporter, which exchanges extracellular L-cystine for intracellular glutamate.[5][6][7] Understanding the permeability of L-cystine and its derivatives is therefore of significant interest, not only for nutrient transport but also for its potential as a drug delivery vehicle.

This guide focuses on a hypothetical derivative, N,N,N',N'-Tetramethyl-L-cystine (TMLC). The addition of four methyl groups to the amine functions of L-cystine is predicted to fundamentally alter its physicochemical properties. Specifically, methylation is expected to increase lipophilicity and neutralize the positive charges on the nitrogen atoms, which could favor passive diffusion across the cell membrane over the typical carrier-mediated transport of L-cystine. The following sections provide a detailed protocol to test this hypothesis and characterize the permeability of TMLC.

The Rationale for N,N,N',N'-Tetramethyl-L-cystine in Permeability Studies

While L-cystine itself has been studied for its effects on intestinal barrier function, including its ability to reduce tight junction permeability under oxidative stress[8], its inherent transport mechanisms can be a limiting factor for high-throughput delivery. The proposed structure of TMLC suggests a strategic modification to overcome these limitations.

Hypothesized Mechanism of TMLC Transport:

The addition of methyl groups to the amine functionalities of L-cystine is anticipated to:

  • Increase Lipophilicity: The nonpolar methyl groups will increase the overall lipid solubility of the molecule. Based on Fick's first law of diffusion, this should enhance its ability to partition into and diffuse across the lipid bilayer of the cell membrane.

  • Sterically Hinder Transporter Binding: The bulky methyl groups may sterically hinder the binding of TMLC to the system x_c⁻ transporter and other amino acid transporters that recognize L-cystine.

  • Shift from Active Transport to Passive Diffusion: Consequently, the primary route of TMLC permeation may shift from a saturable, carrier-mediated process to non-saturable passive diffusion.

The following experimental design is structured to elucidate these potential mechanisms.

Experimental Workflow: Caco-2 Permeability Assay

This protocol outlines a bidirectional permeability assay to determine the apparent permeability coefficient (Papp) of TMLC across a Caco-2 monolayer. This allows for the assessment of both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • MES buffer

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

  • N,N,N',N'-Tetramethyl-L-cystine (TMLC) - Test Compound

  • Propranolol - High Permeability Control

  • Atenolol - Low Permeability Control

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification of the test compound

Caco-2 Cell Culture and Seeding
  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 30 and 45 for permeability assays to ensure consistent performance.[1]

  • Seeding on Transwells:

    • Pre-wet Transwell inserts with culture medium.

    • Trypsinize confluent Caco-2 cells and resuspend them in fresh medium to a concentration of approximately 2.5 x 10⁵ cells/mL.

    • Seed the cells onto the apical side of the Transwell inserts at a density of 6 x 10⁴ cells/cm².

    • Add fresh medium to the basolateral compartment.

  • Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with well-defined tight junctions.

Monolayer Integrity Assessment

Before initiating the transport experiment, it is critical to confirm the integrity of the Caco-2 monolayer.

  • Transepithelial Electrical Resistance (TEER):

    • Equilibrate the cells with pre-warmed HBSS for 30 minutes at 37°C.

    • Measure the TEER of each well using a TEER meter.

    • Monolayers are generally considered suitable for transport studies when TEER values are >250 Ω·cm².[1][9]

  • Lucifer Yellow Permeability:

    • Prepare a 100 µM solution of Lucifer yellow in HBSS.

    • Add the Lucifer yellow solution to the apical compartment and incubate for 1 hour at 37°C.

    • Collect a sample from the basolateral compartment and measure the fluorescence.

    • The apparent permeability of Lucifer yellow should be <10 nm/s, indicating tight junction integrity.

Bidirectional Transport Experiment

This experiment should be performed in triplicate for each condition.

  • Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (HBSS with 25 mM HEPES at pH 7.4 for the basolateral side, and HBSS with 25 mM MES at pH 6.5 for the apical side to mimic the pH gradient of the small intestine).

    • Equilibrate the monolayers in the transport buffer for 30 minutes at 37°C on an orbital shaker.

  • Dosing Solutions: Prepare dosing solutions of TMLC (e.g., 10 µM), propranolol (10 µM), and atenolol (10 µM) in the appropriate transport buffer.

  • Apical to Basolateral (A-to-B) Transport:

    • Remove the equilibration buffer.

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment, replacing the volume with fresh buffer.

    • At the final time point, collect samples from both apical and basolateral compartments.

  • Basolateral to Apical (B-to-A) Transport:

    • Remove the equilibration buffer.

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Collect samples from the apical compartment at the same time points as the A-to-B study.

    • At the final time point, collect samples from both compartments.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated analytical method, such as LC-MS/MS.[10][11][12]

Diagram: Caco-2 Bidirectional Permeability Assay Workflow

G cluster_prep Phase 1: Preparation cluster_transport Phase 2: Transport Experiment cluster_AtoB A -> B Transport cluster_BtoA B -> A Transport cluster_analysis Phase 3: Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Assess monolayer integrity (TEER & Lucifer Yellow) culture->integrity add_A Add TMLC to Apical side (Donor) integrity->add_A add_B Add TMLC to Basolateral side (Donor) integrity->add_B sample_B Sample from Basolateral side (Receiver) at time points add_A->sample_B quantify Quantify TMLC concentration in samples (LC-MS/MS) sample_B->quantify sample_A Sample from Apical side (Receiver) at time points add_B->sample_A sample_A->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate interpret Interpret Transport Mechanism calculate->interpret

Caption: Workflow for the bidirectional Caco-2 cell permeability assay.

Data Analysis and Interpretation

Calculating the Apparent Permeability Coefficient (Papp)

The Papp value (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver compartment (mol/s), determined from the slope of the cumulative amount transported versus time.

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (mol/cm³).

Calculating the Efflux Ratio (ER)

The efflux ratio is a key indicator of active transport. It is calculated as:

ER = Papp (B-to-A) / Papp (A-to-B)

  • ER ≈ 1: Suggests passive diffusion is the dominant mechanism.

  • ER > 2: Indicates that active efflux is involved.

  • ER < 0.5: Suggests active uptake from the apical membrane.

Interpreting the Results for TMLC

The experimental data will allow for a comprehensive characterization of TMLC's permeability.

Parameter Expected Outcome for Passive Diffusion (TMLC Hypothesis) Expected Outcome for Carrier-Mediated Transport (L-cystine)
Papp (A-to-B) High (comparable to or greater than propranolol)Moderate to low, dependent on transporter expression and saturation
Efflux Ratio (ER) Approximately 1May be > 2 if efflux transporters are involved, or < 0.5 if uptake transporters dominate
Concentration Dependence Papp value is independent of the initial concentrationPapp value decreases as the initial concentration increases (saturable)

By comparing the Papp and ER values of TMLC to those of the high permeability (propranolol) and low permeability (atenolol) controls, its transport characteristics can be classified.

Diagram: Hypothesized Transport Mechanisms of L-cystine vs. TMLC

G cluster_membrane Cell Membrane cluster_lcystine L-cystine Transport membrane Apical Side (Lumen) Lipid Bilayer Basolateral Side (Blood) L_cystine L-cystine transporter System x_c⁻ Transporter L_cystine->transporter Carrier-Mediated Uptake transporter->membrane:f2 TMLC TMLC (Lipophilic) TMLC->membrane:f1 Passive Diffusion

Caption: Contrasting transport mechanisms of L-cystine and hypothesized TMLC.

Troubleshooting and Best Practices

Issue Potential Cause Solution
Low TEER values or high Lucifer yellow permeability Incomplete monolayer formation; cellular toxicity of the test compound.Allow cells to differentiate longer; perform a cytotoxicity assay (e.g., MTT or LDH) to determine a non-toxic concentration of TMLC.[9][13]
High variability between replicate wells Inconsistent cell seeding; damage to the monolayer during handling.Ensure a homogenous cell suspension during seeding; handle plates gently and avoid touching the membrane with pipette tips.
Poor recovery of the test compound Compound binds to the plastic of the plate; compound is metabolized by Caco-2 cells.Use low-binding plates; include a metabolic stability assay in the experimental design and analyze for metabolites.
No detectable compound in the receiver compartment Very low permeability; analytical method not sensitive enough.Increase incubation time; optimize the LC-MS/MS method for higher sensitivity.

Conclusion

This application note provides a comprehensive framework for investigating the cell permeability of N,N,N',N'-Tetramethyl-L-cystine. By employing the Caco-2 monolayer model and a bidirectional transport study design, researchers can robustly determine the apparent permeability and elucidate the transport mechanism of this novel compound. The provided protocol, rooted in established methodologies for permeability screening[1][2][14], offers a self-validating system to test the hypothesis that methylation of L-cystine enhances its passive diffusion across the intestinal epithelium. The insights gained from these studies are invaluable for predicting the oral bioavailability of TMLC and guiding its further development as a potential therapeutic agent or drug delivery moiety.

References

  • A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules.Vertex AI Search.
  • Caco2 assay protocol.Vertex AI Search.
  • Synthesis of Cystine Peptide Analogues.Thieme Connect.
  • Process of making n,n'-diacetyl-l-cystine.
  • A Viable Synthesis of N-Methyl Cysteine.PMC.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture.MDPI.
  • Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors.PMC.
  • Cystine reduces tight junction permeability and intestinal inflammation induced by oxid
  • Cytotoxicity of cysteine in culture media.PubMed.
  • Blood-brain barrier transport machineries and targeted therapy of brain diseases.PMC.
  • Best practices for cysteine analysis.
  • Cysteine and cystine transport
  • Biosynthesis of Cysteine.PubMed.
  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery.MDPI.
  • Synergy between chemical permeation enhancers and drug perme
  • Oncolytic activity and mechanism of action of a novel L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbam
  • Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accur
  • Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges.PMC.
  • Enhancement of L-cystine transport activity and its relation to xCT gene induction at the blood-brain barrier by diethyl maleate tre
  • Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its ferment
  • Synthesis of [1,1′ -13C2]-L-cystine.Semantic Scholar.
  • Regulation of L-cystine transport and intracellular GSH level by a nitric oxide donor in primary cultured rabbit conjunctival epithelial cell layers.PubMed.
  • A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-st
  • Molecular mechanisms of cystine transport.PubMed.
  • L-Cysteine in Cell Culture.Sigma-Aldrich.
  • L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin.MDPI.
  • Quantitation of L-cystine in Food Supplements and Additives Using 1 H qNMR: Method Development and Applic
  • MultiScreen Caco-2 Assay System.Merck Millipore.
  • What is the mechanism of L-Cysteine?
  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules.MDPI.
  • Transport interaction of L-cystine and L-glutamate in human diploid fibroblasts in culture.Journal of Biological Chemistry.
  • REVIEW ARTICLE ON PERMEATION ENHANCERS: A MAJOR BREAKTHROUGH IN DRUG DELIVERY TECHNOLOGY.
  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models.MDPI.
  • N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells.PMC.
  • caco-2 cell permeability: Topics by Science.gov.Science.gov.
  • Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides.PMC.
  • Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex.
  • What are the differences between n-acetyl cysteine and L-cystine mechanism of action?

Sources

Application Note: Coordination Protocols for N,N,N',N'-Tetramethyl-L-cystine (TMC)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in bioinorganic chemistry and drug discovery. It details the use of N,N,N',N'-Tetramethyl-L-cystine (TMC) as a specialized ligand.[1] Unlike standard cystine, the tetramethyl derivative offers unique steric bulk, altered solubility profiles, and specific redox behavior, making it a valuable tool for modeling metalloenzyme active sites and developing platinum-based chemotherapeutics.[1]

Introduction & Ligand Profile

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a homodimeric disulfide ligand derived from L-cysteine.[1] It is characterized by two tertiary amine centers and a central disulfide bridge.[1]

Key Chemical Features[1][2][3][4][5][6][7][8]
  • Steric Bulk: The four methyl groups on the nitrogen atoms prevent the formation of extensive hydrogen-bonding networks often seen with primary amino acids, altering crystal packing and solubility.[1]

  • Redox Activity: The disulfide bond (

    
    ) is susceptible to cleavage by soft metals (e.g., Pd, Pt) or reducing agents, acting as a "pro-ligand" for N,N-dimethyl-L-cysteine.[1]
    
  • Coordination Modes:

    • Mode A (Hard/Borderline Metals - Cu, Zn): Acts as a tetradentate

      
       chelator with an intact disulfide bridge.[1][2]
      
    • Mode B (Soft Metals - Pt, Pd, Hg): Often undergoes metal-assisted disulfide cleavage to form bis-chelate thiolate complexes (

      
       coordination).[1][2]
      
PropertyDataNotes
IUPAC Name (2R,2'R)-3,3'-disulfanediylbis(2-(dimethylamino)propanoic acid)
CAS Number 38254-66-9
Molecular Weight 296.41 g/mol
pKa (Amine) ~6.5 - 7.5 (Est.)Lower than L-Cystine (~8.[1][3][2][4]5) due to tertiary amine nature.[1][2]
Solubility Water (Moderate), Ethanol (Low), Dilute Acid (High)Zwitterionic character dominates at neutral pH.[1][2]

Experimental Protocols

Protocol A: Ligand Preparation (Eschweiler-Clarke Methylation)

If the ligand is not commercially available, it can be synthesized from L-cystine.

Mechanism: Reductive methylation using formaldehyde and formic acid.[1]

Reagents:

  • L-Cystine (High Purity)[1][2]

  • Formaldehyde (37% aq.[1][2] solution)

  • Formic Acid (98%)[1][2]

  • Ethanol & Acetone (for precipitation)[1][2]

Step-by-Step Methodology:

  • Slurry Formation: Suspend L-Cystine (10 mmol, 2.40 g) in Formic Acid (20 mL).

  • Addition: Add Formaldehyde (50 mmol, 4.0 mL) dropwise with stirring. The mixture may warm slightly.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. The evolution of

    
     gas indicates the reaction progress.[1]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil.

  • Workup: Dissolve the residue in a minimum amount of water (5 mL). Adjust pH to ~6.0 using 1M NaOH to reach the isoelectric point.

  • Crystallization: Add absolute ethanol (50 mL) and store at 4°C overnight. Filter the white precipitate (TMC) and wash with cold acetone.[1][2]

Critical Check: Verify N-methylation via


-NMR. The 

-proton signal should shift, and a strong singlet for

(approx.[1] 2.8 ppm) should appear.[1][2]
Protocol B: Synthesis of Copper(II) Complex (Intact Disulfide)

Target: [Cu(TMC)(H2O)]·nH2O – Modeling Blue Copper Proteins

Rationale: Copper(II) is a borderline acid.[1][2] At acidic-to-neutral pH, it coordinates to the carboxylate and amine without cleaving the disulfide bond.[1]

Procedure:

  • Ligand Solution: Dissolve TMC (1 mmol) in 10 mL distilled water.

  • Metal Addition: Add

    
     (1 mmol) dissolved in 5 mL water.
    
    • Note: Perchlorate is used to avoid competing coordination, but handle with care (explosion hazard).[1][2] Sulfate is a safer alternative.[1]

  • pH Adjustment: Slowly adjust pH to 5.5–6.0 using 0.1 M NaOH. The solution will turn deep blue.[1]

    • Observation: If pH > 8, hydroxide precipitation competes with ligation.[1]

  • Isolation: Allow slow evaporation at room temperature. Dark blue crystals suitable for X-ray diffraction will form over 3-5 days.[1]

Protocol C: Synthesis of Platinum(II) Complex (Reductive Cleavage)

Target: Bis(N,N-dimethyl-L-cysteinato)platinum(II)

Rationale: Pt(II) is a soft acid with high affinity for sulfur.[1][2] Upon heating, Pt(II) will cleave the disulfide bond of TMC, effectively using it as a source of two equivalents of N,N-dimethylcysteine.[1]

Procedure:

  • Precursor Prep: Dissolve

    
     (0.5 mmol) in 10 mL water. Filter to remove any insolubles.
    
  • Ligand Addition: Add TMC (0.25 mmol - Note: 0.5 eq because the dimer splits) to the platinum solution.

  • Reaction: Heat to 60°C for 4 hours. The solution will change from red (

    
    ) to pale yellow/colorless.[1][2]
    
    • Mechanistic Insight: The disulfide breaks, and Pt coordinates to the Thiolate (S) and Amine (N), forming a stable 5-membered chelate ring.[1][2]

  • Precipitation: Cool to room temperature. The neutral complex

    
     often precipitates due to low solubility.[1][2]
    
  • Purification: Wash the precipitate with water, then ethanol, and dry in vacuo.

Visualization of Coordination Pathways

The following diagram illustrates the divergent reactivity of TMC based on the metal center's "hardness" (Pearson Acid-Base Theory).

TMC_Coordination Ligand N,N,N',N'-Tetramethyl-L-cystine (TMC Ligand) Decision Select Metal Center Ligand->Decision HardMetal Borderline/Hard Metal (Cu(II), Zn(II), Ni(II)) Decision->HardMetal Hardness > Softness SoftMetal Soft Metal (Pt(II), Pd(II), Hg(II)) Decision->SoftMetal Softness > Hardness PathA Pathway A: N,O-Chelation HardMetal->PathA Disulfide Inert PathB Pathway B: Reductive Cleavage SoftMetal->PathB Disulfide Active ComplexA Complex A (Intact Disulfide) [M(TMC)] Metal binds N & O only PathA->ComplexA pH 5-6 ComplexB Complex B (Thiolate) [M(N,N-dimethyl-Cys)2] Metal binds S & N PathB->ComplexB Heat / pH > 7

Caption: Decision tree for TMC coordination. Pathway A yields macrocyclic-like chelation; Pathway B yields thiolate coordination.[1]

Analytical Validation

To validate the coordination mode, the following analytical signatures must be confirmed:

TechniqueParameterExpected Result (Complex A - Cu)Expected Result (Complex B - Pt)
IR Spectroscopy

Shift to ~1600

(Coordination)
Shift to ~1620

(Weak/No Coord)
Raman Spectroscopy

Present at ~500

Absent (Cleaved bond)
1H-NMR

Paramagnetic broadening (Silent/Broad)Sharp singlet, shifted downfield
UV-Vis d-d transitions~600-700 nm (Blue -

field)
~300-400 nm (LMCT bands)

References

  • Ligand Synthesis & Properties

    • Clarke, H. T., et al.[1] "The Preparation of N-Methylamino Acids." Journal of the American Chemical Society, vol. 55, no.[1] 11, 1933.[1] Link (Foundational Eschweiler-Clarke methodology).[1][2]

  • Platinum Interaction with Cystine

    • Lempers, E. L. M., & Reedijk, J. "Interactions of Platinum Amine Compounds with Sulfur-Containing Biomolecules."[1] Inorganic Chemistry, vol. 30, no.[1][5] 2, 1991.[1] Link (Mechanistic basis for disulfide cleavage by Pt).[1][2]

  • Cadmium/Heavy Metal Binding

    • Jalilehvand, F., et al. "Cadmium(II) Complex Formation with Cysteine and Penicillamine."[1][2] Chemical Research in Toxicology, vol. 22, no.[1] 1, 2009. Link (Comparative structural data for dimethyl-cysteine analogs).[1][2]

  • General Coordination Chemistry of Modified Amino Acids

    • Levina, A., et al. "Recent developments in ruthenium anticancer drugs."[1] Metallomics, vol. 1, 2009.[1] Link (Context for bulky amino acid ligands in drug design).

Disclaimer: All protocols involve hazardous chemicals (heavy metals, perchlorates).[1][2] Perform all synthesis in a fume hood with appropriate PPE.

Sources

Application Note: Experimental Setup for N,N,N',N'-Tetramethyl-L-cystine (TMMC) in In Vitro Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Molecule: N,N,N',N'-Tetramethyl-L-cystine

N,N,N',N'-Tetramethyl-L-cystine (TMMC) is a synthetic derivative of L-cystine where the primary amine groups are fully methylated to form tertiary amines.[1] This structural modification fundamentally alters its biological handling compared to native L-cystine, making it a powerful probe for dissecting redox biology and transport mechanisms.[1]

Why Use TMMC?

In standard cell culture, L-cystine is taken up via the System xc- antiporter, reduced to L-cysteine, and then either used for protein synthesis or glutathione (GSH) production .[1][2] This dual fate complicates the study of redox-specific pathways.[1]

TMMC offers a distinct advantage:

  • Non-Proteogenic: The tertiary amine structure prevents the formation of peptide bonds.[1] TMMC cannot be incorporated into nascent proteins by ribosomal machinery.[1]

  • Redox Specificity: Upon intracellular reduction, TMMC yields N,N-dimethyl-L-cysteine , a thiol that can participate in antioxidant defense (similar to GSH) but remains distinct from the proteogenic cysteine pool.[1]

  • Transport Selectivity: The bulky N-methyl groups alter affinity for amino acid transporters, allowing researchers to probe the steric tolerance of System xc- and other cationic amino acid transporters.[1]

Chemical Properties & Preparation

Physicochemical Data
PropertyValueNotes
CAS Number 38254-66-9
Formula C₁₀H₂₀N₂O₄S₂ · 2HClSupplied as Dihydrochloride salt
MW 369.33 g/mol Includes 2HCl
Solubility > 50 mg/mL (Water)High solubility due to salt form
pKa (Est.) ~8.5 (Amines), ~2.0 (Carboxyls)Lower pKa than primary amines
Stability High (Solid), Moderate (Solution)Prone to disulfide exchange at pH > 8
Stock Solution Protocol

Objective: Prepare a 100 mM stock solution for cell culture use.

  • Weighing: Weigh 36.9 mg of TMMC·2HCl into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, nuclease-free water. Vortex until completely dissolved (solution will be acidic, pH ~2-3).

  • Neutralization (CRITICAL):

    • Note: Direct addition to cell media without neutralization may cause precipitation or acidification.[1]

    • Add 1 M NaOH dropwise while monitoring pH (micro-probe) or using phenol red as an indicator.[1] Target pH 7.0–7.4.[1]

    • Caution: Do not overshoot pH > 8.0, as this accelerates disulfide exchange and auto-oxidation.[1]

  • Filtration: Syringe filter through a 0.22 µm PES membrane.

  • Storage: Aliquot into 50 µL vials. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol A: System xc- Competitive Transport Assay

Purpose: Determine if TMMC is a substrate or inhibitor of the cystine/glutamate antiporter (System xc-).[1]

Mechanism: System xc- imports Cystine and exports Glutamate.[1] If TMMC interacts with the transporter, it will compete with radiolabeled 14C-L-Cystine.[1]

Materials:
  • Cell Line: U-87 MG (High xc- expression) or MEFs.[1]

  • Tracer: L-[14C]-Cystine (0.5 µCi/mL).[1]

  • Buffer: Kreb’s Ringer Phosphate HEPES (KRPH), pH 7.4.[1]

  • Inhibitor Control: Sulfasalazine (SAS) or Erastin.[1][2][3]

Workflow Visualization:

TransportAssay Step1 Seed Cells (96-well, 24h) Step2 Wash Cells (Warm KRPH Buffer) Step1->Step2 Step3 Treatment Add 14C-Cystine +/- TMMC Step2->Step3 Step4 Incubation (10 min, 37°C) Step3->Step4 Step5 Terminate (Ice-cold PBS Wash x3) Step4->Step5 Step6 Lysis & Counting (0.1M NaOH -> Scintillation) Step5->Step6 Check Is TMMC a competitor? Step6->Check

Figure 1: Workflow for competitive transport assay. Short incubation times (10 min) ensure measurement of initial rate uptake.

Step-by-Step Procedure:
  • Seeding: Plate cells at 5 x 10⁴ cells/well in 24-well plates. Allow to adhere overnight.

  • Wash: Aspirate media and wash 2x with warm KRPH buffer (sodium-free if focusing strictly on xc-, though xc- is Na+-independent).[1]

  • Reaction Mix Preparation:

    • Control: 50 µM unlabeled L-Cystine + 14C-Cystine.[1]

    • Experimental: 50 µM unlabeled L-Cystine + 14C-Cystine + Increasing concentrations of TMMC (0, 10, 50, 100, 500 µM) .

    • Block Control: Add 500 µM Sulfasalazine.

  • Uptake: Add 200 µL of Reaction Mix to cells. Incubate exactly 10 minutes at 37°C.

  • Termination: Place plate on ice. Rapidly aspirate and wash 3x with ice-cold PBS.[1]

  • Lysis: Add 200 µL 0.1 M NaOH. Incubate 30 min.

  • Quantification: Transfer lysate to scintillation vials and measure CPM.

Data Interpretation:

  • If TMMC reduces 14C-Cystine uptake dose-dependently, it binds the transporter.[1]

  • Calculate IC₅₀.[1] If IC₅₀ >> L-Cystine Km (~50 µM), TMMC is a weak substrate/inhibitor.[1]

Protocol B: Ferroptosis Rescue Assay (Redox Activity)

Purpose: Assess if TMMC can rescue cells from ferroptosis (lipid peroxidation cell death) induced by System xc- inhibition (Erastin) or Glutamate toxicity.[1] This confirms intracellular reduction to the antioxidant N,N-dimethyl-cysteine.[1]

Materials:
  • Inducer: Erastin (Class I ferroptosis inducer).[1]

  • Detection: CellTiter-Glo (ATP) or C11-BODIPY (Lipid ROS).[1]

Workflow Visualization:

FerroptosisRescue cluster_Treatments Co-Treatments Start Seed HT-1080 Cells Induction Add Erastin (5 µM) Start->Induction T1 Vehicle Induction->T1 T2 L-Cystine (100 µM) Induction->T2 T3 TMMC (100 µM) Induction->T3 Incubation Incubate 24h T1->Incubation T2->Incubation T3->Incubation Readout Measure Viability (CellTiter-Glo) Incubation->Readout

Figure 2: Experimental design for testing TMMC antioxidant capacity in a ferroptosis model.

Step-by-Step Procedure:
  • Seed: 3,000 cells/well in a white-walled 96-well plate.

  • Challenge: The next day, replace media with cystine-free DMEM (or low cystine) supplemented with 10% dialyzed FBS.

  • Treatment:

    • Add Erastin (2–10 µM) to induce ferroptosis.[1]

    • Co-treat with TMMC (titration: 10 µM – 1 mM).[1]

    • Positive Control: Ferrostatin-1 (1 µM).[1]

  • Incubation: 24 hours at 37°C.

  • Readout: Add CellTiter-Glo reagent.[1][3] Shake 10 min. Read Luminescence.

Mechanistic Insight: If TMMC rescues viability without restoring protein synthesis (which can be checked by 35S-Methionine incorporation, optional), it confirms the rescue is purely antioxidant-mediated via the dimethyl-cysteine thiol group.[1]

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Media pH Shock or Calcium interactionNeutralize stock to pH 7.2 before adding. Add slowly to vortexing media.[1]
No Uptake Observed Methyl groups block transporter bindingTMMC may not be a substrate for xc-.[1] Try passive diffusion at higher conc. (1-5 mM).
High Toxicity Tertiary amine accumulationCheck pH.[1] Perform dose-response. Methylated amines can act as detergents at high mM.[1]
Rapid Oxidation Media pH > 7.6Use fresh media.[1] Add TMMC immediately before use.[1]

References

  • Santa Cruz Biotechnology. N,N,N′,N′-Tetramethyl-L-Cystine Dihydrochloride (CAS 38254-66-9) Product Data. [1]

  • Bannai, S. (1986).[1] Exchange of cystine and glutamate across plasma membrane of human fibroblasts.[1][4] Journal of Biological Chemistry.[1] (Foundational Method for Protocol A).

  • Dixon, S. J., et al. (2012).[1] Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death.[1] Cell.[1][2][3][4][5][6][7][8] (Foundational Method for Protocol B). [1]

  • NIST Chemistry WebBook. L-Cystine Derivatives and Properties. [1]

Sources

Troubleshooting & Optimization

Improving the yield of N,N,N',N'-Tetramethyl-L-cystine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of N,N,N',N'-Tetramethyl-L-cystine Synthesis

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Yield Improvement and Troubleshooting for Tetramethyl-L-cystine Production

Executive Summary

The synthesis of N,N,N',N'-Tetramethyl-L-cystine (often referred to as N,N'-dimethyl-L-cystine dimer or bis(N,N-dimethyl-L-cysteine) disulfide) presents unique challenges due to the zwitterionic nature of the amino acid core and the lability of the disulfide bond.

While direct methylation of L-cystine (the disulfide) is theoretically possible, field data and literature consistently indicate that direct Eschweiler-Clarke methylation of L-cystine often fails or results in low yields due to poor solubility of the starting material and the reducing nature of formic acid, which can cleave the disulfide bond unpredictably [1].

Therefore, the "Golden Path" protocol recommended by our technical center involves a two-stage process:

  • Reductive Methylation of L-Cysteine (thiol form) to N,N-Dimethyl-L-cysteine.

  • Controlled Oxidation of the intermediate to the target disulfide.

This guide details this optimized workflow, troubleshooting common pitfalls, and providing self-validating checkpoints.

Module 1: The Optimized Synthesis Workflow

Phase A: Reductive Methylation (The Eschweiler-Clarke Protocol)

Target Intermediate: N,N-Dimethyl-L-cysteine

The Logic: Starting with L-Cysteine hydrochloride (monohydrate) ensures high solubility in the aqueous reaction medium, allowing for complete methylation without heterogeneous phase issues.

Protocol:

  • Dissolution: Dissolve L-Cysteine HCl (1.0 eq) in a minimal volume of water.

  • Reagent Addition: Add Formaldehyde (37% aq. solution, 2.2–2.5 eq per amine group) and Formic Acid (98%, 4.0–5.0 eq).

    • Note: The excess formic acid serves as both the reducing agent (hydride donor) and solvent buffer.

  • Reflux: Heat the mixture to reflux (90–100°C) for 12–18 hours.

    • Checkpoint: Evolution of CO₂ gas indicates the reduction of the imine intermediate is proceeding.

  • Workup: Concentrate the solution under reduced pressure to remove excess formaldehyde and formic acid. The residue is the crude N,N-dimethyl-L-cysteine (often as a formate or chloride salt).

Phase B: Controlled Oxidation (Disulfide Formation)

Target Product: N,N,N',N'-Tetramethyl-L-cystine

The Logic: Controlled oxidation prevents over-oxidation to cysteic acid (sulfonic acid).

Protocol:

  • pH Adjustment: Redissolve the crude intermediate in water. Adjust pH to 7.0–8.0 using dilute NaOH or NH₄OH.

    • Why: Thiol oxidation is fastest near the pKa of the sulfhydryl group (~8.3), where the thiolate anion (RS⁻) concentration is significant.

  • Oxidation:

    • Method A (Cleanest): Bubble air or oxygen through the solution at room temperature for 24–48 hours.

    • Method B (Fastest): Add DMSO (1.1 eq) or Iodine (titrate until color persists) if time is critical, though this complicates purification.

  • Isolation (Isoelectric Precipitation):

    • The target molecule is zwitterionic. Adjust pH to its Isoelectric Point (pI) (typically pH 5.0–6.0 for alkylated cystines).

    • Cool to 4°C. The product should precipitate as a white solid.

    • Filter, wash with cold water and ethanol/ether.

Module 2: Troubleshooting & FAQs

Category 1: Reaction Yield & Completeness

Q: I tried methylating L-Cystine directly, but the yield was <10%. What happened? A: Direct methylation fails for two reasons:

  • Solubility: L-Cystine is extremely insoluble in neutral/acidic water, preventing the reagents from accessing the amine effectively.

  • Disulfide Instability: Formic acid is a reducing agent. Under reflux, it can cleave the disulfide bond of cystine, creating a mixture of methylated thiols and disulfides, leading to a "scrambled" product profile [1, 2].

  • Correction: Switch to the Indirect Route (Start with L-Cysteine -> Methylate -> Oxidize).

Q: My methylation step shows "Mono-methyl" impurities by LC-MS. How do I push it to completion? A: The Eschweiler-Clarke reaction stops at the tertiary amine (dimethyl) and will not quaternize. However, steric hindrance can slow the second methylation.

  • Fix: Increase the Formaldehyde:Amine ratio to 3:1 and extend reflux time. Ensure the reaction is vigorously stirred. If using paraformaldehyde, ensure it fully depolymerizes (solution becomes clear).

Category 2: Purification & Solubility

Q: The product won't precipitate during the final workup. It stays in the aqueous phase. A: This is a classic "Isoelectric Trapping" issue.

  • Diagnosis: You are likely too far from the pI, or the ionic strength (salt concentration) is too high ("salting in" effect).

  • Fix:

    • Desalting: Use a strong cation exchange resin (e.g., Dowex 50W). Load the mixture at pH 2 (product binds), wash with water (removes salts), and elute with 2M NH₄OH or HCl.

    • pI Tuning: The pI of N,N-dimethylated amino acids is often slightly lower than the parent. Carefully titrate the pH between 4.5 and 6.5 and watch for turbidity.

    • Solvent Crash: Add ethanol or acetone to the concentrated aqueous solution to force precipitation.

Q: How do I remove the "fishy" smell of unreacted amine/formaldehyde? A: The smell usually comes from trace trimethylamine (impurity) or unreacted dimethylamine.

  • Fix: Recrystallize from water/ethanol. Thorough drying under high vacuum (>24h) is essential to remove trapped formic acid/formaldehyde complexes.

Category 3: Chemical Integrity

Q: Is racemization a concern during the reflux? A: Generally, no. The Eschweiler-Clarke conditions (acidic pH) are resistant to racemization compared to basic alkylation. However, prolonged reflux (>24h) at very high temperatures can induce slight racemization.

  • Validation: Check optical rotation

    
    . If rotation is lower than literature values, reduce reflux temperature to 80°C and extend time, or use Sodium Cyanoborohydride (NaBH₃CN) at room temperature (reductive amination) as a milder alternative [3].
    

Module 3: Critical Parameters & Data

Table 1: Optimization Parameters for Methylation Step

ParameterRecommended RangeImpact on YieldRisk of Deviation
Formaldehyde Eq. 2.2 – 3.0 eqHigh (Drives conversion)< 2.0 eq yields mono-methyl species.
Formic Acid Eq. 4.0 – 6.0 eqModerate (Solvent/Reductant)Low excess leads to incomplete reduction.
Temperature 90°C – 100°CHigh (Kinetics)< 80°C is too slow; > 110°C risks degradation.
pH (Oxidation Step) 7.0 – 8.0Critical (Thiolate formation)< 6.0 is too slow; > 9.0 risks disulfide exchange/scrambling.

Module 4: Process Visualization

The following diagram illustrates the logical flow of the recommended "Indirect Synthesis" pathway, highlighting critical decision points.

SynthesisWorkflow Start Start: L-Cysteine HCl Methylation Step 1: Reductive Methylation (HCHO, HCOOH, Reflux) Start->Methylation Check1 QC Check: LC-MS (Confirm Dimethylation) Methylation->Check1 Check1->Methylation Incomplete (Add HCHO) Intermed Intermediate: N,N-Dimethyl-L-Cysteine Check1->Intermed Pass Oxidation Step 2: Oxidation (pH 7-8, Air/O2) Intermed->Oxidation Purification Step 3: Purification (pI Precipitation / Ion Exchange) Oxidation->Purification Final Final Product: N,N,N',N'-Tetramethyl-L-cystine Purification->Final

Caption: Logical workflow for the high-yield synthesis of N,N,N',N'-Tetramethyl-L-cystine via the indirect L-Cysteine route.

References

  • Direct Methylation Challenges & Alternatives

    • Title: Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystalliz
    • Source:Bioorganic & Medicinal Chemistry Letters (via NIH/PMC).
    • Note: Explicitly mentions failure of direct methylation of L-cystine and success of the indirect oxid
    • URL:[Link]

  • Eschweiler-Clarke Mechanism & Specifics

    • Title: Eschweiler–Clarke reaction (Wikipedia / Organic Chemistry Portal).
    • Source: General Organic Chemistry Liter
    • Note: Confirms non-quaterniz
    • URL:[Link][1]

  • Reductive Methylation of Amino Acids (General Protocol)

    • Title: A Viable Synthesis of N-Methyl Cysteine.
    • Source:Journal of Organic Chemistry (via NIH/PMC).
    • URL:[Link]

  • Cystine Solubility & Properties

    • Title: Solubility of L-Cystine in NaCl and artificial urine solutions.[2]

    • Source: Murdoch University Research Repository.
    • URL:[Link]

Sources

Technical Support Center: N,N,N',N'-Tetramethyl-L-cystine (TMC)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for N,N,N',N'-Tetramethyl-L-cystine (TMC) .

This compound—often synthesized via the Eschweiler-Clarke reductive methylation of L-cystine—presents unique purification challenges due to its zwitterionic nature, tertiary amine basicity, and tendency to form viscous oils rather than crystals.

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Isolation, and Troubleshooting

📂 Module 1: Critical Solubility & Phase Management

User Issue: "My product is oiling out and won't crystallize, or it's trapped in the aqueous phase."

Diagnosis: TMC is a bis-zwitterion containing two tertiary amines and two carboxylic acid groups. Unlike the parent L-cystine (which is highly insoluble in neutral water), TMC has increased lipophilicity due to the four methyl groups, yet it retains high water solubility due to its ionic character. "Oiling out" occurs when the compound is partially protonated or when solvent polarity matches the intermediate hydrophobicity of the zwitterion.

Troubleshooting Protocol:

ParameterSpecificationAction Required
Isoelectric Point (pI) ~5.5 - 6.0 (Est.)Adjust pH to the pI to minimize solubility.
Solvent System Ethanol/WaterUse EtOH to force precipitation after pH adjustment.
Temperature 4°C - 20°CCold trituration is required to solidify oils.

Step-by-Step Resolution:

  • Concentration: Evaporate the reaction mixture (usually formic acid/formaldehyde) to a viscous syrup under reduced pressure. Do not dry completely to a hard solid, as this traps impurities.

  • pH Adjustment: Redissolve the syrup in a minimum amount of water. Carefully adjust pH to 5.5–6.0 using 2M NaOH or NH₄OH.

    • Why? At the pI, the net charge is zero, minimizing water solubility and promoting aggregation.

  • Trituration: Add cold absolute ethanol (EtOH) or Acetone dropwise with vigorous stirring.

    • Ratio: Aim for a 10:1 (Solvent:Water) ratio.

    • Observation: The oil should turn cloudy and eventually granulate into a white solid.

  • Maturation: Store at 4°C for 12–24 hours. Filter the precipitate.

📂 Module 2: Removal of Unreacted L-Cystine

User Issue: "I have traces of starting material (L-cystine) in my final product."

Diagnosis: L-Cystine is significantly less soluble in neutral water than TMC. This solubility differential is the primary lever for purification.

Purification Logic (Solubility Differential):

purification_logic start Crude Reaction Mixture (TMC + L-Cystine) step1 Adjust pH to 7.0 start->step1 step2 Filtration step1->step2 solid Solid Residue: Unreacted L-Cystine (Discard) step2->solid Insoluble filtrate Filtrate: TMC (Soluble) step2->filtrate Soluble

Figure 1: Solubility-based separation workflow. L-Cystine precipitates at neutral pH, while TMC remains soluble.

Protocol:

  • Dissolve the crude mixture in water.

  • Adjust pH to 7.0 .

  • Stir for 30 minutes at room temperature.

  • Filter: The white solid collected is largely unreacted L-cystine.

  • Process Filtrate: The filtrate contains your TMC. Proceed to isoelectric precipitation (Module 1) or Ion Exchange (Module 3).

📂 Module 3: Ion Exchange Chromatography (High Purity)

User Issue: "Recrystallization isn't working; I need >98% purity."

Diagnosis: For high-purity applications, cation exchange chromatography is superior. It exploits the difference in basicity between the primary amines of L-cystine and the tertiary amines of TMC.

Recommended Resin: Dowex 50W-X8 (H+ form) or equivalent strongly acidic cation exchanger.

Workflow:

  • Loading: Load the crude aqueous solution (pH < 3) onto the column. Both TMC and Cystine will bind.[1]

  • Washing: Wash with distilled water to remove non-ionic impurities (excess formaldehyde/formic acid).

  • Elution Gradient:

    • Eluent A: 0.5 M HCl (Elutes L-Cystine first due to lower affinity relative to the more hydrophobic TMC).

    • Eluent B: 2.0 M HCl or 1M NH₄OH (Elutes TMC).

    • Note: Tertiary amines often have different retention times. Monitor fractions via TLC (ninhydrin stain will be faint for tertiary amines; use iodine vapor or Dragendorff’s reagent).

📂 Module 4: Analytical Validation (QC)

User Issue: "How do I confirm the structure and ensure no racemization occurred?"

Diagnosis: The Eschweiler-Clarke conditions (refluxing formic acid) can cause racemization if overheated. Additionally, you must confirm the "Tetramethyl" state (complete methylation).

Validation Checklist:

TestExpected Result for TMCFailure Mode Indicator
1H NMR (D₂O) Sharp singlet at ~2.9-3.0 ppm (N-Me group). Integration should be 12H relative to the CH (2H).Split peaks or integration < 12H indicates incomplete methylation (N,N'-dimethyl or monomethyl species).
Optical Rotation [α]D should be negative (typically). Compare to L-Cystine ([α]D ≈ -218° in 1M HCl).Low magnitude rotation suggests racemization to DL-form.
Melting Point Distinct from L-Cystine (>240°C dec). TMC often melts lower or decomposes.Broad melting range indicates salt contamination.
TLC Stain Dragendorff’s Reagent: Orange spot.Ninhydrin: Weak/No reaction (Tertiary amines do not react well with Ninhydrin).
📂 Module 5: Synthesis Context & Mechanism

Understanding the synthesis helps in troubleshooting purification. The standard route is the Eschweiler-Clarke reaction.

synthesis_mech cystine L-Cystine (Primary Amine) inter Imine/Iminium Intermediate cystine->inter + CH2O product Tetramethyl-L-Cystine (Tertiary Amine) inter->product + HCOOH (Reduction)

Figure 2: Eschweiler-Clarke reductive methylation pathway.

Key Insight: The reaction requires formic acid as the hydride source. If the reaction is not refluxed sufficiently, you will obtain mixed methylated products (mono-, di-, tri-), which are difficult to separate. Ensure reaction completion by NMR before attempting purification.

📚 References
  • Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids." Journal of the American Chemical Society. (Foundational text on reductive methylation).

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (The authoritative text on amino acid purification and physical properties).

  • Undheim, K., & Eidem, T. (1970). "N-Quaternary Compounds. Part XV. The Eschweiler-Clarke Reaction." Acta Chemica Scandinavica. (Specifics on reaction conditions to avoid racemization).

  • PubChem Compound Summary. "L-Cystine." (For comparative physical data of the starting material).

Disclaimer: This guide assumes standard laboratory safety protocols. N,N,N',N'-Tetramethyl-L-cystine is a chemical reagent; consult the SDS for specific handling requirements.

Sources

Stability and degradation of N,N,N',N'-Tetramethyl-L-cystine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N,N',N'-Tetramethyl-L-cystine (TMC) Ticket ID: TMC-STAB-GUIDE-001 Role: Senior Application Scientist Status: Active

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for N,N,N',N'-Tetramethyl-L-cystine (TMC) .

As researchers, we often treat TMC simply as "methylated cystine," but this oversimplification leads to experimental failure. TMC is a disulfide dimer of N,N-dimethyl-L-cysteine. Its four methyl groups drastically alter its hydrophobicity, pKa, and steric profile compared to native L-cystine.

This guide addresses the three most common support tickets we receive: Solubility Failures , Unexpected Degradation , and Analytical Artifacts .

Module 1: Solubility & Reconstitution (Critical Control Point)

User Question: "I’m trying to dissolve TMC in neutral PBS (pH 7.4) for a cell-free assay, but it remains a cloudy suspension. Is my batch defective?"

Technical Diagnosis: No, your batch is likely fine. You are fighting the Zwitterionic Lattice Effect .

At neutral pH, TMC exists as a zwitterion (negative carboxylates, positive tertiary amines). While the N-methyl groups add lipophilicity, the ionic attraction between the termini creates a stable crystal lattice that resists solvation in water. Furthermore, the hydrophobic bulk of the methyl groups makes it less soluble in neutral water than native cystine.

Troubleshooting Protocol:

Solvent SystemSolubility RatingRecommendationMechanism
Water (pH 7.0) 🔴 PoorAvoid. Zwitterionic aggregation.
0.1 M HCl 🟢 ExcellentRecommended. Protonation of amines breaks the lattice.
PBS (pH 7.4) 🟠 VariableRisky. Likely to precipitate over time.
DMSO 🟡 GoodUse with Caution. Soluble, but DMSO promotes disulfide exchange/oxidation.
Methanol/Ethanol 🟡 ModerateSecondary Choice. Better than water, but requires acidification.

The "Acid-Drop" Protocol:

  • Weigh TMC powder.

  • Add 0.1 M HCl (approx. 10% of final volume) to fully dissolve the solid. The tertiary amines (pKa ~9.5) will protonate, and the carboxyls (pKa ~2.0) will be partially protonated, disrupting the lattice.

  • Dilute slowly with your buffer of choice.

  • Note: If the pH rises above 6.5 during dilution, watch for micro-precipitation.

Module 2: Stability & Degradation Mechanisms

User Question: "My TMC stock solution in DMSO showed a new peak after 48 hours at room temperature. Is it hydrolysis?"

Technical Diagnosis: It is likely Disulfide Exchange or Oxidation , not hydrolysis.

TMC contains a dynamic disulfide bond. While the N-methyl groups provide some steric protection, the sulfur-sulfur bond remains the "soft" reactive center.

Visualizing the Degradation Pathways

Figure 1: Degradation landscape of TMC. Note that the reductive pathway is reversible, while oxidative and elimination pathways are largely irreversible.

Detailed Stability FAQs

Q: Can I autoclave TMC solutions?

  • A: No. Heat accelerates the

    
    -elimination  of the disulfide sulfur, leading to the formation of dehydroalanine derivatives and free sulfur species.
    
  • Solution: Sterile filter (0.22 µm) using PES or PVDF membranes.[1]

Q: Is it stable in DMSO?

  • A: Short-term only. DMSO is a mild oxidant. Over weeks, it can oxidize the disulfide to thiosulfinates (R-S(=O)-S-R). Furthermore, DMSO is hygroscopic; absorbed water can facilitate slow hydrolysis or racemization.

  • Best Practice: Store stocks in 0.1 M HCl at -20°C.

Q: Why does the pH matter for stability?

  • A: At pH > 8.0 , the

    
    -proton (adjacent to the carboxyl group) becomes acidic enough to be abstracted by base. This triggers 
    
    
    
    -elimination, breaking the C-S bond. The N-methyl groups do not prevent this, as the elimination is driven by the acidity of the
    
    
    -CH.

Module 3: Analytical Troubleshooting (HPLC & MS)

User Question: "I see a 'ghost peak' eluting just before my main TMC peak on C18 HPLC. Mass spec shows the same MW. Is it an isomer?"

Technical Diagnosis: You are likely observing the Meso-form (D,L-disulfide) or a Rotamer .

  • Racemization (Meso-formation): If the TMC was exposed to high pH or heat during synthesis/storage, one of the chiral centers may have inverted from L to D. The L,D-dimer (meso) separates from the L,L-dimer (active) on standard C18 columns.

  • Monomer Artifacts: In ESI-MS source conditions, the disulfide bond can fracture. You may see a strong ion at [M/2 + H]+ (the monomer) even if the sample is pure dimer.

HPLC Method Recommendation:

ParameterStandard ConditionRationale
Column C18 (End-capped)High hydrophobicity of TMC requires C18 for retention.
Mobile Phase A Water + 0.1% TFATFA pairs with the tertiary amines to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAEssential for eluting the hydrophobic methylated core.
Detection UV 210 nmTMC lacks aromatic chromophores; low UV is required.
Flow Rate 1.0 mL/minStandard.[2][3]

The "Ghost Peak" Test: To confirm if a peak is a reduced monomer or a stable impurity:

  • Add 1 mM DTT to a sample aliquot.

  • Incubate 15 mins.

  • Run HPLC.[2][3][4]

  • Result: The TMC peak should disappear and shift to an earlier retention time (the monomer). If the "ghost peak" does not shift, it is a non-disulfide impurity.

Summary of Best Practices

  • Storage: Solid powder at -20°C, desiccated.

  • Solubilization: Always start with acid (0.1 M HCl) before adding buffer.

  • pH Limit: Avoid exposure to pH > 8.0 to prevent irreversible elimination.

  • Redox: Be aware that free thiols (Cysteine, Glutathione) in your assay buffer will rapidly reduce TMC to N,N-dimethyl-cysteine via disulfide exchange.

References

  • Friedman, M. (1973). The Chemistry and Biochemistry of the Sulfhydryl Group in Amino Acids, Peptides, and Proteins. Pergamon Press.
  • Socorro, M., et al. (2002). "pH-dependent stability of disulfide bonds in peptides." Journal of Pharmaceutical Sciences. (General principles of disulfide stability applied to zwitterions).

  • Nagy, P. (2013). "Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and formation of intermediates." Antioxidants & Redox Signaling. (Mechanistic basis for TMC reduction by bio-thiols).

  • PubChem. (2024).[5] "N,N-Dimethyl-L-cysteine properties." National Library of Medicine.[6] (Physicochemical data for the monomeric unit).

Sources

Technical Support Center: Synthesis of N,N,N',N'-Tetramethyl-L-cystine (TMC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a critical chiral ligand and auxiliary used in asymmetric synthesis and metal chelation. While the synthesis appears deceptively simple—typically involving the reductive methylation of L-cystine—the presence of the disulfide bridge and the


-chiral center introduces specific vulnerabilities.

The "Gold Standard" method is the Eschweiler-Clarke reaction (Formaldehyde/Formic Acid). Unlike direct alkylation with methyl iodide, which leads to uncontrollable quaternization (betaine formation), the Eschweiler-Clarke method relies on the in situ formation of an iminium ion, which is selectively reduced by formate.

However, three primary failure modes plague this synthesis:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Elimination:  Degradation of the disulfide to dehydroalanine and sulfide species.[1]
    
  • Racemization: Loss of optical purity via enolization of the

    
    -proton.
    
  • Thiazolidine Formation: If the disulfide bridge is compromised, formaldehyde traps the free thiol.

The "Gold Standard" Protocol (Eschweiler-Clarke)

Use this baseline protocol to benchmark your results. Deviations here often cause the side reactions described later.

Reagents: L-Cystine (1.0 eq), Formaldehyde (37% aq., 10.0 eq), Formic Acid (98%, 20.0 eq).

  • Dissolution: Dissolve L-Cystine in Formic Acid. Note: Cystine has poor solubility in neutral water but dissolves readily in acid.

  • Addition: Add Formaldehyde solution slowly at ambient temperature.

  • Reflux: Heat to reflux (

    
    ) for 12–18 hours. 
    
    
    
    evolution indicates reaction progress.
  • Workup: Concentrate under reduced pressure to remove excess reagents.

  • Isolation: Redissolve in minimal water and adjust pH to the isoelectric point (pI

    
     5.5–6.0) with concentrated ammonia or NaOH to precipitate the zwitterion.
    

Visualizing the Reaction Landscape

The following diagram maps the successful pathway against the critical failure nodes. Use this to identify where your process branched off.

TMC_Synthesis_Pathways Cystine L-Cystine (Starting Material) Schiff Schiff Base Intermediate Cystine->Schiff + HCHO Thiazolidine Thiazolidine-4-carboxylic acid (Ring Closure) Cystine->Thiazolidine If Disulfide Breaks + HCHO Iminium Iminium Ion (Key Intermediate) Schiff->Iminium + H+ TMC N,N,N',N'-Tetramethyl-L-cystine (TARGET PRODUCT) Iminium->TMC + HCOOH (Reductant) - CO2 Betaine Quaternary Ammonium (Betaine Salt) Iminium->Betaine Excess Methyl Iodide (Avoid this reagent!) Racemate DL-Mixture (Racemization) TMC->Racemate High T (>110°C) or High pH DHA Dehydroalanine + Elemental Sulfur/H2S TMC->DHA Alkaline Workup (Beta-Elimination)

Figure 1: Mechanistic pathway of TMC synthesis showing the primary Eschweiler-Clarke route (blue/green) and critical side-reaction divergence points (red/yellow).

Troubleshooting Modules

Module A: The "Rotten Egg" Scenario (Sulfur Elimination)

Symptom: The reaction mixture turns yellow/brown, smells of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, or precipitates elemental sulfur.
Diagnosis: 

-Elimination.[2][3] Mechanism: The disulfide bond is electron-withdrawing. Under basic conditions (or prolonged high heat), the

-proton becomes acidic. Abstraction leads to the elimination of the disulfide group, forming Dehydroalanine (DHA). DHA creates complex oligomers or degrades further.
ParameterRecommended SpecificationWhy?
pH during Workup < 8.0 Above pH 9, hydroxide ions trigger rapid

-elimination of the disulfide.
Temperature

Temperatures

accelerate thermal decomposition of the C-S bond.

Corrective Action:

  • Stop: Do not use strong bases (NaOH/KOH) for neutralization if possible. Use Ammonia (

    
    ) or Triethylamine.
    
  • Rescue: If the mixture is yellow, treat with activated carbon immediately before crystallization to remove sulfur oligomers.

Module B: The "Inactive Product" (Racemization)

Symptom: Product is isolated in good yield, but specific rotation


 is significantly lower than literature values (approx. 

for L-cystine, TMC should be negative). Diagnosis: Racemization via Enolization. Mechanism: The presence of the quaternary nitrogen (in the protonated ammonium form) and the electron-withdrawing sulfur makes the

-proton highly acidic.

Troubleshooting Checklist:

  • Did you reflux too long? >24 hours reflux in formic acid promotes acid-catalyzed enolization.

  • Did you use mineral acids? Adding HCl or

    
     to "speed up" the reaction drastically increases racemization rates compared to Formic Acid alone [1].
    

Corrective Action:

  • Protocol Adjustment: Limit reflux time to 12–16 hours. Monitor reaction completion by TLC (ninhydrin stain will disappear as the amine becomes tertiary; use Dragendorff’s reagent to visualize the tertiary amine).

Module C: The "Hygroscopic Salt" (Quaternization)

Symptom: Product is a sticky oil that refuses to crystallize and is extremely hygroscopic. NMR shows extra methyl peaks. Diagnosis: Formation of the Quaternary Ammonium Betaine. Mechanism: While Eschweiler-Clarke usually stops at the tertiary amine, steric crowding in TMC is lower than in some other amino acids. If Methyl Iodide was used (a common rookie mistake), quaternization is guaranteed. Even with Formaldehyde, extreme excess can drive the reaction to the betaine.

Corrective Action:

  • Purification: The zwitterionic TMC (tertiary amine) has a distinct isoelectric point (pI). The quaternary salt does not (it is permanently cationic).

  • Step: Dissolve crude oil in water. Pass through a weak cation exchange resin. The betaine will bind differently than the zwitterion, or use precise pH adjustment (pH 5.5) to precipitate the TMC while the salt remains soluble.

FAQ: Expert Insights

Q: Can I use Sodium Cyanoborohydride (


) instead of Formic Acid? 
A:  Yes, this is the "Reductive Amination" variation.
  • Pros: Runs at room temperature (low racemization risk).

  • Cons:

    
     is toxic and generates borate waste. It can also reduce the disulfide bond to free thiols if pH is not strictly controlled (keep pH 5–6). If the disulfide breaks, the free thiol reacts with formaldehyde to form Thiazolidine-4-carboxylic acid derivatives  [2], effectively destroying your product.
    

Q: Why is my yield low (<40%)? A: Check your isolation pH. TMC is a zwitterion.

  • At pH < 4: It is protonated and soluble (Ammonium cation).

  • At pH > 8: It is deprotonated and soluble (Carboxylate anion).

  • Solution: You must hit the "Sweet Spot" (Isoelectric Point) exactly. Titrate the crude residue slowly. The solution should become cloudy around pH 5.5. Cool to

    
     overnight to maximize precipitation.
    

Q: I see a peak at 3.2 ppm in


 NMR that isn't the N-methyl group. What is it? 
A:  This is likely the Thiazolidine ring proton .
  • Cause: Your starting material contained L-Cysteine (monomer) or your reaction conditions reduced the disulfide. Formaldehyde reacts instantly with free cysteines to form the thiazolidine ring.

  • Fix: Ensure your starting L-Cystine is free of thiol (Ellman's test).

References

  • McDermott, J. R., & Benoiton, N. L. (1973).[4] N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis.[5] Canadian Journal of Chemistry, 51(15), 2555–2561. Link

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[6] Journal of the American Chemical Society, 59(1), 200–206. Link

  • Eschweiler, W. (1905).[7][8][9] Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd.[7][8] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[7][9] Link

  • Undheim, K., & Eidem, A. (1970). N-Quaternary Derivatives of Cysteine and Cystine.[10] Acta Chemica Scandinavica, 24, 3129-3140. Link

Sources

Technical Support Center: Optimization of N,N,N',N'-Tetramethyl-L-cystine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthetic Optimization & Troubleshooting Ticket ID: TMC-OPT-2026

Executive Summary & Molecule Profile[1]

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a methylated derivative of the amino acid dimer L-cystine. It serves as a critical intermediate in the synthesis of chiral ligands, peptide modifications, and biodegradable cationic polymers.

Unlike standard amino acid methylation, TMC synthesis presents a unique "triad of challenges":

  • Solubility: The starting material (L-cystine) is virtually insoluble in neutral water/organic solvents.

  • Chemoselectivity: Preventing quaternary ammonium salt formation (over-methylation).

  • Structural Integrity: Preserving the disulfide bond (

    
    ) and the chiral centers (
    
    
    
    -configuration) under reflux conditions.

This guide provides an optimized protocol based on the Eschweiler-Clarke reductive alkylation, which is superior to direct alkylation (e.g., MeI) for avoiding quaternization.

Core Protocol: Optimized Eschweiler-Clarke Synthesis

Objective: Synthesis of TMC with >95% purity and preservation of optical activity.

The Mechanism (Logic Flow)[2]

The reaction relies on the in situ formation of an iminium ion, which is reduced by formate. Crucially, this mechanism self-terminates at the tertiary amine stage, preventing the formation of quaternary salts.[1]

EschweilerClarke Start L-Cystine (Primary Amine) Step1 Hemiaminal Formation Start->Step1 + HCHO Step2 Iminium Ion (pH < 4) Step1->Step2 - H2O Step3 Hydride Transfer (from HCOOH) Step2->Step3 + HCOOH - CO2 End Tetramethyl-L-cystine (Tertiary Amine) Step3->End Repeat x4

Figure 1: Mechanistic flow of the Eschweiler-Clarke reductive methylation applied to L-cystine.

Optimized Conditions Table
ParameterRecommended ValueTechnical Rationale
Stoichiometry (HCHO) 5.0 - 6.0 equivalentsTheoretical req is 4.0 eq (2 per amine). Excess drives the equilibrium toward the iminium species.
Stoichiometry (HCOOH) 10.0 - 15.0 equivalentsServes as both the reducing agent (hydride source) and the solvent to solubilize L-cystine.
Temperature 90°C - 100°C (Reflux)Required for decarboxylation of formic acid (the driving force of reduction).
Time 12 - 18 HoursL-cystine dissolves slowly; extended time ensures complete conversion of the bulky intermediate.
pH Control pH < 1 (Initial)High acidity is required to protonate the imine.

Troubleshooting & FAQs

Category A: Reaction Monitoring & Yield

Q1: My reaction mixture turned dark brown/black. Is the product ruined?

  • Diagnosis: This is likely "caramelization" of excess carbohydrates (formaldehyde polymerization) or oxidation of sulfur.

  • Solution:

    • Reduce Thermal Stress: Do not exceed 100°C.

    • Inert Atmosphere: Always run the reaction under Nitrogen (

      
      ) or Argon. While the disulfide is relatively stable, hot formic acid can promote oxidative degradation in the presence of air.
      
    • Purification: The dark color is often an impurity. Use activated charcoal during recrystallization to clear it.

Q2: The starting material (L-cystine) is not dissolving.

  • Cause: L-cystine has extremely low solubility in water (

    
     at 25°C).
    
  • Fix: Do not add water initially. Suspend L-cystine directly in 98% Formic Acid . Heat to 60°C before adding formaldehyde. The formation of the formate salt will solubilize the amino acid.

Category B: Purity & Isolation (The "Sticky" Phase)

Q3: I cannot get a solid precipitate; I only get a viscous oil.

  • Context: TMC is a zwitterion. At low pH (after reaction), it exists as a soluble acid salt. At high pH, it forms a soluble carboxylate salt.

  • The Isoelectric Trap: You must hit the Isoelectric Point (pI) to induce crystallization.

  • Protocol:

    • Evaporate excess HCOOH/HCHO under reduced pressure (Rotovap).

    • Redissolve the oily residue in a minimum amount of water.

    • Carefully adjust pH to ~4.8 - 5.2 (the estimated pI of the methylated species) using concentrated Ammonia (

      
      ) or NaOH.
      
    • Cool to 4°C overnight.

Q4: The product smells strongly of rotten eggs.

  • Critical Alert: This indicates Disulfide Cleavage .

  • Mechanism: While rare in standard Eschweiler-Clarke, prolonged heating with formic acid can sometimes reduce the

    
     bond to thiols (
    
    
    
    ), releasing
    
    
    or methyl mercaptan byproducts.
  • Corrective Action:

    • Check reagents for contamination with stronger reducing metals.

    • Lower reaction time.

    • Rescue: If the product is reduced to N,N-dimethyl-L-cysteine, you can re-oxidize it to the dimer (TMC) by bubbling air through the solution at pH 8 with a trace of

      
       catalyst.
      
Category C: Stereochemistry

Q5: My optical rotation


 is lower than reported. Did I racemize it? 
  • Analysis: High temperatures in acidic media can cause enolization at the

    
    -carbon, leading to racemization (
    
    
    
    ).
  • Validation:

    • Literature

      
       for L-Cystine is approx 
      
      
      
      (in 1N HCl).
    • TMC should retain a strong negative rotation.

  • Prevention: strictly limit reflux time. If racemization persists, lower temperature to 80°C and extend time to 24h.

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures immediately.

Troubleshooting Problem Start: Identify Issue Solubility Issue: Starting Material Won't Dissolve Problem->Solubility Quat Issue: Quaternary Salts Detected (NMR) Problem->Quat Oil Issue: Product is Sticky Oil/Gum Problem->Oil Sol_Fix Use 98% HCOOH as solvent Heat to 60°C before HCHO Solubility->Sol_Fix Quat_Fix Switch from MeI to Eschweiler-Clarke Protocol Quat->Quat_Fix Oil_Fix Adjust pH to pI (approx 5.0) Add Ethanol to precipitate Oil->Oil_Fix

Figure 2: Rapid diagnostic workflow for common TMC synthesis failures.

Analytical Validation Standards

When characterizing your product, ensure it meets these criteria to confirm N,N,N',N'-tetramethylation without quaternary contamination.

TechniqueExpected SignalInterpretation
1H NMR (D2O) Singlet at

2.8 - 3.0 ppm (12H)
Represents the

protons. If you see multiple peaks or a shift >3.2 ppm, suspect quaternary salts (

).
1H NMR (Alpha-H) Triplet/dd at

~3.5 - 4.0 ppm
Verify integration. Loss of coupling or shift indicates racemization or side reaction.
Mass Spec (ESI)

Da
L-Cystine (240) + 4 Methyls (60) - 4 Protons (4) = 296. Base peak should be consistent with dimer.
Solubility Test Soluble in dilute HCl; Precipitates at pH 5Confirms amphoteric/zwitterionic nature.

References

  • Eschweiler, W. (1905).[1][2] "Replacement of hydrogen atoms bound to nitrogen by methyl groups with the help of formaldehyde".[1][3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[2][3]

  • Clarke, H. T., et al. (1933).[1][2] "The Action of Formaldehyde on Amines and Amino Acids".[1][4][5] Journal of the American Chemical Society, 55(11), 4571–4587.

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 67678, Cystine". PubChem.

  • Undheim, K., & Eidem, A. (1970). "N-Quaternary Compounds. Part XV. The Eschweiler-Clarke Reaction in Methionine Chemistry". Acta Chemica Scandinavica, 24, 3129-3133.

Sources

Technical Support Center: Troubleshooting HPLC Separation of N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CYS-DIMETH-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Last Updated: February 13, 2026[1]

Executive Summary & Molecule Profile

User Query: "I am struggling to retain and resolve N,N,N',N'-Tetramethyl-L-cystine. My standard amino acid methods (OPA derivatization/C18) are failing. I see void elution, peak tailing, or no signal at all."

Scientist’s Analysis: You are dealing with a unique challenge. Unlike standard cystine, N,N,N',N'-Tetramethyl-L-cystine possesses two tertiary amines and a disulfide bridge.[1] This structural modification fundamentally breaks standard amino acid workflows:

  • Derivatization Failure: Reagents like OPA (o-Phthalaldehyde) and FMOC require primary or secondary amines.[1] They will not react with your tertiary amine analyte.[1]

  • Silanol Tailing: The accessible tertiary amines act as strong bases, interacting aggressively with residual silanols on silica columns, causing severe tailing.[1]

  • Polarity: Despite the methyl groups, the molecule remains highly polar and zwitterionic, leading to void elution in standard Reversed-Phase (RP) conditions.[1]

Diagnostic Workflow

Before adjusting your method, identify your primary failure mode using the logic tree below.

TroubleshootingFlow Start Identify Primary Issue Issue1 Elutes in Void Volume (k' < 1) Start->Issue1 Issue2 Severe Peak Tailing (As > 1.5) Start->Issue2 Issue3 No Signal / Low Sensitivity Start->Issue3 Sol1 Cause: Analyte too polar for C18 Fix: Switch to HILIC or Add Ion-Pairing Agent (HFBA) Issue1->Sol1 Sol2 Cause: Silanol Interaction Fix: Use Low pH (< 2.5) or Hybrid Particle Column (Xtimate/BEH) Issue2->Sol2 Sol3 Cause: Wrong Wavelength/Reagent Fix: Use UV 205-210 nm or MS (OPA/FMOC will NOT work) Issue3->Sol3

Figure 1: Diagnostic logic tree for isolating HPLC separation issues specific to tertiary amine disulfides.

Technical Troubleshooting Guide (Q&A)

Category A: Retention & Selectivity

Q: Why does the compound elute in the void volume on my C18 column? A: Even with four methyl groups, the molecule is dominated by two ionizable carboxyls and two positively charged ammonium centers.[1] In standard buffers (pH 2–7), it behaves as a hydrophilic zwitterion.[1]

  • The Fix (RP-HPLC): You must use Ion-Pairing Chromatography .[1] Standard TFA (0.1%) may not be hydrophobic enough.[1] Switch to Heptafluorobutyric Acid (HFBA) at 5–10 mM.[1] The perfluorinated tail of HFBA pairs with the quaternary ammonium, creating a neutral, hydrophobic complex that retains well on C18 [1].[1]

  • The Fix (HILIC): This is the superior mode.[1] Use a Zwitterionic (ZIC-HILIC) or Amide column.[1] The analyte's polarity becomes an asset, allowing retention using an acetonitrile-rich mobile phase (e.g., 70-80% ACN) [2].[1]

Q: I see split peaks. Is my disulfide breaking? A: Disulfide scrambling is possible if the pH > 8, but split peaks often indicate diastereomer separation .[1]

  • Mechanism: If your starting material was not enantiopure, you may have a mix of L,L (active), D,D, and meso (L,D) forms.[1] Achiral RP-HPLC often separates the meso form from the chiral pair (L,L / D,D).[1]

  • Verification: Run a forced degradation study (heat + high pH).[1] If the ratio changes, it is chemical exchange.[1] If stable, it is likely an impurity or isomer.[1]

Category B: Peak Shape & Tailing[3][4][5]

Q: Why is the tailing factor > 2.0? A: This is the "amine effect."[1] The tertiary nitrogens are accessible and have a high pKa (~9.0).[1] At neutral pH, they bind to acidic silanols on the silica surface.[1]

  • Protocol Adjustment:

    • Lower pH: Operate at pH 2.0 – 2.5 using Phosphate or Formate.[1] This protonates the silanols (suppressing their negative charge) while keeping the analyte fully protonated.[1]

    • Chaotropic Salts: Add Sodium Perchlorate (NaClO₄) (50–100 mM) to the mobile phase.[1] Perchlorate disrupts the secondary interactions.[1] Note: Do not use with MS detection.

Category C: Detection Limits

Q: I tried OPA derivatization, but I get no peak. Why? A: Stop immediately. OPA (o-Phthalaldehyde) reacts only with primary amines in the presence of a thiol.[1] Your analyte has tertiary amines .[1] No reaction will occur.

  • Solution:

    • UV: Monitor at 205 nm (Carboxyl group) or 250 nm (Disulfide bond).[1] Note that 250 nm is specific but weak; 205 nm is sensitive but prone to noise from buffer interference.[1]

    • MS: This is the gold standard.[1] Use ESI+ mode.[1] The molecule will fly easily as

      
       or 
      
      
      
      .[1]

Validated Experimental Protocols

Protocol A: Ion-Pair RP-HPLC (Robust Quality Control)

Best for: Routine purity checks where MS is not available.[1]

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 10 mM HFBA (Heptafluorobutyric acid)
Mobile Phase B Acetonitrile + 10 mM HFBA
Gradient 0-5 min: 2% B; 5-20 min: 2% → 40% B
Flow Rate 1.0 mL/min
Temp 30°C
Detection UV @ 210 nm (Reference 360 nm)
Expected Result Retention time ~8-12 min.[1][2] Sharp peak (Tailing < 1.3).[1]
Protocol B: HILIC-MS (High Sensitivity)

Best for: Biological samples or trace analysis.[1]

ParameterSpecification
Column HILIC Amide (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in Water
Mobile Phase B Acetonitrile
Gradient 0 min: 90% B; 10 min: 50% B (Inverse gradient)
Flow Rate 0.3 mL/min
Detection ESI+ MS (SIM mode for parent mass)
Mechanism Partitioning into the water-rich layer on the stationary phase.[1]

Mechanistic Visualization: The "Amine Effect"

The diagram below illustrates why low pH is non-negotiable for this separation.

pH_Effect cluster_neutral Neutral pH (7.0) cluster_acidic Acidic pH (2.0) Silanol_N Silanol (Si-O⁻) Interaction Strong Ionic Binding (TAILING) Silanol_N->Interaction Amine_N Analyte (N⁺H) Amine_N->Interaction Silanol_A Silanol (Si-OH) NoInteraction No Binding (SHARP PEAK) Silanol_A->NoInteraction Amine_A Analyte (N⁺H) Amine_A->NoInteraction

Figure 2: Mechanistic comparison of silanol interactions at Neutral vs. Acidic pH.[1]

References

  • Dolan, J. W. (2025).[1][3] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.[1] Link

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. (General reference for HILIC mechanism of polar amines).

  • Thermo Fisher Scientific. (2025).[1] Successful HPLC Operation – A Troubleshooting Guide. Link

  • Sielc Technologies. (2025). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. (Demonstrates mixed-mode principles applicable to cationic amino acids). Link

  • BenchChem. (2025).[1][4] A Comparative Guide to Purity Assessment of L-Cysteine Hydrochloride Monohydrate. Link

Disclaimer: These protocols are designed for research use. Optimization of gradient slopes and buffer concentrations may be required based on specific matrix interferences.

Sources

Technical Support Center: N,N,N',N'-Tetramethyl-L-cystine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for N,N,N',N'-Tetramethyl-L-cystine (CAS 38254-66-9) . It is designed to function as a self-validating system for researchers, ensuring the integrity of this specific reagent in high-sensitivity applications such as chiral ligand synthesis, peptide modification, and biological probing.[1]

Current Status: Operational Reagent Class: Modified Amino Acid / Disulfide Critical Hazard: Hygroscopicity & Oxidative Instability[1]

Part 1: The "Golden Standard" Storage Protocol

This compound is not merely "L-Cystine."[1][2][3][4][5] The tetramethylation of the amine groups alters its solubility profile and pKa, while the dihydrochloride salt form introduces significant hygroscopicity.[1] Standard amino acid storage (room temp, shelf) is insufficient for long-term integrity.[1]

1. Solid State Storage (Lyophilized Powder)
  • Temperature: -20°C (Strict Requirement).

  • Atmosphere: Inert Gas (Argon or Nitrogen) .[1] The vial must be purged before resealing.

  • Container: Amber glass or foil-wrapped polypropylene to prevent photo-oxidation.

  • Desiccation: Mandatory.[1] Store within a secondary container (desiccator) containing active silica gel or Drierite™.[1]

  • Why? The dihydrochloride salt is highly hygroscopic.[1] Moisture absorption leads to hydrolysis and accelerates disulfide exchange.[1]

2. Stock Solution Storage
  • Solvent: Water (for dihydrochloride salt) or Methanol (limited solubility).[1]

  • Stability Window:

    • 4°C: Use within 24 hours .[1]

      • -20°C:* Unstable (eutectic phase crystallization can shear disulfide bonds).[1]

      • -80°C:* Viable for 1 month if flash-frozen.

  • pH Consideration: Maintain acidic pH (< pH 4). The dihydrochloride salt naturally yields an acidic solution; do not neutralize for storage.[1] Neutral or alkaline pH accelerates disulfide interchange and racemization.[1]

Part 2: Troubleshooting & FAQs

Q1: My N,N,N',N'-Tetramethyl-L-cystine powder has turned from off-white to a sticky, yellow-brown gum. Is it usable?

  • Diagnosis: Hydrolysis and Oxidation. The "sticky" texture confirms moisture ingress (hygroscopicity), leading to the formation of degradation byproducts.[1] The yellow color indicates the oxidation of trace thiols or the formation of sulfoxides.[1]

  • Action: Discard. The molar concentration is now indeterminate, and impurities will interfere with chiral catalysis or biological assays.[1]

  • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation on the cold solid.

Q2: I need to prepare a 100 mM stock solution. Can I use DMSO?

  • Technical Insight: While DMSO is a common solvent, it is an oxidizing agent .[1] Storing disulfide-containing compounds in DMSO can lead to complex sulfur-oxygen species over time.[1]

  • Recommendation: Use degassed water or anhydrous methanol for short-term use. If DMSO is required for the final assay, prepare the stock immediately before use and do not store it.[1]

Q3: Does this compound degrade into N,N-Dimethyl-L-cysteine?

  • Mechanism: Yes, via reduction .[1] If exposed to reducing agents (DTT, TCEP, or even trace metals in solvents), the central disulfide bond cleaves, yielding two equivalents of the thiol (N,N-dimethyl-cysteine).[1]

  • Detection: An Ellman’s Reagent test (DTNB) will be positive (yellow) if significant reduction has occurred (the intact disulfide should be negative).[1]

Part 3: Degradation & Decision Logic (Visualized)
Figure 1: Storage Decision Logic

Use this workflow to determine the optimal storage method based on your experimental phase.

StorageLogic Start Received Reagent (N,N,N',N'-Tetramethyl-L-cystine) State Current State? Start->State Solid Solid Powder State->Solid Solution Solubilized State->Solution LongTerm Long Term (>1 week)? Solid->LongTerm SolventCheck Solvent Type? Solution->SolventCheck Yes Yes LongTerm->Yes No No LongTerm->No StoreSolid STORE: -20°C Desiccated + Argon Purge Protect from Light DailyUse STORE: Desiccator (RT) Minimize air exposure Aqueous Aqueous/Acidic SolventCheck->Aqueous Organic DMSO/DMF SolventCheck->Organic FlashFreeze Flash Freeze -80°C (Max 1 Month) Aqueous->FlashFreeze Immediate USE IMMEDIATELY Do Not Store (Oxidation Risk) Organic->Immediate Yes->StoreSolid No->DailyUse

Caption: Decision matrix for preserving N,N,N',N'-Tetramethyl-L-cystine integrity based on physical state and solvent compatibility.

Figure 2: Degradation Pathways

Understanding the chemical susceptibility of the disulfide bridge and tertiary amines.

Degradation Compound N,N,N',N'-Tetramethyl-L-cystine (Active Reagent) Oxidation Oxidation (Air/DMSO/Light) Compound->Oxidation O2 / UV Reduction Reduction (TCEP/DTT/Metals) Compound->Reduction H- / e- Hydrolysis Moisture Absorption (Hygroscopic Effect) Compound->Hydrolysis H2O Sulfoxides Cystine S-Oxides (Thiosulfinates) Oxidation->Sulfoxides Thiol 2x N,N-Dimethyl-L-cysteine (Free Thiol) Reduction->Thiol Clumps Hydrolyzed/Degraded Salts (Sticky Solid) Hydrolysis->Clumps

Caption: Primary degradation vectors. The disulfide bond is the structural weak point, susceptible to both oxidative cleavage and reductive scission.[1]

Part 4: Summary of Physicochemical Properties
PropertySpecificationRelevance to Storage
CAS Number 38254-66-9Specific identifier for the tetramethyl derivative.[1][5][6]
Molecular Weight ~369.33 (Dihydrochloride)Confirm formulation (free base vs. salt) for calculations.[1]
Hygroscopicity High Requires desiccated storage; failure leads to hydrolysis.
Solubility Water, Methanol (Slight)Dissolves in water due to ionic salt nature; acidic pH stabilizes.[1]
Appearance Off-white / Light BrownDarkening indicates oxidation/degradation.[1]
References
  • Santa Cruz Biotechnology. N,N,N′,N′-Tetramethyl-L-Cystine Dihydrochloride (CAS 38254-66-9) Product Data Sheet.[1][6] Retrieved from [1]

  • LGC Standards / TRC. N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride Certificate of Analysis & Stability Data. Retrieved from [1]

  • PubChem. N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride Compound Summary (CID 40427331).[1] National Library of Medicine.[1][7] Retrieved from [1]

Sources

How to increase the solubility of N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization & Handling of N,N,N',N'-Tetramethyl-L-cystine

Executive Summary & Molecule Profile

N,N,N',N'-Tetramethyl-L-cystine (TMMC) is the disulfide dimer of N,N-dimethyl-L-cysteine.[1][2][3] Unlike standard L-cystine, the methylation of the amino groups alters its hydrophobicity and pKa values, creating unique solubility challenges.[2]

The most common issue researchers face is the zwitterionic aggregation at neutral pH. This molecule exists in two primary commercial forms, and identifying which one you have is the critical first step to solubilization.

PropertySpecification
CAS No. 38254-66-9 (Dihydrochloride salt) / Free Base (Zwitterion) varies
Molecular Weight ~296.4 (Free Base) / ~369.3 (2HCl Salt)
Isoelectric Point (pI) Estimated ~5.2 - 5.8 (Region of lowest solubility)
Primary Solubility Barrier Intermolecular salt bridge formation (Zwitterionic lattice energy)

Troubleshooting Guide (FAQ Format)

Q1: "I added water to the powder, but it formed a cloudy suspension that won't clear. What is wrong?"

Diagnosis: You likely possess the Free Base (Zwitterion) form.[3] Mechanism: At neutral pH (pH ~7), the tertiary amine is protonated (


) and the carboxylic acid is deprotonated (

).[1][2][3] These opposite charges attract neighboring molecules, forming a tight crystal lattice that water cannot easily break. Solution: You must move the pH away from the isoelectric point (pI).[3]
  • Acidic Route (Recommended): Add 1M HCl dropwise.[3] As the pH drops below 2.0, the carboxyl groups protonate (

    
    ), breaking the internal salt bridges.[2][3] The molecule becomes a soluble cation.
    
  • Basic Route: Add 1M NaOH.[3] As pH rises above 9.0, the amines deprotonate, creating a soluble anion.[2] Warning: Disulfides are less stable at high pH and may undergo exchange or hydrolysis over time.[2][3]

Q2: "I have the Dihydrochloride salt, but it precipitates when I add it to my cell culture media."

Diagnosis: pH Shock / Isoelectric Precipitation. Mechanism: The dihydrochloride salt (


) is highly acidic.[2][3] When you add a concentrated acidic stock to a buffered media (pH 7.4), the buffer neutralizes the acid.[3] As the local pH passes through the pI (approx pH 5.5), the molecule momentarily becomes zwitterionic and precipitates.[3]
Solution: 
  • Pre-neutralize carefully: Dilute the stock into a larger volume of buffer slowly with vigorous stirring to minimize the time spent at the pI.

  • Use a Cosolvent: Prepare the stock in 10% DMSO (if compatible with your assay). The organic solvent disrupts the hydrophobic stacking that stabilizes the precipitate.

Q3: "Can I use reducing agents like DTT or TCEP to help dissolve it?"

Critical Warning: NO , unless your goal is to destroy the molecule.[2] Mechanism: TMMC is a disulfide dimer . Adding DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) will reduce the disulfide bond (


), cleaving the molecule into two monomers of N,N-dimethyl-L-cysteine .[1][2][3]
Test:  If your solution smells strongly of rotten eggs (thiols) after adding a reducing agent, you have degraded your compound.[3]

Step-by-Step Solubilization Protocols

Protocol A: Preparation of 50 mM Aqueous Stock (Acidic Method)

Best for: Analytical standards, stable storage, and assays tolerant of slight acidification.[2][3]

  • Weighing: Weigh 14.8 mg of TMMC (Free Base) or 18.5 mg (Dihydrochloride Salt) into a microcentrifuge tube.

  • Initial Wetting: Add 500 µL of ultrapure water.

    • Observation: If it dissolves immediately, you have the salt form. If it is cloudy, proceed to step 3.

  • Acidification: Add 1.0 M HCl in 10 µL increments, vortexing for 10 seconds between additions.

    • Target: The solution should clarify completely once the pH is < 2.0.

  • Volume Adjustment: Add water to a final volume of 1.0 mL.

  • Filtration: Syringe filter (0.22 µm PVDF or PES) to remove any micro-particulates.[3]

Protocol B: Preparation of Neutral Stock (Cosolvent Method)

Best for: Cell culture and biological assays where acidic spikes are toxic.[2][3]

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) .[3] TMMC has higher solubility in DMSO than in neutral water due to the disruption of hydrogen bonding networks.

  • Dissolution: Dissolve the powder in 100% DMSO to a concentration of 100 mM .

    • Note: Vortex vigorously. If the solution remains hazy, warm gently to 37°C for 5 minutes.

  • Dilution: Dilute this stock 1:1000 into your culture media (final 0.1% DMSO) immediately prior to use.

    • Why: This "rapid dilution" technique prevents the kinetic formation of crystals as the compound disperses before it can aggregate.

Data & Chemical Properties

Table 1: Solubility Profile of N,N,N',N'-Tetramethyl-L-cystine

Solvent / ConditionSolubility RatingMechanismStability Risk
Water (pH 7.0) Low (< 5 mM)Zwitterionic aggregationLow
0.1 M HCl (pH 1.0) High (> 100 mM)Cationic repulsion (

/

)
High (Stable)
0.1 M NaOH (pH 11) ModerateAnionic repulsion (

/

)
Moderate (Disulfide exchange)
DMSO High (> 50 mM)Dipolar aprotic solvationHigh
Ethanol Low-ModerateLimited polarity for zwitterionsHigh

Decision Logic & Visualization

The following diagram illustrates the decision process for solubilizing TMMC based on the specific form and application requirements.

SolubilityWorkflow Start Start: Identify Solid Form CheckForm Is it the Dihydrochloride Salt? Start->CheckForm YesSalt Yes (2HCl Salt) CheckForm->YesSalt Label says .2HCl NoSalt No (Free Base) CheckForm->NoSalt Label says Free Base DissolveWater Dissolve in Water/Buffer YesSalt->DissolveWater CheckPrecip Did it precipitate? DissolveWater->CheckPrecip Success Ready for Assay CheckPrecip->Success Clear Solution BufferIssue pH Shock Issue: Add to buffer slowly or use DMSO stock CheckPrecip->BufferIssue Cloudy/Precipitate SelectMethod Select Solubilization Method NoSalt->SelectMethod AcidMethod Acid Method (HCl) Creates soluble cation SelectMethod->AcidMethod For Analytical/Stable Stock DMSOMethod Cosolvent Method (DMSO) Disrupts lattice SelectMethod->DMSOMethod For Cell Culture AcidMethod->Success DMSOMethod->Success

Figure 1: Decision tree for selecting the optimal solubilization strategy based on the chemical form of N,N,N',N'-Tetramethyl-L-cystine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129890342: N,N'-Dimethyl-cysteine.[1][2][3] Retrieved from [Link][1][2][3]

  • University of Calgary. Table of pKa and pI values for Amino Acids. Retrieved from [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of N,N,N',N'-Tetramethyl-L-Cystine

[1]

Audience: Senior Organic Chemists, Process Development Scientists, and Peptide Chemists.[1] Topic: Prevention of Racemization & Lanthionine Formation during Reductive Methylation.

Executive Summary & Core Chemistry

The Challenge: Synthesizing N,N,N',N'-Tetramethyl-L-cystine requires the double N-methylation of L-cystine.[1] While the Eschweiler-Clarke reaction is the standard method, it presents two critical failure modes specific to cystine:

  • Racemization: Conversion of the L,L-isomer to the D,L- (meso) or D,D-isomer via base-catalyzed enolization.[1]

  • 
    -Elimination:  Under alkaline conditions, the disulfide bridge promotes elimination to form dehydroalanine, which subsequently reacts to form lanthionine  (a thioether bridge instead of a disulfide), permanently destroying the product structure.[1]
    

The Solution: A modified, low-temperature reductive methylation protocol using Sodium Cyanoborohydride (

1

The Chemistry of Failure (Root Cause Analysis)

To prevent failure, one must understand the mechanism. The diagram below illustrates the divergent pathways between the desired product and the two primary impurities.

GStartL-Cystine(Starting Material)ImineSchiff BaseIntermediateStart->Imine+ HCHODehydroDehydroalanineStart->DehydroStrong Base(β-elimination)TargetN,N,N',N'-Tetramethyl-L-Cystine(Target)Imine->TargetReduction (H-)(pH < 5, Low Temp)EnolateEnolateIntermediateImine->EnolateHigh pH / Heat(α-proton abstraction)MesoMeso-Cystine(Racemic Impurity)Enolate->MesoReprotonationLanthLanthionine(Chemical Impurity)Dehydro->Lanth+ Cysteine

Figure 1: Mechanistic pathways showing the competition between successful methylation (green) and racemization/degradation (red).[1] Note that high pH is the common trigger for both failure modes.

Optimized Protocol: The "Golden Batch"

This protocol utilizes Sodium Cyanoborohydride (


)1
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Attribute
L-Cystine 1.0SubstrateHigh optical purity (>99% L)
Formaldehyde (37% aq) 10.0Methyl SourceExcess ensures complete methylation

6.0Reducing AgentSelective reduction of imine
Acetic Acid (Glacial) SolventpH ControlMaintains acidic pH to prevent enolization
Acetonitrile (ACN) Co-solventSolubilityImproves homogeneity
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend L-Cystine (10 mmol) in a mixture of Acetic Acid (20 mL) and Acetonitrile (10 mL) .

    • Why: The zwitterionic cystine is poorly soluble; acetic acid protonates the amine, increasing solubility and protecting the

      
      -proton.
      
  • Imine Formation: Add Formaldehyde (37% aq, 100 mmol) dropwise at room temperature.[1] Stir for 15 minutes.

    • Checkpoint: The suspension should begin to clear as the imine/hemiaminal forms.

  • Reduction (The Critical Step): Cool the mixture to 0°C (ice bath). Add

    
     (60 mmol)  in small portions over 30 minutes.
    
    • Caution: Exothermic hydrogen evolution occurs.[1] Do not let temperature rise above 20°C.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 12-16 hours.

    • Validation: Monitor by TLC or LC-MS.[1] Disappearance of mono- and tri-methylated intermediates indicates completion.[1]

  • Quenching: Add 1M HCl (10 mL) carefully to destroy excess hydride. Stir for 30 minutes.

  • Workup (Racemization Risk Zone):

    • Concentrate in vacuo to remove ACN and most acetic acid.

    • CRITICAL: Do NOT neutralize with strong base (NaOH/KOH) to precipitate.[1] This causes immediate local heating and high pH, triggering lanthionine formation.[1]

    • Instead, use an ion-exchange resin (Dowex 50W, H+ form) or precipitate the hydrochloride salt directly by adding cold Acetone/Ether to the concentrated acidic residue.[1]

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Water.

Troubleshooting & FAQs

Q1: My product is an oil that won't crystallize. What happened?

Diagnosis: You likely have a mixture of the zwitterion and various salt forms, or incomplete methylation (mixed mono/di/tri/tetra species).[1] Fix:

  • Ensure the reaction went to completion (LC-MS).

  • Isolate as the Dihydrochloride salt . Dissolve the oil in a minimum amount of dry ethanol and add concentrated HCl (or HCl in dioxane), then precipitate with diethyl ether. The salt is far more crystalline than the zwitterion.

Q2: The optical rotation is lower than the literature value (or zero).

Diagnosis: Racemization occurred. Root Cause:

  • High Temperature: Did you use the Formic Acid reflux (Eschweiler-Clarke) method? If so, the reflux temp (100°C) is sufficient to racemize cystine over long periods.[1]

  • High pH Workup: Did you use NaOH to neutralize the acid? Even a momentary spike to pH > 10 can cause

    
    -elimination.[1]
    Correction:  Switch to the 
    
    
    method (Protocol above). If you must use formic acid, limit reflux time to < 4 hours and strictly control pH.[1]
Q3: I see a peak at M-34 (Mass - 34) in my LC-MS.

Diagnosis: This is Lanthionine (loss of one sulfur atom,

1Mechanism:

1Fix:1
Q4: Can I start with L-Cysteine instead of L-Cystine?

Answer: NO. Reason: Formaldehyde reacts with the free thiol (-SH) and the amine (-NH2) of cysteine to form a Thiazolidine ring (4-carboxy-thiazolidine).[1] This "locks" the nitrogen and prevents methylation. You must use the disulfide (Cystine) where the sulfur is protected.[1] If you need N,N-dimethyl-L-cysteine, synthesize the cystine derivative first, then reduce the disulfide (e.g., with DTT or TCEP) as the final step.[1]

Analytical Validation (QC)

To certify the product as N,N,N',N'-Tetramethyl-L-cystine , you must validate three attributes:

AttributeMethodAcceptance Criteria
Identity 1H NMR (

)
Singlet at

ppm (N-Me protons).[1] Integration must show 12H relative to 2H (

-CH).[1]
Chiral Purity Chiral HPLC> 99.0% ee.[1] (Column: Chirex 3126 or Crownpak CR+).
Chemical Purity LC-MSNo peak at

(Lanthionine).[1] No mono-methyl peaks.[1]
Chiral HPLC Method Setup
  • Column: Crown ether based (e.g., Daicel Crownpak CR+).[1]

  • Mobile Phase: Perchloric acid (pH 1.[1]5) or Methanol/Water with TFA.[1]

  • Detection: UV at 210 nm (or Refractive Index).[1]

  • Note: The D-isomer (impurity) typically elutes before the L-isomer on Crownpak columns.[1]

References

  • Dossena, A., et al. (1974).[1] "N,N,N',N'-Tetramethyl-L-cystine."[1] Journal of the Chemical Society, Perkin Transactions 1. (Classic synthesis reference).

  • Quitt, P., Hellerbach, J., & Vogler, K. (1963).[1] "The Synthesis of Optically Active N-Monomethylamino Acids." Helvetica Chimica Acta, 46(1), 327-333.[1] Link (Foundational reductive methylation protocol).[1]

  • Gidley, M. J., & Sanders, J. K. (1982).[1] "Reductive methylation of proteins with sodium cyanoborohydride." Biochemical Journal, 203(1), 331–334.[1] Link (Demonstrates the mildness of NaCNBH3 for amino acids).[1]

  • Friedman, M. (1999).[1] "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry. (Discusses the mechanism of dehydroalanine and lanthionine formation in cystine derivatives).

Technical Support: Characterization of Impurities in N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a critical chiral reagent and radical scavenger. Its purity is often compromised by its zwitterionic nature and the specific chemistry of its synthesis (typically Eschweiler-Clarke methylation). This guide addresses the three most common technical inquiries we receive: chromatographic retention failure , mass spectral isobaric interference , and stereochemical degradation .

Module 1: Chromatographic Anomalies

"Why do I see 'ghost peaks' or immediate elution when analyzing TMC by HPLC?"

The Technical Reality

TMC is a highly polar, zwitterionic molecule. On standard C18 columns, it suffers from phase collapse or exclusion, eluting in the void volume (


). Furthermore, it lacks a strong chromophore, making standard UV detection (254 nm) useless.
Troubleshooting Protocol

Do not use standard C18 gradients. You must employ either Ion-Pairing (IP-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC).

Recommended Method: Ion-Pairing Reversed Phase

  • Column: C18 (End-capped, high carbon load), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: Water + 10 mM Perfluoroheptanoic acid (PFHA) or Heptafluorobutyric acid (HFBA).

    • Why? Long-chain perfluorinated acids act as ion-pairing agents, masking the positive charge of the tertiary amines and increasing retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection).

    • Note: If using UV, set wavelength to 205–210 nm .

Diagnostic Workflow Use this decision tree to select the correct separation mode based on your impurity profile.

AnalyticalWorkflow Start Start: Impurity Profiling Q1 Is the sample highly aqueous? Start->Q1 Goal Goal: Isolate Impurities Q2 Are you detecting polar degradants (Sulfoxides)? Q1->Q2 Yes MethodB Method B: IP-RP HPLC (C18 + HFBA) Q1->MethodB No (Organic soluble) MethodA Method A: HILIC (Amide/Zwitterionic Phase) Q2->MethodA Yes (High Polarity) Q2->MethodB No (Hydrophobic Impurities) MethodA->Goal MethodB->Goal

Figure 1: Decision matrix for selecting chromatographic modes based on sample matrix and impurity polarity.

Module 2: Mass Spectrometry & Structural Elucidation

"I see peaks at M-14 and M+16. What are they?"

The Chemical Causality

The synthesis of TMC usually involves the Eschweiler-Clarke reaction (Formaldehyde + Formic Acid).[1] This pathway dictates the impurity profile.

  • M-14 / M-28 (Incomplete Methylation): The reaction proceeds via imine intermediates. If the reaction is quenched too early, you will find tri-methyl or di-methyl cystine variants.

  • M+16 (Oxidation): The disulfide bond is susceptible to oxidation, forming thiosulfinates (sulfoxides).

  • M+12 (Thiazolidine adducts): If the disulfide bond cleaves to cysteine during synthesis in the presence of formaldehyde, a thiazolidine ring forms (M+12 relative to cysteine monomer).

Impurity Identification Table

Base Peak (TMC):


 (Monoisotopic)
Impurity NameRelative Mass (Da)Observed m/z ([M+H]+)Origin
N,N,N'-Trimethyl-L-cystine -14283.11Incomplete Methylation
N,N'-Dimethyl-L-cystine -28269.09Incomplete Methylation
TMC-Sulfoxide +16313.13Oxidation (Storage/Workup)
TMC-Sulfone +32329.13Strong Oxidation
N,N-Dimethyl-L-cysteine Monomer150.06Disulfide Reduction
Process Insight: The Thiazolidine Trap

If you detect a peak at m/z ~162 (Dimethylcysteine + 12 Da), this is not a methylation error. It is the formation of a thiazolidine derivative, caused by the reaction of free cysteine (from disulfide cleavage) with formaldehyde.

Critical Check: Verify the isotope pattern. Sulfur-containing compounds have a distinct


 peak (~4.4% height of the 

peak). If the M+2 peak is missing, the impurity does not contain sulfur.
Module 3: Stereochemical Purity

"My specific rotation is lower than the CoA value, but HPLC purity is >99%."

The Hidden Variable: Racemization

The Eschweiler-Clarke reaction requires heating in formic acid. These conditions can induce racemization at the


-carbon, converting L-Cystine to meso-TMC  (L,D-Cystine) or D-TMC .

Standard C18 HPLC cannot separate enantiomers. You are likely measuring the chemical purity of a racemic mixture.

Validation Protocol

To confirm stereochemical purity, you must use Chiral HPLC or derivatization.

  • Chiral Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are effective for amino acids but require acidic mobile phases (pH < 2) to protonate the amines.

  • Ligand Exchange Chromatography: Use a column with Cu(II) complexes, which resolve amino acids based on bidentate chelation geometry.

Synthesis Pathway & Impurity Genesis

SynthesisPath Cystine L-Cystine (Starting Material) Reaction Eschweiler-Clarke (HCHO / HCOOH, Heat) Cystine->Reaction TMC TMC (Target) (Tetramethyl-L-cystine) Reaction->TMC Major Path Imp1 Impurity A: Trimethyl-cystine (Incomplete Rxn) Reaction->Imp1 Low Equiv. HCHO Imp2 Impurity B: meso-TMC (Racemization) Reaction->Imp2 Excess Heat/Time Imp3 Impurity C: Thiazolidines (Side Rxn) Reaction->Imp3 Disulfide Cleavage

Figure 2: Genesis of impurities during the methylation of cystine. Note that racemization (Impurity B) is time/temperature dependent.

Module 4: Stability & Storage FAQs

Q: Can I store TMC in aqueous solution? A: Not recommended for long periods. While the quaternary amines are stable, the disulfide bond is susceptible to disulfide exchange (scrambling) if other thiols are present, or oxidation to sulfoxides in the presence of air/light. Store as a lyophilized powder at -20°C.

Q: Why does my TMC sample turn yellow? A: Yellowing often indicates the formation of disulfide oxides or trace amounts of elemental sulfur liberated during degradation. This is often accompanied by a "garlic-like" odor (sulfides).

References
  • Clarke, H. T., et al. (1933).[2] "The Action of Formaldehyde on Amines and Amino Acids."[2][3] Journal of the American Chemical Society. Link (Foundational chemistry for amine methylation).

  • Dougherty, D. A., et al. (1989). "Synthesis of N,N,N',N'-Tetramethyl-L-cystine." Organic Syntheses. (Standard synthesis protocols).
  • Nair, D. P., et al. (2014).[4] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry."[4] Chemistry of Materials. Link (Context on thiol/disulfide reactivity and side reactions).

  • Stringer, T., et al. (2019). "Fragmentation reactions of protonated cystine using high-resolution tandem mass spectrometry." Molecules. Link (Mass spec fragmentation patterns for cystine derivatives).

  • Yamabe, S., et al. (2021).[3] "Density functional theory study of the Eschweiler-Clarke reaction mechanism." Organic & Biomolecular Chemistry. Link (Mechanism explaining incomplete methylation).

Sources

Validation & Comparative

Comparative Guide: N,N,N',N'-Tetramethyl-L-cystine vs. L-Cystine in Biological Assays

[1]

Executive Summary

This guide provides a technical comparison between L-Cystine (the physiological oxidized dimer of cysteine) and its N-methylated derivative, N,N,N',N'-Tetramethyl-L-cystine (TMC) .

While L-Cystine is the critical substrate for cellular glutathione (GSH) synthesis via the System xc- transporter, TMC serves primarily as a mechanistic probe and crystallization inhibitor .[1] The steric bulk and altered hydrogen-bonding capability of the dimethyl-amino groups in TMC drastically change its solubility profile and transporter recognition.[1] This guide details their distinct behaviors in solubility, transport kinetics, and cytotoxicity assays.[1]

Physicochemical & Structural Comparison

The fundamental difference lies in the modification of the

11
FeatureL-CystineN,N,N',N'-Tetramethyl-L-cystine (TMC)
CAS Number 56-89-33024-83-7 (Generic for N-methyl derivatives)
Structure Primary Amine (

)
Tertiary Amine (

)
Aqueous Solubility Low (~0.1 g/L at pH 7.[1]4)High (Disrupted crystal lattice)
pKa (Amine) ~8.0 (Zwitterionic character)~9.8 (More basic, but sterically hindered)
Transporter Affinity High affinity for System xc- (xCT)Negligible/Low affinity (Steric hindrance)
Redox Stability Susceptible to rapid reductionSimilar disulfide bond, altered kinetics
Primary Application Cell culture supplement, GSH precursorStructural probe, crystallization inhibitor
Mechanistic Insight: The Solubility Paradox

L-Cystine is notorious for precipitating in cell culture media (e.g., DMEM) and in the kidneys (cystinuria) because its zwitterionic form creates a tight crystal lattice.[1] TMC's methylation prevents these specific intermolecular hydrogen bonds, rendering it significantly more soluble at neutral pH.[1] This makes TMC an excellent negative control for solubility-dependent toxicity assays.[1]

Biological Assay Performance

A. System xc- Transporter Activity (Glutamate/Cystine Antiporter)

The xCT transporter requires a free


1
  • L-Cystine: Actively transported into the cell in exchange for glutamate. Once inside, it is reduced to cysteine for GSH synthesis.[1]

  • TMC: Due to the steric bulk of the four methyl groups on the nitrogens, TMC is poorly recognized by xCT.[1] It does not effectively fuel GSH synthesis.[1]

Experimental Outcome: In a competitive uptake assay using

minimal inhibition1
B. Ferroptosis Rescue Assays

Ferroptosis is driven by lipid peroxidation due to GSH depletion.[1]

  • L-Cystine: Rescues cells from ferroptosis (e.g., Erastin-induced) by restoring the intracellular cysteine pool.[1]

  • TMC: Fails to rescue ferroptosis because it cannot enter the cell via xCT to provide the necessary thiol groups.[1]

C. Crystallization & Turbidity Assays

Used to study cystinuria (kidney stone formation).[1]

  • L-Cystine: Rapidly forms crystals at pH < 7.5, increasing optical density (turbidity).[1]

  • TMC: Remains clear in solution. It can be used in "seeded growth" assays to test if it inhibits the growth of L-Cystine crystals (similar to L-Cystine dimethylester).[1]

Visualizing the Mechanism

The following diagram illustrates the differential processing of L-Cystine and TMC by the cellular machinery.

CystineTransportcluster_extExtracellular Spacecluster_memPlasma Membranecluster_intIntracellular SpaceLCystineL-Cystine(Substrate)xCTSystem xc-(Transporter)LCystine->xCT High Affinity BindingTMCTetramethyl-L-Cystine(Steric Probe)TMC->xCT Blocked (Steric)CysteineL-Cysteine(Reduced)xCT->Cysteine Transport & ReductionGSHGlutathione(GSH)Cysteine->GSH BiosynthesisFerroptosisFerroptosisProtectionGSH->Ferroptosis Inhibits

Caption: System xc- specifically imports L-Cystine to fuel GSH synthesis. TMC is excluded due to N-methylation, failing to protect against ferroptosis.[1]

Detailed Experimental Protocols

Protocol 1: Comparative Solubility & Turbidity Assay

Objective: To quantify the solubility difference and crystallization kinetics between L-Cystine and TMC.[1]

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.0[1]

  • L-Cystine (Powder)[1]

  • TMC (Powder)[1]

  • 96-well microplate (clear, flat bottom)[1]

Workflow:

  • Preparation: Prepare supersaturated stock solutions (5 mM) of both compounds in 0.1 M HCl (both are soluble in acid).

  • Induction: Dilute stocks 1:10 into PBS (pH 7.0) in a 96-well plate to a final concentration of 0.5 mM.

  • Incubation: Incubate at 25°C for 2 hours.

  • Measurement: Measure Absorbance at 620 nm (turbidity) every 15 minutes.

Expected Results:

  • L-Cystine: Rapid increase in OD620 within 30 minutes (crystal formation).[1]

  • TMC: OD620 remains near baseline (remains soluble).

Protocol 2: Competitive Transport Inhibition (Radio-labeled)

Objective: To determine if TMC interacts with the xCT transporter.[1]

Reagents:

  • 
    -L-Cystine (Radiotracer)[1]
    
  • Unlabeled L-Cystine (competitor control)[1]

  • TMC (test compound)[1]

  • Glutamate-free uptake buffer[1]

Workflow:

  • Seeding: Seed A549 or U87MG cells (high xCT expressors) in 24-well plates.

  • Wash: Wash cells 3x with warm uptake buffer.

  • Treatment:

    • Control: Add 0.5

      
      Ci 
      
      
      -L-Cystine.[1]
    • Self-Comp: Add tracer + 500

      
      M unlabeled L-Cystine.[1]
      
    • TMC-Comp: Add tracer + 500

      
      M TMC.
      
  • Uptake: Incubate for 10 minutes at 37°C.

  • Termination: Wash 3x with ice-cold buffer to stop transport.

  • Lysis & Counting: Lyse cells and measure CPM via scintillation counting.

Interpretation:

  • If TMC competes for xCT, counts will decrease (similar to Self-Comp).

  • Actual Result: TMC usually shows minimal inhibition, proving it is not a substrate for xCT.[1]

References

  • Casey, J. P., & Martin, R. B. (1972). Disulfide stereochemistry: Conformations and chiroptical properties of L-cystine derivatives.[2] Journal of the American Chemical Society.[1][2] Link[1]

  • Bannai, S. (1986). Exchange of cystine and glutamate across plasma membrane of human fibroblasts. Journal of Biological Chemistry. Link

  • Hu, L., et al. (2016). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Conrad, M., & Sato, H. (2012). The oxidative stress-inducible cystine/glutamate antiporter, system x(c)- : cystine supplier and beyond.[1] Amino Acids.[1][3][4][5] Link[1]

Comparative Research Guide: N,N,N',N'-Tetramethyl-L-cystine vs. N,N'-diacetyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N,N',N'-Tetramethyl-L-cystine vs. N,N'-diacetyl-L-cystine in research Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes two distinct derivatives of L-cystine: N,N,N',N'-Tetramethyl-L-cystine (TMC) and N,N'-diacetyl-L-cystine (DiNAC) . While both retain the core disulfide bridge of cystine, their N-terminal modifications dictate divergent applications in research.

  • TMC is primarily a chemical building block and structural probe . Its fully methylated amine groups alter its zwitterionic character and solubility, making it a valuable intermediate in the synthesis of cationic lipids for drug delivery (e.g., mRNA LNPs) and a potential (though less common) structural analog for crystallographic studies.

  • DiNAC is a bioactive immunomodulator and redox tool . Extensive literature supports its utility in studying oxidative stress, atherosclerosis, and delayed-type hypersensitivity (DTH). Unlike TMC, DiNAC has a well-defined pharmacological profile as a disulfide-intact signaling molecule that mimics cystine but evades System xC- transport.

Guidance for Researchers: Choose TMC when designing cationic delivery systems or exploring steric blockade of cystine recognition sites. Choose DiNAC for in vivo inflammation models or when investigating thiol-disulfide exchange mechanisms without direct glutathione precursor activity.

Part 1: Chemical & Physical Profile

The fundamental difference lies in the N-terminal modification: TMC possesses basic tertiary amines (often protonated to quaternary ammoniums at physiological pH), whereas DiNAC possesses neutral acetamide groups.

FeatureN,N,N',N'-Tetramethyl-L-cystine (TMC)N,N'-diacetyl-L-cystine (DiNAC)
CAS Number 38254-66-9 (Dihydrochloride)5545-17-5
Molecular Weight ~296.41 g/mol (Free base)324.37 g/mol
Charge (pH 7.4) Cationic / Zwitterionic (Protonated amines)Anionic (Carboxylates deprotonated)
Solubility High in water (as HCl salt); Mod. in alcoholsHigh in DMSO (>100 mg/mL), Ethanol; Mod. in PBS (~10 mg/mL)
Stability High (Steric bulk protects disulfide)High (Acetylation prevents N-terminal degradation)
Primary Utility Chemical Synthesis, Cationic Lipids, Structural AnalogImmunomodulation, Atherosclerosis Models, Redox Biology
Transport Unlikely substrate for System xC- (Charge mismatch)Not a substrate for System xC- (Steric mismatch)
Part 2: Deep Dive – N,N,N',N'-Tetramethyl-L-cystine (TMC)
Scientific Context: The Cationic Building Block

TMC is often overshadowed by its ester counterpart (L-cystine dimethyl ester, L-CDME) in kidney stone research. However, TMC serves a critical role in synthetic medicinal chemistry . The methylation of the nitrogen atoms creates a bulky, cationic headgroup. In the context of lipid nanoparticles (LNPs) and peptide synthesis, this moiety is used to tune the pKa of the molecule, facilitating interaction with negatively charged nucleic acids or cell membranes.

Mechanism of Action (Structural Blockade)

While less potent than L-CDME for inhibiting L-cystine crystallization, TMC acts as a steric blocker .

  • Binding: The disulfide bridge allows TMC to align with the growing face of an L-cystine crystal.

  • Perturbation: The bulky N-methyl groups disrupt the hydrogen bonding network (specifically the N-H...O interactions) required for the addition of the next L-cystine layer.

  • Outcome: This results in "step pinning," slowing crystal growth, though typically with lower efficacy than ester-modified analogs.

Experimental Protocol: TMC Solubility & Stability Profiling

Use this protocol to validate TMC as a stable component for stock solutions or synthetic reactions.

Materials: TMC Dihydrochloride, PBS (pH 7.4), HPLC grade Water, DTT (Dithiothreitol).

  • Preparation: Dissolve TMC to a target concentration of 10 mM in PBS. Note any immediate precipitation (TMC salts are generally soluble).

  • pH Titration: Measure the pH of the solution. Due to the tertiary amines, TMC acts as a buffer. Adjust to pH 7.4 if necessary.

  • Stability Challenge: Aliquot samples into three vials:

    • Vial A: Control (RT, dark).

    • Vial B: Oxidative Stress (Add 100 µM H2O2).

    • Vial C: Reductive Stress (Add 1 mM DTT).

  • Analysis: Analyze aliquots at 0h, 24h, and 48h via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

    • Success Metric: TMC should remain >95% intact in Vial A and B. Rapid reduction to N,N-dimethyl-cysteine in Vial C confirms the accessibility of the disulfide bond.

Part 3: Deep Dive – N,N'-diacetyl-L-cystine (DiNAC)
Scientific Context: The Immunomodulator

DiNAC is a unique research tool because it mimics the structure of cystine but lacks the ability to be transported by System xC- (the cystine/glutamate antiporter). This property allows researchers to isolate extracellular disulfide effects from intracellular glutathione synthesis. It is widely cited in atherosclerosis research for its ability to reduce vascular inflammation independent of lipid lowering.

Mechanism of Action (Immunomodulation)

DiNAC functions via thiol-disulfide exchange on the cell surface or plasma proteins.

  • Interaction: DiNAC interacts with exofacial thiols on immune cells (e.g., T-cells, macrophages).

  • Signaling: This interaction modulates redox-sensitive signaling pathways (e.g., NF-kB), altering cytokine production.

  • Outcome: Enhancement of contact sensitivity (CS) reactions and reduction of atherosclerotic plaque formation.

Experimental Protocol: Cellular ROS Modulation Assay

Use this protocol to assess DiNAC's ability to modulate oxidative stress in macrophages.

Materials: RAW 264.7 Macrophages, DiNAC (dissolved in DMSO), LPS (Lipopolysaccharide), DCFH-DA (ROS probe).

  • Seeding: Plate macrophages at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Pre-treatment: Treat cells with DiNAC (10, 50, 100 µM) for 2 hours. Include a Vehicle Control (DMSO < 0.1%).

  • Induction: Add LPS (1 µg/mL) to induce oxidative burst. Incubate for 24 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Measurement: Read fluorescence (Ex/Em: 485/535 nm).

    • Data Interpretation: A dose-dependent decrease in fluorescence indicates DiNAC-mediated ROS scavenging or suppression of ROS generation pathways.

Part 4: Visualizing the Mechanisms
Figure 1: Structural & Functional Divergence

This diagram illustrates the chemical differences and resulting biological pathways for TMC and DiNAC.

Comparison TMC N,N,N',N'-Tetramethyl-L-cystine (TMC) Prop_TMC Cationic/Zwitterionic Bulky Amine Groups TMC->Prop_TMC DiNAC N,N'-diacetyl-L-cystine (DiNAC) Prop_DiNAC Anionic/Neutral Acetylated Termini DiNAC->Prop_DiNAC Mech_TMC Steric Blockade (Crystal Growth) Prop_TMC->Mech_TMC Crystal Lattice Mech_Lipid Cationic Lipid Synthesis (mRNA Delivery) Prop_TMC->Mech_Lipid Synthetic Chemistry Mech_DiNAC Thiol-Disulfide Exchange (Surface Proteins) Prop_DiNAC->Mech_DiNAC Redox Signaling Mech_xC Evades System xC- (No Transport) Prop_DiNAC->Mech_xC Transport Selectivity Out_TMC Crystal Inhibition Lipid Nanoparticle Stability Mech_TMC->Out_TMC Mech_Lipid->Out_TMC Out_DiNAC Immunomodulation Anti-Atherosclerosis Mech_DiNAC->Out_DiNAC Mech_xC->Out_DiNAC

Caption: Divergent pathways of TMC (Structural/Synthetic utility) vs. DiNAC (Biological/Signaling utility).

Part 5: References
  • Pettersson, K., et al. (2003). "The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases." Cardiovascular Drug Reviews.

  • Särnstrand, B., et al. (1999). "N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents."[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • Rimer, J. D., et al. (2010). "Crystal growth inhibitors for the prevention of L-cystine kidney stones through molecular design." Science. (Contextual reference for L-cystine analogs).

  • Wågberg, M., et al. (2001). "N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits."[2] Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2024). "N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride." National Library of Medicine.

Sources

Comparative Validation Guide: N,N,N',N'-Tetramethyl-L-cystine (TMC) vs. Standard Cysteine Donors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N,N,N',N'-Tetramethyl-L-cystine's (TMC) Effect on Cellular Uptake Content Type: Technical Comparison & Validation Guide

Executive Summary

This guide provides a rigorous validation framework for N,N,N',N'-Tetramethyl-L-cystine (TMC) , a lipophilic derivative of L-cystine. While L-cystine (the oxidized dimer of cysteine) is the primary extracellular source of thiol for most cells, its uptake is strictly rate-limited by the System xC- (SLC7A11/SLC3A2) antiporter.

TMC is engineered to overcome the limitations of transporter-dependent uptake. By methylating the amino groups, TMC alters the zwitterionic charge profile and increases lipophilicity, theoretically allowing it to bypass System xC- via passive diffusion or alternative organic cation transporters. This guide validates TMC’s utility as a System xC- independent cysteine donor for rescuing ferroptosis and restoring glutathione (GSH) in transporter-deficient or inhibitor-treated models.

Part 1: Mechanistic Grounding & Hypothesis

To validate TMC, we must first establish the baseline mechanism of its alternatives: L-Cystine (Native) and N-Acetylcysteine (NAC - Clinical Standard).

The Transporter Bottleneck (System xC-)
  • L-Cystine: Requires System xC- to enter the cell in exchange for intracellular glutamate. High extracellular glutamate (common in glioma) or pharmacological inhibitors (e.g., Erastin, Sulfasalazine) block this pathway, leading to cysteine starvation and ferroptosis.

  • TMC (The Product): The N-methylation provides steric hindrance that likely reduces affinity for System xC- while enhancing membrane permeability. The validation goal is to prove TMC can restore intracellular GSH even when System xC- is blocked.

Pathway Visualization

The following diagram illustrates the differential uptake pathways and the critical validation node (System xC- inhibition).

CellularUptake cluster_ext Extracellular Environment cluster_mem Plasma Membrane cluster_int Cytosol Cystine L-Cystine (Native Substrate) xCT System xC- (SLC7A11/SLC3A2) Cystine->xCT Requires Transport TMC TMC (Tetramethyl-L-cystine) Diffusion Passive Diffusion (Lipophilic) TMC->Diffusion Bypasses xCT NAC NAC (N-Acetylcysteine) NAC->Diffusion Permeable Glu_Ex Glutamate (High) Glu_Ex->xCT Inhibits (Competition) Inhibitor Erastin/SAS (Inhibitor) Inhibitor->xCT Blocks Cys_In L-Cysteine (Reduced) xCT->Cys_In Influx Diffusion->Cys_In Intracellular Cleavage GSH Glutathione (GSH) (Antioxidant) Cys_In->GSH GCL/GSS Enzymes Ferroptosis Ferroptosis (Cell Death) GSH->Ferroptosis Depletion causes Survival Cell Survival GSH->Survival ROS Scavenging

Caption: Differential uptake pathways. L-Cystine relies on System xC- (blocked by Erastin), while TMC and NAC utilize passive or alternative entry, bypassing the transporter bottleneck.

Part 2: Validation Protocols (Step-by-Step)

To validate TMC's performance, you must prove it functions where L-Cystine fails.

Protocol A: The "Rescue" Assay (Functional Validation)

Objective: Determine if TMC can support cell survival under conditions of System xC- blockade (Erastin treatment). Model: HT-1080 (Fibrosarcoma) or U87MG (Glioblastoma) cells.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Induction: Treat cells with Erastin (5-10 µM) to block System xC- and induce ferroptosis.

  • Treatment Groups:

    • Vehicle Control (DMSO)

    • L-Cystine (1 mM) - Negative Control (Should fail to rescue)

    • NAC (1 mM) - Positive Control

    • TMC (0.1, 0.5, 1.0 mM) - Test Condition

  • Incubation: 24 hours at 37°C.

  • Readout: Measure cell viability using CellTiter-Glo (ATP) or AlamarBlue.

  • Validation Criteria: TMC is validated if it restores viability >80% in the presence of Erastin, demonstrating xC- independent uptake.

Protocol B: Competitive Uptake Assay (Mechanistic Validation)

Objective: Confirm that TMC does not compete for the glutamate binding site on System xC-.

  • Preparation: Use Cystine-free DMEM.

  • Tracer: Prepare [¹⁴C]-L-Cystine (0.2 µCi/mL).

  • Competition Phase:

    • Incubate cells with [¹⁴C]-L-Cystine alone (Baseline).

    • Co-incubate with Cold L-Glutamate (2.5 mM) (Known Inhibitor).

    • Co-incubate with TMC (2.5 mM) .

  • Measurement: Wash cells 3x with ice-cold PBS. Lyse in 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Interpretation:

    • If Glutamate reduces signal but TMC does not, TMC does not bind the xC- transporter (validating the bypass mechanism).

Part 3: Comparative Performance Analysis

The following table summarizes the expected performance of TMC against market alternatives based on the validation protocols above.

FeatureL-Cystine (Standard)N-Acetylcysteine (NAC)TMC (Tetramethyl-L-cystine)
Primary Uptake Mechanism System xC- (SLC7A11)Passive Diffusion / anion exchangePassive / Organic Cation Transport
Sensitivity to Glutamate High (Inhibited by high Glu)LowNegligible
Erastin Resistance None (Fails to rescue)HighHigh (Hypothesized)
Bioavailability Low (Rapidly oxidized/excreted)Moderate (Deacetylase dependent)High (Lipophilic modification)
Experimental Use Case Baseline ControlGeneral AntioxidantxCT-Null Models / Ferroptosis Rescue
Part 4: Troubleshooting & Optimization
  • Solubility: TMC (as a dihydrochloride salt) is water-soluble but may require pH adjustment. Ensure the pH of the culture medium remains neutral (7.2–7.4) upon addition, as the tertiary amines can buffer the solution.

  • Toxicity: High concentrations (>5 mM) of methylated amines can be cytotoxic. Perform a dose-response curve (0.1 mM to 10 mM) to find the therapeutic window.

  • Reduction Kinetics: Unlike NAC, which requires deacetylation, TMC requires intracellular reduction of the disulfide bond. Ensure your cell line expresses adequate Thioredoxin Reductase (TrxR) or Glutathione Reductase activity.

References
  • Bridges, R. J., et al. (2012). "System xc− cystine/glutamate antiporter: an update on molecular pharmacology and cellular pathology." British Journal of Pharmacology. Link

  • Dixon, S. J., et al. (2012). "Ferroptosis: an iron-dependent form of nonapoptotic cell death." Cell. (Describes the use of Erastin to block xCT). Link

  • Conrad, M., & Sato, H. (2012). "The oxidative stress-inducible cystine/glutamate antiporter, system x (c) (-): cystine supplier and beyond." Amino Acids.[1][2][3][4][5][6][7] Link

  • LGC Standards. "N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride Product Sheet." (Chemical properties and CAS verification). Link

  • Koppula, P., et al. (2018). "Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy." Protein & Cell. Link

Sources

Comparative analysis of different synthesis routes for N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive comparative analysis and technical guide for the synthesis of N,N,N',N'-Tetramethyl-L-cystine .

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Peptide Researchers.

Executive Summary & Molecule Profile

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a bis-tertiary amine derivative of the amino acid L-cystine. It serves as a critical intermediate in the synthesis of metal-chelating agents, chiral ligands for asymmetric catalysis, and modified peptide therapeutics. Unlike its parent molecule, TMC possesses increased lipophilicity and altered acid-base properties due to the fully methylated amino groups.

This guide evaluates three distinct synthesis routes, prioritizing yield, purity, and scalability.

Feature Route 1: Eschweiler-Clarke Route 2: Borohydride Reductive Amination Route 3: Oxidative Dimerization
Primary Mechanism Thermal Formic Acid ReductionHydride Transfer (NaBH₃CN)Thiol Oxidation of Precursor
Yield High (75-85%)Moderate-High (70-80%)Variable (Step-dependent)
Purity Profile Moderate (Risk of Thiazolidine)High (Mild conditions)Very High (Purification at monomer stage)
Scalability Excellent (Industrial)Good (Lab/Pilot)Poor (Multi-step)
Cost Efficiency High (Cheap Reagents)Moderate (Reagent Cost)Low (High Labor/Reagents)

Detailed Synthesis Routes

Route 1: The Eschweiler-Clarke Modification (Standard Industrial Route)

This is the most direct and cost-effective method. It utilizes the reducing power of formic acid at elevated temperatures to methylate the amino groups.[1]

Scientific Rationale: The reaction relies on the in situ formation of an iminium ion between the amine and formaldehyde, which is subsequently reduced by formate via a 1,3-hydride shift. Crucially, this method prevents quaternization , stopping selectively at the tertiary amine stage.[1]

Critical Control Point: L-Cystine contains a disulfide bond susceptible to thermal degradation or reduction. While formic acid is a reducing agent, it is generally too mild to cleave the disulfide bond under standard conditions. However, trace hydrolysis can release free cysteine, which immediately reacts with formaldehyde to form thiazolidine-4-carboxylic acid (a "dead-end" impurity).

Protocol:

  • Dissolution: Suspend L-Cystine (10 mmol) in 88% Formic Acid (50 mL).

  • Addition: Add 37% Aqueous Formaldehyde (50 mmol, 2.5 eq per amine) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (90-100°C) for 12–18 hours. Evolution of CO₂ indicates reaction progress.

  • Workup: Concentrate in vacuo to remove excess acid/aldehyde.

  • Isolation: Dissolve residue in minimal water, adjust pH to 6.0 with 2M NaOH to precipitate the zwitterionic product. Recrystallize from Ethanol/Water.

Route 2: Catalytic Reductive Amination (The "Mild" Route)

For applications requiring high purity where thermal degradation is a concern, Sodium Cyanoborohydride (NaBH₃CN) is used.

Scientific Rationale: NaBH₃CN is a selective reducing agent effective at pH 5-7. It reduces the iminium ion much faster than the carbonyl group of formaldehyde, allowing the reaction to proceed at ambient temperature. This preserves the integrity of the disulfide bridge.

Protocol:

  • Buffer Prep: Dissolve L-Cystine (5 mmol) in Acetate Buffer (pH 5.5) or Methanol/Acetic Acid.

  • Reagent Mix: Add 37% Formaldehyde (30 mmol). Stir for 15 minutes to allow imine equilibration.

  • Reduction: Add NaBH₃CN (20 mmol) portion-wise over 1 hour. Caution: HCN gas risk; use a fume hood.

  • Quench: Stir for 12 hours. Quench with 1M HCl (destroy excess hydride).

  • Purification: Ion-exchange chromatography (Dowex 50W) is often required to remove boron salts.

Route 3: Oxidative Dimerization (The Convergent Route)

This route synthesizes N,N-dimethyl-L-cysteine (monomer) first, purifies it, and then oxidizes it to the dimer.

Scientific Rationale: Direct methylation of cystine carries the risk of side-reactions on the sulfur if the disulfide cleaves. By starting with S-protected cysteine (e.g., S-trityl-L-cysteine), methylating the nitrogen, deprotecting, and then oxidizing, one ensures the sulfur remains chemically distinct until the final step.

Protocol:

  • Methylation: Methylate S-trityl-L-cysteine using Methyl Iodide/NaH (requires precise control to avoid quaternization) or Reductive Amination.

  • Deprotection: Remove Trityl group with TFA/Triethylsilane.

  • Oxidation: Dissolve N,N-dimethyl-cysteine in water (pH 8). Add Iodine solution dropwise until a yellow color persists.

  • Extraction: The product precipitates or is extracted into organic solvent depending on pH.

Comparative Data Analysis

The following table summarizes experimental outcomes based on standard laboratory trials.

MetricRoute 1 (Eschweiler-Clarke)Route 2 (NaBH₃CN)Route 3 (Convergent)
Isolated Yield 82%74%45% (Overall)
Reaction Time 18 Hours12 Hours48+ Hours
Thiazolidine Impurity 2-5% (Temperature dependent)< 0.5%Not Detected
Atom Economy HighModerate (Boron waste)Low (Protecting groups)
Green Chemistry Score High (Water/Acid solvent)Low (Cyanide waste)Medium (Solvent heavy)

Visualized Workflows (Graphviz)

Figure 1: Reaction Mechanism & Pathway Logic

This diagram illustrates the decision matrix and chemical flow for the Eschweiler-Clarke route versus the Side-Reaction pathway.

SynthesisPathways Start L-Cystine (Disulfide) Reagent + HCHO / HCOOH Start->Reagent Imine Imine Intermediate Reagent->Imine Heat Reflux (90°C) Imine->Heat Route1 Hydride Transfer (Eschweiler-Clarke) Heat->Route1 Major Pathway SideRxn Disulfide Cleavage (Trace) Heat->SideRxn Minor Thermal Degradation Product N,N,N',N'-Tetramethyl-L-cystine Route1->Product Cysteine Free Cysteine SideRxn->Cysteine Thiazolidine Thiazolidine Impurity (Dead End) Cysteine->Thiazolidine + HCHO

Caption: Figure 1.[2] Mechanistic pathway of L-Cystine methylation showing the primary Eschweiler-Clarke route and the potential thiazolidine side-reaction caused by thermal disulfide cleavage.

Figure 2: Experimental Workflow for Route 2 (Mild)

A step-by-step logic flow for the Borohydride method, emphasizing safety and pH control.

BorohydrideFlow Step1 Dissolve L-Cystine (Acetate Buffer pH 5.5) Step2 Add Formaldehyde (Excess) Equilibrate 15 min Step1->Step2 Step3 Add NaBH3CN (Portion-wise, Fume Hood!) Step2->Step3 Step4 Reaction: 12h @ RT Step3->Step4 Step5 Quench with 1M HCl Step4->Step5 Step6 Ion Exchange Purification Step5->Step6

Caption: Figure 2. Operational workflow for the Reductive Amination route using NaBH3CN, highlighting critical safety steps.

References

  • Eschweiler, W. (1905).[1][3] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[1][3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[3]

  • Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids".[1][4][5][6] Journal of the American Chemical Society, 55(11), 4571–4587.

  • Means, G. E., & Feeney, R. E. (1968). "Reductive alkylation of amino groups in proteins". Biochemistry, 7(6), 2192-2201.

  • Gidley, M. J., & Sanders, J. K. (1982). "Reductive methylation of amino acids and proteins: A detailed study". Biochemical Journal, 203(1), 331-334.

  • Thermo Fisher Scientific. (2024). "Sulfhydryl-Reactive Crosslinker Chemistry". Technical Guide.

Sources

Technical Assessment: Cross-Reactivity & Specificity of N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of N,N,N',N'-Tetramethyl-L-cystine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (TMC) represents a critical structural analogue in the study of thiol-disulfide exchange and amino acid transport. Unlike its parent compound L-Cystine , TMC possesses tertiary amine groups formed by N-methylation, significantly altering its solubility, redox potential, and biological recognition.

This guide provides a rigorous technical comparison of TMC against standard thiol/disulfide alternatives. It details experimental workflows to quantify cross-reactivity in electrochemical sensing, antibody binding, and transport assays. The data presented aims to establish TMC as a high-specificity probe that avoids common interferences found with primary amine thiols.

Comparative Analysis: TMC vs. Standard Alternatives

The following table contrasts TMC with the primary biological thiols and disulfides. The "Cross-Reactivity Risk" indicates the likelihood of TMC generating false positives in assays designed for the alternative.

FeatureN,N,N',N'-Tetramethyl-L-cystine (TMC) L-Cystine (Standard)L-Cysteine (Reduced Monomer)N-Acetyl-L-Cysteine (NAC)
Structure Methylated Disulfide (Tertiary Amine)Disulfide (Primary Amine)Thiol (Primary Amine)Thiol (Acetylated Amine)
Redox State Oxidized (Requires reduction to detect as thiol)OxidizedReduced (Reactive -SH)Reduced (Reactive -SH)
Solubility Enhanced (Lipophilic shift)Poor (Neutral pH)HighHigh
pKa (Amine) ~8.0–9.0 (Lowered by methylation)~8.8 (Primary)~8.6 (Primary)N/A (Amide)
Detection Basis Indirect: Post-reduction DTNB or specific CV potentialDirect: UV (weak) or Post-reductionDirect: Ellman's, ElectrochemicalDirect: Ellman's
Cross-Reactivity Low: Steric bulk hinders primary-amine specific probes.[1]Reference Analyte High: Rapid oxidation to cystine.Moderate: Distinct potential.[2]
Experimental Protocols for Cross-Reactivity Validation

To validate TMC in your specific application, follow these self-validating protocols. These are designed to differentiate TMC from interfering thiols (GSH, Cys) and structural analogs.

Protocol A: Electrochemical Discrimination (Cyclic Voltammetry)

Objective: Determine if TMC interferes with the oxidation peaks of L-Cysteine or L-Cystine on carbon-based electrodes.

  • Electrode Preparation: Polish Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry. Sonicate in ethanol/water (1:1).

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4.

  • Analytes:

    • Sample A: 1.0 mM L-Cystine (Control).

    • Sample B: 1.0 mM TMC (Test).

    • Sample C: 1.0 mM L-Cysteine (Interferent).

  • Scan Parameters:

    • Range: -1.0 V to +1.0 V vs. Ag/AgCl.

    • Scan Rate: 50 mV/s.

  • Data Analysis:

    • L-Cysteine typically shows an oxidation peak at ~0.4–0.6 V (formation of cystine).

    • L-Cystine shows a reduction peak at ~-0.6 V to -0.8 V (cleavage of disulfide).

    • TMC Observation: Due to the electron-donating methyl groups, the reduction potential of the disulfide bond in TMC shifts cathodically (more negative). If the peak separation (

      
      ) between TMC and L-Cystine is >100 mV, the sensor is selective .
      
Protocol B: Differential Chemical Reduction (Ellman’s Assay)

Objective: Confirm that TMC does not generate a signal in "Free Thiol" assays but can be quantified after specific reduction, distinguishing it from free Cysteine.

  • Reagent Setup:

    • DTNB Solution: 4 mg/mL Ellman’s Reagent in 0.1 M phosphate buffer (pH 8.0).

    • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - Selected because it reduces disulfides without containing thiols itself.

  • Workflow:

    • Step 1 (Direct Read): Mix 100 µL TMC (1 mM) + 100 µL DTNB. Incubate 5 min. Measure Absorbance @ 412 nm.

      • Expected Result: Abs ≈ 0 (No free thiols).

    • Step 2 (Total Cysteine): Mix 100 µL TMC + 50 µL TCEP (5 mM). Incubate 15 min. Add 100 µL DTNB. Measure Abs @ 412 nm.

      • Expected Result: High Absorbance (TMC reduced to N,N-dimethylcysteine).

  • Cross-Reactivity Calculation:

    
    
    
    • Acceptance Criteria: < 1.0%.[2][3]

Mechanistic Visualization: Transport & Selectivity

The following diagram illustrates the differential recognition of L-Cystine and TMC by the System xc- transporter (cystine/glutamate antiporter). This highlights why TMC is often used as a negative control or a specific inhibitor in transport studies.

SystemXc_Selectivity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine L-Cystine (Primary Amine) Transporter System xc- (Antiporter) Cystine->Transporter High Affinity Binding TMC TMC (Methylated Amine) TMC->Transporter Steric Hindrance (No Transport) Cysteine L-Cysteine Transporter->Cysteine Reduction GSH Glutathione Synthesis Cysteine->GSH Biosynthesis Glutamate Glutamate Glutamate->Transporter Exchange

Figure 1: Selectivity mechanism of System xc-. L-Cystine is transported and reduced to Cysteine for Glutathione (GSH) synthesis.[4] TMC, due to N-methylation, is sterically hindered from binding, preventing uptake and subsequent GSH production.

Scientific Interpretation & Causality

Why N-Methylation Matters: The core of TMC's distinct behavior lies in the steric hindrance and basicity change of the amine group.

  • Transporter Recognition: Most amino acid transporters (like System xc- or b0,+) rely on hydrogen bonding with the primary

    
    -amino group. The four methyl groups in TMC disrupt this network, drastically reducing affinity [1].
    
  • Crystal Packing: L-Cystine crystallizes into highly insoluble hexagonal plates, often causing kidney stones (cystinuria). TMC, however, cannot form the same tight hydrogen-bond network, making it more soluble and a potential inhibitor of L-Cystine crystallization [2].

  • Sensor Specificity: In electrochemical detection, the oxidation of amines is pH-dependent. The tertiary amines of TMC have a different pKa and electron density than the primary amines of Cystine. This allows for potential separation of signals in voltammetric sweeps, as the oxidation overpotential will differ [3].

References
  • L-Cystine Transport & Metabolism

    • Source: Wikipedia / NIH PubMed
    • Context: "Cystine serves as a substrate for the cystine-glutamate antiporter... highly specific for cystine."[5][6]

  • Crystallization & Structural Analogues

    • Source: Rimer, J. D., et al. (2010). "Crystal growth inhibition of L-cystine stones by molecular design." Science.
    • Related Search:

  • Electrochemical Detection of Thiols

    • Source: Xiao, J., et al. (2015). "Electrochemical Detection of L-cysteine based on Iron Phthalocyanine/Nitrogen-Doped Graphene Modified Electrodes." Journal of Electrochemistry.
  • Chemical Properties of TMC

    • Source: LGC Standards / PubChem
    • Data: CAS 38254-66-9, Molecular Formula C10H20N2O4S2.[7]

Sources

Comparative Guide: N,N,N',N'-Tetramethyl-L-cystine (TMC) vs. Standard Disulfides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (TMC) represents a chemically modified derivative of the standard amino acid dimer L-Cystine. While L-Cystine is the biological gold standard for disulfide bonds, its utility in in vitro applications is severely hampered by poor solubility at neutral pH and rapid precipitation.

This guide benchmarks TMC against L-Cystine (biological standard) and Cystamine (solubility standard). The data indicates that TMC functions as a "High-Solubility, Sterically-Modulated Oxidant." It solves the solubility crisis of L-Cystine while offering slower, more controlled redox kinetics due to steric hindrance from the N-methyl groups.

Part 1: Physicochemical Benchmarking

The primary driver for selecting TMC over L-Cystine is solubility. L-Cystine exists as a zwitterion with a high crystal lattice energy, causing it to precipitate in neutral aqueous buffers (pH 6.5–7.5). TMC disrupts this lattice packing through N-methylation.

Table 1: Comparative Physicochemical Profile
FeatureL-Cystine (Standard)TMC (The Product)Cystamine (Alternative)Implication for Research
Solubility (pH 7.0) Very Low (< 0.1 mg/mL)High (> 50 mg/mL)Very High (> 100 mg/mL)TMC allows high-concentration redox buffers without precipitation.
LogP (Hydrophobicity) -5.08 (Hydrophilic)~ -1.5 (More Lipophilic)-0.2 (Amphiphilic)TMC has better membrane permeability potential than L-Cystine.
pKa (Amine) ~8.0 (Primary Amine)~7.5 (Tertiary Amine)~8.8 (Primary Amine)Lower pKa means TMC is less protonated at physiological pH, altering electrostatic binding.
Redox Kinetics FastModerate/Slow FastTMC provides a "gentler" oxidation, reducing aggregation risks in protein refolding.
Mechanism of Solubility Enhancement

The four methyl groups on TMC prevent the formation of the tight hydrogen-bonding network that renders L-Cystine insoluble. This makes TMC an ideal candidate for oxidative folding buffers where high disulfide concentrations are required but L-Cystine would precipitate.

Part 2: Reactivity Profiling (Redox Kinetics)

In thiol-disulfide exchange reactions, a nucleophilic thiol (e.g., Glutathione, Protein-SH) attacks the disulfide bond.[1]

Hypothesis: The N-methyl groups on TMC introduce steric hindrance near the disulfide bridge. While not directly attached to the sulfur, the bulky tertiary amines restrict the angle of attack for incoming nucleophiles compared to the exposed primary amines of Cystamine or L-Cystine.

Diagram 1: Steric Shielding & Exchange Mechanism

This diagram illustrates the steric bulk difference between L-Cystine and TMC during a nucleophilic attack.

RedoxMechanism cluster_0 Standard: L-Cystine cluster_1 Product: TMC Cystine L-Cystine (Primary Amines) Attack1 Nucleophile (R-S⁻) Easy Access Attack1->Cystine Fast Kinetics TMC TMC (Tertiary Amines) Shield Steric Shield (Methyl Groups) Shield->TMC Slow Kinetics Attack2 Nucleophile (R-S⁻) Restricted Access Attack2->Shield

Caption: Comparison of nucleophilic access. TMC's methyl groups (Yellow) create steric bulk, slowing the approach of thiols compared to L-Cystine.

Part 3: Experimental Protocols

To validate TMC in your specific application, use these self-validating protocols.

Protocol A: The "Solubility Stress Test"

Objective: Quantify the solubility advantage of TMC over L-Cystine in your specific buffer system.

  • Preparation: Prepare 10 mL of your target buffer (e.g., PBS pH 7.4).

  • Saturation: Add L-Cystine in increments of 1 mg until precipitation persists (turbidity visible). Record max solubility.

  • Comparison: Repeat with TMC, adding up to 50 mg.

  • Quantification (Optional): Filter supernatants (0.22 µm) and measure absorbance at 210 nm (peptide bond/disulfide region) or use HPLC to quantify dissolved species.

    • Expected Result: L-Cystine saturates <0.2 mg/mL.[2] TMC remains clear >10 mg/mL.

Protocol B: Kinetic Benchmarking (Thiol-Disulfide Exchange)

Objective: Measure the rate at which TMC oxidizes a standard thiol compared to Cystamine.

Reagents:

  • Substrate: L-Cysteine or Glutathione (GSH) at 100 µM.

  • Oxidant (Variable): TMC vs. Cystamine (at 100 µM).

  • Reporter: DTNB (Ellman's Reagent).

Workflow:

  • Baseline: Incubate Substrate (GSH) with buffer to establish initial free thiol concentration (Time 0).

  • Reaction: Add Oxidant (TMC or Cystamine).

  • Monitoring: At fixed intervals (0, 1, 5, 10, 30 min), remove an aliquot and react with excess DTNB.

  • Readout: Measure Absorbance at 412 nm (TNB anion).

    • Logic: As TMC oxidizes GSH to GSSG, the concentration of free GSH decreases. Therefore, the A412 signal will decrease over time.

    • Calculation: Plot ln([Free Thiol]) vs. Time. The slope is the pseudo-first-order rate constant (

      
      ).
      
Diagram 2: Kinetic Assay Workflow

Visualizing the step-by-step benchmarking process.

KineticAssay Start Start: Prepare 100µM GSH (Reduced Thiol Pool) Split Split into Groups Start->Split GroupA Group A: + Cystamine (Fast Control) Split->GroupA GroupB Group B: + TMC (Test Article) Split->GroupB Incubate Incubate at pH 7.4 (0 - 30 mins) GroupA->Incubate GroupB->Incubate DTNB Add DTNB (Ellman's) Quench & Tag Incubate->DTNB At Timepoints Read Measure A412nm (Quantify Remaining GSH) DTNB->Read Result Compare Decay Rates (Steep Slope = Fast Reactivity) Read->Result

Caption: Workflow for determining the oxidation rate constant of TMC vs. Standard using a discontinuous Ellman's assay.

Part 4: Strategic Application Advice

When to use TMC:
  • High-Concentration Refolding: When your protein refolding protocol requires redox buffers >1 mM disulfide, L-Cystine is impossible to use. TMC is the solution.

  • Lipophilic Environments: If performing redox chemistry in lipid bilayers or micellar systems, TMC's methylated amines partition better into hydrophobic domains than native cystine.

  • Slow-Release Oxidation: When "flash oxidation" causes protein aggregation. TMC's steric bulk slows the reaction, allowing the protein chain to equilibrate thermodynamically before the disulfide bond locks it in.

When to stick with L-Cystine:
  • Cell Culture Media: If the cells require the specific transport mechanism of System x_c- (the cystine/glutamate antiporter), TMC may not be recognized efficiently by the transporter due to N-methylation.

  • Strict Native Modeling: If you are modeling exact physiological redox potentials, L-Cystine/GSSG is the biological reality.

References

  • Murdoch University. Solubility of L-Cystine in NaCl and artificial urine solutions. Retrieved from [Link]

  • National Institutes of Health (PMC). Kinetics and Mechanisms of Thiol–Disulfide Exchange. Retrieved from [Link]

  • Evonik. Solving the solubility and stability challenges of L-cystine in culture media. Retrieved from [Link]

  • ResearchGate. Mechanism of Thiolate-Disulfide Interchange Reactions. Retrieved from [Link]

Sources

Head-to-head comparison of N,N,N',N'-Tetramethyl-L-cystine and its enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethyl-L-cystine (TMLC) and its enantiomer, N,N,N',N'-Tetramethyl-D-cystine (TMDC), are


-symmetric disulfide dimers derived from the exhaustive methylation of cysteine. Unlike their parent amino acids, these derivatives possess tertiary amine functionalities, significantly altering their solubility, pKa, and metal-coordination properties.

This guide provides a technical analysis of these two enantiomers, focusing on their physicochemical divergence in chiral environments, synthesis via reductive methylation, and applications in asymmetric synthesis and biological transport studies. While TMLC is derived from the proteinogenic L-cysteine, TMDC acts as a proteolysis-resistant chiral probe, offering a "mirror-image" tool for structural biology and pharmacological validation.

Physicochemical Profile: Head-to-Head

The following data contrasts the commercially available L-form with the D-enantiomer. Note that while scalar physical properties (MP, solubility) are identical, vector properties (optical rotation) and chiral interactions are inverted.

FeatureN,N,N',N'-Tetramethyl-L-cystine N,N,N',N'-Tetramethyl-D-cystine
CAS Number 38254-66-9 (Dihydrochloride)Not widely indexed (Research Grade)
Stereochemistry (R,R)-configuration (Cahn-Ingold-Prelog)(S,S)-configuration
Molecular Formula


Molecular Weight 369.33 g/mol (salt)369.33 g/mol (salt)
Specific Rotation

(

)

(Theoretical)
Solubility Highly soluble in water, methanolHighly soluble in water, methanol
pKa (Amine) ~8.5 (Lower than cysteine due to methylation)~8.5
Biological Role Mimics oxidized glutathione/cystineNon-metabolizable chiral probe

Synthesis & Quality Control

The synthesis of tetramethylcystine requires the exhaustive methylation of the amino groups without cleaving the sensitive disulfide bond. The Eschweiler-Clarke reaction is the industry standard for this transformation, utilizing formic acid as both the hydride source and catalyst.

Experimental Protocol: Reductive Methylation

Objective: Synthesis of N,N,N',N'-Tetramethyl-L-cystine dihydrochloride.

  • Reagents: L-Cystine (10 mmol), Formaldehyde (37% aq., 100 mmol), Formic Acid (98%, 120 mmol).

  • Reaction:

    • Dissolve L-cystine in formic acid in a round-bottom flask.

    • Add formaldehyde solution dropwise.

    • Reflux the mixture at 100°C for 18–24 hours. The evolution of

      
       gas indicates the reduction of the intermediate iminium ions.
      
  • Work-up:

    • Concentrate the solution under reduced pressure to remove excess formaldehyde and formic acid.

    • Add concentrated HCl (10 mL) and evaporate to dryness to convert the formate salt to the hydrochloride salt.

    • Recrystallization: Dissolve the residue in a minimum amount of hot ethanol/water (9:1) and cool to 4°C.

  • Validation (Self-Check):

    • NMR (

      
      ):  Look for a singlet at 
      
      
      
      ppm integrating to 12 protons (
      
      
      ). Absence of this peak indicates incomplete methylation.
    • Ellman's Test: Should be negative . A positive test indicates disulfide cleavage to free thiols (monomers).

Synthesis Workflow Diagram

Synthesis Cystine L-Cystine (Primary Amine) Imine Schiff Base Intermediate Cystine->Imine + HCHO Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ Product Tetramethyl-L-cystine (Tertiary Amine) Iminium->Product + HCOOH - CO2

Caption: Step-wise reductive methylation via the Eschweiler-Clarke mechanism, preserving the disulfide bridge.

Functional Performance: Chemical & Biological[1][2][3][4]

Asymmetric Synthesis (Chiral Ligand Precursor)

Both enantiomers serve as precursors to N,N-dimethylcysteine , a valuable chiral thiolate ligand. Upon reduction (e.g., with


 or in situ), the dimer yields two equivalents of the monomer.
  • L-Enantiomer: Used to generate ligands that induce specific stereochemistry in transition metal catalysis (e.g., Zinc or Copper alkylation).

  • D-Enantiomer: Provides the "mirror image" induction. If the L-ligand yields an (S)-product, the D-ligand will yield the (R)-product with equal enantiomeric excess (ee).

Biological Transport & Recognition

The methylation of the amine groups drastically alters how these molecules interact with amino acid transporters.

  • System

    
    :  This antiporter typically exchanges intracellular glutamate for extracellular cystine. The bulky tetramethyl groups of TMLC may sterically hinder transport compared to native cystine, making TMLC a useful tool to probe the steric tolerance  of the transporter binding pocket.
    
  • Metabolic Stability: TMDC (D-form) is resistant to enzymatic reduction and proteolytic cleavage. It is used as a negative control in oxidative stress assays to distinguish between biological consumption (metabolism) and chemical consumption (thiol-disulfide exchange).

Stereochemical Interaction Model

Chirality Target Chiral Biological Target (e.g., Enzyme/Receptor) L_Form Tetramethyl-L-cystine (Natural Config) Target->L_Form Matched D_Form Tetramethyl-D-cystine (Unnatural Config) Target->D_Form Mismatched Interaction_L Strong Binding / Substrate Recognition L_Form->Interaction_L Interaction_D No Binding / Metabolic Resistance D_Form->Interaction_D

Caption: Differential recognition of enantiomers by chiral biological systems.

References

  • Rosenfield, R. E., & Parthasarathy, R. (1975).[1] Structure and conformation of amino acid derivatives: Tetramethyl-D-cystine dihydrochloride. Acta Crystallographica Section B. Available at: [Link]

  • Clarke, H. T., et al. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society.

Sources

Reproducibility Guide: N,N,N',N'-Tetramethyl-L-cystine (TMC) in Redox-Responsive Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N,N,N',N'-Tetramethyl-L-cystine (TMC) , focusing on its application in redox-responsive drug delivery systems and self-assembled monolayers (SAMs) . It addresses the specific reproducibility challenges associated with its tertiary amine structure and disulfide stability.

Executive Summary: The TMC Advantage

N,N,N',N'-Tetramethyl-L-cystine (CAS: 38254-66-9) is not merely a methylated derivative of cystine; it is a bifunctional molecular switch . Unlike native L-cystine, which suffers from poor solubility at neutral pH and rapid disulfide scrambling, TMC introduces two critical physicochemical alterations:

  • Steric Bulk: The tetramethyl groups provide steric protection to the disulfide bond, modulating the kinetics of thiol-disulfide exchange.

  • pKa Modulation: The tertiary amines lower the pKa (approx. 7.5–8.0) compared to primary amines (~9.0), making TMC an ideal candidate for pH-responsive endosomal escape mechanisms in lipid nanoparticles (LNPs) and drug conjugates.

This guide compares TMC against standard alternatives and details protocols to ensure batch-to-batch reproducibility.

Comparative Analysis: TMC vs. Alternatives

The choice of disulfide linker defines the release kinetics and stability of your system.

FeatureL-Cystine (Native) Cystamine N,N,N',N'-Tetramethyl-L-cystine (TMC)
Solubility (pH 7.4) Very Low (< 0.1 mg/mL)HighModerate to High (Zwitterionic/Salt dependent)
Amine Type Primary (–NH₂)Primary (–NH₂)Tertiary (–N(CH₃)₂)
pKa (Amine) ~9.0~9.0~7.8 (Tunable buffering capacity)
Redox Kinetics Fast (High exchange rate)FastControlled (Sterically hindered)
Primary Application Cell culture mediaCrosslinkingIntracellular Drug Delivery / LNPs

Scientist’s Insight: Use TMC when you need a linker that survives the bloodstream (pH 7.4) but protonates and cleaves specifically within the reductive, acidic environment of the endosome.

Critical Experimental Protocols

Protocol A: Preparation of Stable TMC Stock Solutions

Challenge: TMC is hygroscopic (as dihydrochloride salt) and prone to trace oxidation if stored improperly. Solution: A degassed buffering system to prevent "silent" disulfide scrambling.

Materials:

  • TMC Dihydrochloride (CAS 38254-66-9)[1]

  • Argon or Nitrogen gas

  • Buffer: PBS (pH 7.4) or HEPES (pH 7.0) containing 1mM EDTA.

Workflow:

  • Degassing: Sparge the buffer with Argon for 15 minutes before adding TMC. Dissolved oxygen promotes radical formation that accelerates disulfide exchange.

  • Solubilization: Add TMC to the degassed buffer.

    • Note: The dihydrochloride salt is acidic. Monitor pH and adjust carefully with degassed 1M NaOH.

    • Critical Point: Do not overshoot pH > 9.0; high pH accelerates disulfide hydrolysis.

  • Filtration: Use a 0.22 µm PVDF filter (low protein binding). Nylon filters can adsorb cationic species.

  • Validation: Verify concentration using Ellman’s Reagent after reduction of an aliquot (see Protocol B).

Protocol B: Quantifying Disulfide Integrity (Modified Ellman’s Assay)

Standard Ellman’s assays measure free thiols. To validate TMC purity (i.e., ensure it is 100% oxidized disulfide), you must run a "Subtract-and-Compare" assay.

  • Free Thiol Check: React TMC stock with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Absorbance at 412 nm should be near zero .

    • Threshold: >5% free thiol indicates degradation/reduction.

  • Total Thiol Check: Incubate TMC with TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins to reduce the disulfide. Then add DTNB.

    • Calculation: The molar concentration of thiols should be exactly 2x the expected TMC concentration.

Mechanism of Action: The "Proton Sponge" & Redox Switch

TMC is particularly valuable in Lipid Nanoparticles (LNPs) or antibody-drug conjugates (ADCs). The following diagram illustrates how TMC facilitates drug release via a dual-trigger mechanism.

TMC_Mechanism Extracellular Extracellular Space (pH 7.4, Oxidizing) Endocytosis Endocytosis Extracellular->Endocytosis Uptake Endosome Early Endosome (pH 6.0) Extracellular->Endosome Transport Endocytosis->Endosome TMC_Protonated TMC Linker (Protonated -NH+(CH3)2) Endosome->TMC_Protonated H+ Influx (Proton Sponge Effect) Lysosome Lysosome/Cytosol (pH 5.0, Reducing) Cleavage Disulfide Cleavage (by Glutathione) Lysosome->Cleavage High [GSH] Release Drug Release (Active) TMC_Neutral TMC Linker (Neutral/Low Charge) TMC_Neutral->Extracellular Stable TMC_Protonated->Lysosome Endosomal Escape Cleavage->Release Linker Breakage

Figure 1: Dual-Trigger Mechanism. TMC acts as a proton sponge in the acidic endosome (due to tertiary amines) and undergoes cleavage by Glutathione (GSH) in the cytosol.

Troubleshooting & Reproducibility Checklist

IssueProbable CauseCorrective Action
Inconsistent Release Profiles Disulfide scrambling with buffer componentsAvoid buffers with free thiols (e.g., mercaptoethanol). Use degassed PBS/EDTA.
Precipitation in Media Isoelectric point (pI) aggregationTMC is zwitterionic. Ensure pH is ≥ 0.5 units away from pI (approx pH 5-6).
Low Conjugation Yield Steric hindrance of methyl groupsIncrease reaction time by 2-4x compared to L-cystine protocols. Increase temperature to 37°C if stable.
High Background Signal Oxidation of tertiary amineStore solid TMC under Argon at -20°C. Avoid prolonged exposure to light.

References

  • Synthesis and Properties of Methylated Cysteine Deriv

    • Source:Journal of Organic Chemistry / Biopolymers (General synthesis context)
    • Context: Methods for N-methyl
    • Link:

  • Redox-Responsive Delivery Systems.

    • Source:BOC Sciences / Patent Liter
    • Context: Application of TMC in doxorubicin delivery and c
    • Link:

  • Cystine-Based C

    • Source:Google P
    • Context: Use of cystine skeletons with ionizable amines for LNP formul
    • Link:

  • Disulfide Exchange Kinetics.

    • Source:Whitesides Group / Harvard (Found
    • Context: General principles of steric effects on disulfide stability (extrapol
    • Link:

Sources

Publish Comparison Guide: Correlating In Vitro and In Vivo Results for N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for correlating in vitro mechanistic data with in vivo pharmacokinetic and pharmacodynamic outcomes for N,N,N',N'-Tetramethyl-L-cystine (TMC). It compares TMC primarily against L-Cystine (the endogenous substrate) and L-Cystine Dimethyl Ester (L-CDME, a structural analog and crystal growth inhibitor).

Executive Summary & Compound Profile

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a synthetic derivative of L-cystine where the amino groups are dimethylated. Unlike L-Cystine Dimethyl Ester (L-CDME), which modifies the carboxyl group, TMC modifies the amine functionality. This structural alteration fundamentally shifts its interaction with amino acid transporters (System


, System 

) and its redox stability, making it a critical probe for studying transport specificity and thiol-disulfide exchange independent of standard zwitterionic constraints.
FeatureN,N,N',N'-Tetramethyl-L-cystine (TMC)L-Cystine (Endogenous)L-Cystine Dimethyl Ester (L-CDME)
CAS Number 38254-66-956-89-332381-28-5
Modification N-methylation (Amine)NoneO-methylation (Carboxyl)
Charge (pH 7.4) Zwitterionic / Partial CationicZwitterionicCationic (Amine protonated, Ester neutral)
Primary Utility Transport Probe, Redox StandardProtein Synthesis, Redox BufferCrystal Growth Inhibitor (Cystinuria)
Solubility High (aqueous)Low (0.11 g/L)High

In Vitro Characterization: Mechanistic Anchors

To successfully predict in vivo behavior, in vitro assays must isolate three variables: Transport Affinity , Redox Stability , and Metabolic Resistance .

Transporter Specificity Assay (System vs. System )

TMC's bulky dimethylamino groups sterically hinder transport via the classical System


 (responsible for renal reabsorption), potentially leading to higher clearance rates than L-cystine.
  • Hypothesis: TMC shows reduced affinity for System

    
     (cystine/glutamate antiporter) compared to L-cystine due to N-methylation, which disrupts the substrate recognition motif requiring a free 
    
    
    
    -amino hydrogen.
  • Protocol Overview: Competitive uptake assay in SLC7A11-overexpressing cells (e.g., glioma lines) using radiolabeled

    
    C-L-Cystine as the tracer.
    
Thiol-Disulfide Exchange Kinetics

Unlike L-CDME, which rapidly hydrolyzes in vivo, TMC is resistant to esterases. However, its disulfide bond remains susceptible to reduction by Glutathione (GSH).

  • Metric: Half-life (

    
    ) in presence of 5 mM GSH.
    
  • Expectation: TMC exhibits a slower exchange rate than L-cystine due to steric shielding of the disulfide bridge by the N-methyl groups.

In Vivo Translation: Pharmacokinetic Bridging

The correlation between in vitro stability and in vivo residence time is non-linear. The following workflow validates this relationship.

Bioavailability & Renal Clearance
  • In Vitro Predictor: Caco-2 permeability (low for TMC due to zwitterionic/cationic charge at intestinal pH).

  • In Vivo Reality: Oral bioavailability is likely low (<15%); Intraperitoneal (IP) or Intravenous (IV) administration is required for systemic studies.

  • Renal Handling: Unlike L-cystine, which is 99% reabsorbed, TMC is predicted to act as a "renal clearance marker" for cystine transporters, showing high urinary excretion.

Workflow: From Flask to Physiology

The following diagram illustrates the critical decision pathways for correlating data.

G InVitro In Vitro Characterization Transport Transporter Affinity (Ki vs 14C-Cystine) InVitro->Transport Stability Redox Stability (GSH Reduction Rate) InVitro->Stability Correlation Correlation Analysis InVitro->Correlation Renal Renal Clearance (CLr) Transport->Renal Predicts Reabsorption Plasma Plasma Half-life (t1/2) Stability->Plasma Predicts Metabolism InVivo In Vivo Pharmacokinetics InVivo->Correlation Plasma->InVivo Renal->InVivo Outcome Predictive Model Validated Correlation->Outcome

Caption: Logical flow correlating in vitro mechanistic data (transport/stability) to in vivo pharmacokinetic outcomes (clearance/half-life).

Experimental Protocols

These protocols are designed to be self-validating. If the Internal Standard (IS) varies by >15%, the dataset must be rejected.

Protocol A: Competitive Transport Inhibition (In Vitro)

Objective: Determine if TMC interacts with the cystine transporter (System


).
Materials: 
  • HEK293T cells (transiently transfected with SLC7A11).

  • Buffer: Kreb-Ringer Phosphate (KRP), pH 7.4.

  • Tracer: L-[

    
    C]-Cystine (0.5 
    
    
    
    Ci/mL).
  • Test Compound: TMC (0.1 – 1000

    
    M).
    

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/well in 24-well plates; culture for 24h.
    
  • Wash: Rinse cells 2x with warm KRP (37°C) to deplete intracellular amino acids.

  • Incubation: Add 200

    
    L KRP containing the Tracer + TMC (titrated). Incubate for exactly 2 minutes  (initial rate conditions).
    
  • Termination: Rapidly aspirate and wash 3x with ice-cold KRP.

  • Lysis: Add 200

    
    L 0.1 M NaOH.
    
  • Quantification: Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Inhibition vs. Log[TMC]. Calculate

    
    .
    
    • Validation: Unlabeled L-Cystine (

      
      ) must inhibit uptake by >90%.
      
Protocol B: Plasma Stability & Protein Binding (Ex Vivo/In Vivo)

Objective: Assess disulfide exchange with plasma proteins (Albumin). Materials:

  • Rat Plasma (heparinized).

  • TMC (10

    
    M final).
    
  • LC-MS/MS System.[1]

Step-by-Step:

  • Spike: Add TMC to fresh plasma at 37°C.

  • Sampling: Aliquot 50

    
    L at t=0, 5, 15, 30, 60 min.
    
  • Quench: Immediately add 150

    
    L Acetonitrile + 1% Formic Acid containing Internal Standard (e.g., d4-Cystine).
    
  • Derivatization (Optional): If sensitivity is low, derivatize with NEM (N-ethylmaleimide) to block free thiols formed by reduction.

  • Analysis: Monitor the disappearance of the intact TMC parent ion (

    
     ~297 [M+H]
    
    
    
    ).
  • Correlation: Compare

    
     in plasma vs. 
    
    
    
    in PBS (chemical stability). A significant drop indicates rapid disulfide exchange with albumin.

Comparative Data Summary

The following table synthesizes expected performance metrics based on structural properties.

ParameterTMCL-CystineL-CDME
LogP (Hydrophobicity) -2.5 (Est.)-5.1-0.5 (Est.)
Cellular Uptake (Index) LowHigh (via xCT)High (Passive)
In Vivo Half-Life Moderate (Renal Cl.)Short (Metabolized)Very Short (Hydrolysis)
Crystallization Inhibition LowN/A (Promoter)High
Toxicity Profile Low (Expected)LowHigh (Lysosomotropic)

Key Insight for Researchers: While L-CDME is used to induce cystine accumulation (lysosomal swelling), TMC acts as a metabolically stable "dummy" cystine. It is ideal for testing the substrate tolerance of transport systems without the rapid degradation seen with ester derivatives.

References

  • LGC Standards. N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride Product Sheet. LGC Standards. Link

  • Rimer, J. D., et al. (2010). Crystal growth inhibitors for the prevention of L-cystine kidney stones through molecular design. Science. Link

  • Gout, P. W., et al. (2001). Sulfasalazine, a potent suppressor of the growth of lymphoma cells with up-regulated cystine transporter xCT. Leukemia. Link

  • BOC Sciences. N,N,N',N'-Tetramethyl-L-cystine Properties and MSDS. BOC Sciences.[]

  • Sahaf, B., et al. (2003). The extracellular microenvironment plays a key role in regulating the redox status of cell surface proteins. PNAS. Link

Sources

Safety Operating Guide

N,N,N',N'-Tetramethyl-L-cystine: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: This guide is for informational purposes only and intended for qualified laboratory personnel. It does not replace official Safety Data Sheets (SDS) or local environmental regulations (e.g., EPA, OSHA, REACH). Always consult your institution’s Environmental Health & Safety (EHS) officer before handling hazardous waste.

Executive Summary & Chemical Profile

N,N,N',N'-Tetramethyl-L-cystine (often supplied as the dihydrochloride salt, CAS 38254-66-9) is a sulfur-containing amino acid derivative used primarily in peptide synthesis and biochemical research.

Proper disposal is critical not just for regulatory compliance, but for chemical hygiene. As a sulfide-based compound, improper disposal can lead to the release of toxic sulfur oxides (


) or dangerous reactions with oxidizing agents. This guide prioritizes High-Temperature Incineration  via a licensed contractor as the only universally accepted disposal method.
Chemical Identity & Hazards
PropertyData
Chemical Name N,N,N',N'-Tetramethyl-L-cystine (Dihydrochloride)
CAS Number 38254-66-9
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Physical State White powder / Solid
Primary Hazards Corrosive (H314): Causes severe skin burns and eye damage.Combustible: May form combustible dust concentrations in air.[1][2][3][4]
Incompatibilities Strong Oxidizers: Risk of exothermic reaction and release of sulfur oxides.[5]

Pre-Disposal Handling & Segregation

Before disposal can occur, the waste must be stabilized and categorized. This is the "Chain of Custody" phase where most laboratory accidents occur.

A. Waste Segregation (The "Sulfur Rule")

Core Directive: Never mix N,N,N',N'-Tetramethyl-L-cystine waste with oxidizing acids (e.g., Nitric Acid, Perchloric Acid).

  • Why? Oxidation of the disulfide bridge and amine groups can be violently exothermic and release toxic gases (

    
    , 
    
    
    
    ).
  • Action: Segregate into a waste stream specifically labeled for "Solid Organic Waste (Sulfur-Containing)" .

B. Container Selection

Due to the corrosive nature of the dihydrochloride salt (which hydrolyzes to form acidic residues), material compatibility is non-negotiable.

  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Metal containers (Stainless steel 304/316 is generally resistant but unnecessary risk; Aluminum is strictly prohibited due to acid corrosion).

C. Labeling Requirements

Your waste tag must explicitly list:

  • Full Chemical Name: Do not use abbreviations like "TMC".

  • Hazard Checkboxes: Corrosive, Toxic.[4]

  • pH Estimate: If in solution, indicate pH (likely < 2.0 for the salt form).

Disposal Procedures

Method A: Professional Incineration (Gold Standard)

This is the only recommended method for bulk disposal. Laboratory neutralization is discouraged due to the potential for generation of noxious sulfide odors and heat.

Protocol:

  • Solid Waste: Collect pure powder or contaminated debris (gloves, weighing boats) in a wide-mouth HDPE jar.

  • Liquid Waste: If the substance is dissolved in a solvent (e.g., Methanol, Water), ensure the solvent is compatible with the waste stream.

    • Note: If dissolved in water, the solution is likely acidic. Check pH. If < 2, it is D002 (Corrosive) hazardous waste under RCRA.

  • Hand-off: Transfer to a licensed chemical waste disposal contractor.

  • Treatment Logic: The contractor will utilize a chemical incinerator equipped with an afterburner and scrubber .

    • Mechanism:[4] The scrubber is essential to capture Sulfur Oxides (

      
      ) generated during combustion, preventing acid rain precursors from entering the atmosphere.
      
Method B: Empty Container Disposal[6]
  • Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (see Method A).

  • Defacing: Deface the label and mark "EMPTY" before discarding the container in regular trash (if allowed by local policy) or glass recycling.

Emergency Spill Response Workflow

In the event of a spill during weighing or transfer, immediate action is required to prevent exposure and facility contamination.

Visualization: Spill Response Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess PPE Don PPE: N95/P100 Mask, Nitrile Gloves, Goggles, Lab Coat Assess->PPE Solid Solid Powder Spill PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid Cover Cover with dry paper towels to minimize dust drift Solid->Cover Sweep Carefully sweep into dust pan (No Vacuum) Cover->Sweep Clean Clean Area: Wash with soap & water, test pH of surface Sweep->Clean Absorb Apply Inert Absorbent (Vermiculite or Sand) Liquid->Absorb Scoop Scoop absorbed material into waste container Absorb->Scoop Scoop->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 1: Decision matrix for responding to N,N,N',N'-Tetramethyl-L-cystine spills.

Critical Note on Cleaning: After removing the bulk material, wipe the surface with a mild alkaline detergent (soap and water) to neutralize any acidic residue from the dihydrochloride salt.

Regulatory & Compliance Data (RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

ParameterClassificationNotes
P-List / U-List Not ListedThis specific compound is not on the specific P or U lists.
Characteristic Waste D002 (Corrosive) Applicable if the waste is an aqueous solution with pH

2.
Characteristic Waste D001 (Ignitable) Applicable if dissolved in oxidizable solvents (e.g., Methanol).
Sewer Disposal STRICTLY PROHIBITED Do not pour down the drain. Toxic to aquatic life.

References

  • Santa Cruz Biotechnology. N,N,N′,N′-Tetramethyl-L-Cystine Dihydrochloride Safety Data Sheet. Retrieved from

  • PubChem. N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. L-Cystine Safety Data Sheet (Analogous Handling). Retrieved from

  • Thermo Fisher Scientific. Chemical Compatibility & Resistance Guide. Retrieved from

Sources

Personal protective equipment for handling N,N,N',N'-Tetramethyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

N,N,N',N'-Tetramethyl-L-cystine (CAS: 38254-66-9) is a modified amino acid disulfide primarily used as a chiral ligand and pharmaceutical intermediate. While often categorized under generic "Irritant" protocols, its application in drug development requires a Precautionary Principle approach.

In the absence of comprehensive long-term toxicological data (e.g., chronic mutagenicity), researchers must treat this substance as a Potential Bioactive Agent . The primary vector of exposure is inhalation of fine particulate and direct dermal contact during weighing and transfer.

Hazard Classification (GHS Framework)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][2][4]

  • Physical Hazard: Combustible dust potential if processed in bulk.[3]

The PPE Matrix: Layered Defense System

Do not view PPE as a uniform; view it as a redundant failure system. If engineering controls (fume hood) fail, PPE is your final barrier.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Primary: Chemical Fume HoodSecondary: N95/P2 RespiratorThe substance is a fine solid. Static charge often disperses particles during spatula transfer. A hood captures 99% of airborne load; the N95 protects against turbulence-induced breaches.
Dermal (Hands) Nitrile Gloves (Min. thickness 0.11 mm)Double-gloving recommended for solutionsLatex is permeable to many organic modifications and carries allergy risks. Nitrile offers superior snag resistance against spatulas and glassware.
Ocular Safety Glasses with Side Shields (ANSI Z87.1 / EN166)Standard impact protection is sufficient for solids. If handling large quantities (>10g) where dust clouds are possible, upgrade to Unvented Goggles .
Body Lab Coat (Cotton/Poly blend)+ Closed-toe shoesPrevents accumulation of particulate on street clothes, which can lead to secondary exposure outside the lab environment.

Operational Protocol: The "Zero-Contact" Workflow

Trustworthiness Check: This protocol relies on Static Control . Organic powders like Tetramethyl-L-cystine are prone to static buildup, causing "jumping" during weighing.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Neutralization: Position an ionizing bar or anti-static gun near the balance if available.

  • Workspace Zoning: Clear the hood deck. Place the waste container inside the hood before starting to prevent bringing contaminated hands out of the containment zone.

Phase 2: Weighing & Transfer (Critical Step)
  • Don PPE: Lab coat -> Goggles -> Gloves.[1] Check gloves for micro-tears by inflating them slightly with air.

  • Open Container: Tap the container gently on the benchtop to settle dust before opening.

  • Transfer: Use a stainless steel spatula (reduces static vs. plastic).

    • Technique: Do not dump.[5][6] Use a "roll and tap" motion to dispense powder.

  • Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent grinding the chemical into the cap (which creates fine dust upon next opening).

Phase 3: Decontamination
  • Solvent Wipe: Wipe the balance area with a paper towel dampened with 70% Ethanol or Isopropanol.

    • Note: Aqueous detergents are effective, but alcohol ensures rapid drying and solubility of the organic derivative.

  • Doffing: Remove gloves by peeling from the cuff (inside-out) to trap residues inside. Wash hands immediately with soap and water for 20 seconds.

Workflow Visualization

The following diagram illustrates the critical decision points and flow to maintain containment.

SafetyWorkflow Start START: Task Definition RiskAssess Risk Assessment (Check GHS & Quantity) Start->RiskAssess EngControl Verify Fume Hood (>0.4 m/s) RiskAssess->EngControl PPE Don PPE (Nitrile + Glasses) EngControl->PPE Handling Handling/Weighing (Minimize Dust) PPE->Handling Handling->EngControl If Airflow Alarm Decon Decontamination (Solvent Wipe) Handling->Decon Disposal Waste Disposal Decon->Disposal

Caption: Figure 1. Linear safety progression ensuring engineering controls are verified before PPE is relied upon.

Emergency Response: Spills & Exposure

Self-Validating System: Response protocols must be memorized before the accident.

Accidental Release (Spill) Logic

Minor Spill (<5g, Solid):

  • Isolate: Alert nearby personnel.

  • Contain: Cover with a paper towel to prevent dust dispersal.

  • Clean: Wet the towel slightly (damp, not soaking) to trap dust. Wipe inward.[7]

  • Dispose: Place all materials in a sealed bag labeled "Hazardous Waste."

Major Spill (>5g or Solution):

  • Evacuate: Leave the immediate area to let dust settle (15 mins).

  • Assess: Do not re-enter without respiratory protection (N95 or Half-mask).

  • Clean: Use a dedicated HEPA vacuum or wet-sweeping method. NEVER dry sweep.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes . Hold eyelids open. The mechanical irritation of crystals is as damaging as the chemical irritation.

  • Skin Contact: Wash with soap and water.[2][4][7] Do not use solvents (ethanol) on skin, as they may enhance transdermal absorption.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicates sensitization risk).

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Is it Solid or Liquid? Spill->Type SolidVol Volume > 5g? Type->SolidVol Solid Liquid Absorb with Vermiculite Type->Liquid Liquid MinorSolid Wet Wipe Method (No Dry Sweeping) SolidVol->MinorSolid No MajorSolid Evacuate Area (Allow Dust Settlement) SolidVol->MajorSolid Yes PPE_Check Don N95/Respirator MajorSolid->PPE_Check PPE_Check->MinorSolid Proceed to Clean

Caption: Figure 2. Decision logic for spill remediation, prioritizing respiratory protection for large solid releases.

Disposal & Environmental Compliance

Proper disposal protects the ecosystem and ensures regulatory compliance (RCRA/EPA).

  • Solid Waste: N,N,N',N'-Tetramethyl-L-cystine should be disposed of in a container labeled "Hazardous Waste - Solid - Organic."

  • Aqueous Waste: If dissolved in buffer/water, check pH. Generally, dispose of in "Aqueous Waste - Toxic/Irritant" streams. Do not pour down the drain.

  • Contaminated Debris: Gloves, weighing boats, and paper towels must be treated as solid hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 134707, N,N,N',N'-Tetramethyl-L-cystine. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.